molecular formula C8H16O B014665 (1-Methylcyclohexyl)methanol CAS No. 14064-13-2

(1-Methylcyclohexyl)methanol

Cat. No.: B014665
CAS No.: 14064-13-2
M. Wt: 128.21 g/mol
InChI Key: UUBPRIUBEQJUQL-UHFFFAOYSA-N
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Description

(1-Methylcyclohexyl)methanol is a saturated alicyclic primary alcohol of significant interest in industrial and research chemistry. Compounds within this class, such as the structurally similar 4-Methylcyclohexylmethanol (MCHM), are known for their low aqueous solubility and characteristic mint-like or licorice-like odor . Alicyclic primary alcohols, in general, have been assessed by the World Health Organization to have low oral acute toxicity, and they are often metabolized to their corresponding carboxylic acids . This compound serves as a versatile intermediate in organic synthesis. Related methylcyclohexanemethanol derivatives are utilized as frothing agents in industrial processes like coal flotation and act as key reagents in catalytic asymmetric synthesis to construct complex molecules such as enantioenriched cyclohexanes . In pharmaceutical research, structurally similar alcohols are employed as building blocks for synthesizing central analgesics, including N-substituted benzamides, due to their ability to form stable intermediates . This compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBPRIUBEQJUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363533
Record name (1-methylcyclohexyl)methanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14064-13-2
Record name (1-methylcyclohexyl)methanol
Source EPA DSSTox
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Record name (1-methylcyclohexyl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylcyclohexyl)methanol is a primary alcohol that serves as a versatile intermediate in organic synthesis. Its unique structural features, combining a substituted cyclohexane ring with a hydroxymethyl group, make it a valuable building block in the preparation of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and visualizations of key chemical transformations. The information presented is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a colorless oil at room temperature.[1] The following tables summarize its key chemical identifiers and physical properties based on available experimental and predicted data.

Table 1: Chemical Identification of this compound
IdentifierValueReference(s)
IUPAC Name This compound[2]
CAS Number 14064-13-2[1][2]
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1][2]
InChI Key UUBPRIUBEQJUQL-UHFFFAOYSA-N[2]
Canonical SMILES CC1(CCCCC1)CO[2]
Synonyms 1-Hydroxymethyl-1-methylcyclohexane, 1-Methylcyclohexanemethanol, Cyclohexanemethanol, 1-methyl-[2]
Table 2: Physical Properties of this compound
PropertyValueConditionsReference(s)
Physical State LiquidRoom Temperature[1]
Appearance Colorless oil-[1]
Boiling Point 197 to 198 °C768 Torr[1]
57-58 °C-[3]
Melting Point Not Available-[1]
Density (Predicted) 0.893 ± 0.06 g/cm³20 °C, 760 Torr[1]
Refractive Index 1.449-[1]
1.4691-[3]
Solubility Not Available-[1]

Synthesis of this compound

A common and industrially relevant method for the synthesis of this compound involves a two-step process starting from 1-methylcyclohexene. The first step is a hydroformylation reaction (also known as the oxo process) to produce 1-methylcyclohexanecarbaldehyde, which is subsequently reduced to the target primary alcohol.[4][5]

Synthesis Pathway

The overall synthetic route is depicted below:

G Synthesis of this compound cluster_0 Step 1: Hydroformylation cluster_1 Step 2: Reduction 1-Methylcyclohexene 1-Methylcyclohexene 1-Methylcyclohexanecarbaldehyde 1-Methylcyclohexanecarbaldehyde 1-Methylcyclohexene->1-Methylcyclohexanecarbaldehyde CO, H₂, Rh-based catalyst 1-Methylcyclohexanecarbaldehyde_2 1-Methylcyclohexanecarbaldehyde This compound This compound 1-Methylcyclohexanecarbaldehyde_2->this compound Reducing agent (e.g., NaBH₄ or H₂/catalyst)

Synthesis of this compound.
Experimental Protocols

The following protocols are generalized procedures for the synthesis of this compound.

Step 1: Hydroformylation of 1-Methylcyclohexene

This procedure is based on the rhodium-catalyzed hydroformylation of alkenes.[5]

  • Materials: 1-methylcyclohexene, rhodium catalyst (e.g., [Rh(acac)(CO)₂]), phosphine ligand (e.g., triphenylphosphine), anhydrous and degassed solvent (e.g., toluene), syngas (1:1 mixture of CO and H₂), high-pressure autoclave reactor, Schlenk line.

  • Procedure:

    • In an inert atmosphere (e.g., glovebox), charge the high-pressure autoclave with the rhodium catalyst and phosphine ligand.

    • Add the anhydrous, degassed solvent to the autoclave.

    • Add 1-methylcyclohexene to the reaction mixture.

    • Seal the autoclave and purge several times with syngas.

    • Pressurize the reactor to the desired pressure (e.g., 20 atm) with the syngas mixture.

    • Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.

    • Monitor the reaction progress by appropriate analytical techniques (e.g., GC, TLC).

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

    • The resulting solution containing 1-methylcyclohexanecarbaldehyde can be used directly in the next step or purified.

Step 2: Reduction of 1-Methylcyclohexanecarbaldehyde

The aldehyde intermediate is reduced to the corresponding alcohol.[4]

  • Materials: 1-methylcyclohexanecarbaldehyde solution from Step 1, reducing agent (e.g., sodium borohydride or catalytic hydrogenation setup with H₂ and a catalyst like Ni, Pd, or Pt), appropriate solvent (e.g., methanol or ethanol for NaBH₄ reduction).

  • Procedure (using Sodium Borohydride):

    • Cool the solution of 1-methylcyclohexanecarbaldehyde in a suitable solvent (e.g., methanol) in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, continue stirring at 0 °C for a specified time, then allow the reaction to warm to room temperature.

    • Monitor the reaction for the disappearance of the aldehyde.

    • Once complete, quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Remove the solvent in vacuo to yield the crude this compound.

    • The crude product can be purified by distillation under reduced pressure.

Chemical Reactivity and Visualization

This compound exhibits reactivity typical of a primary alcohol. The hydroxyl group can be oxidized or converted into a good leaving group for nucleophilic substitution reactions.

Key Reactions

G Key Reactions of this compound A This compound B (1-Methylcyclohexyl)methyl tosylate A->B TsCl, pyridine C 1-Methylcyclohexanecarboxylic acid A->C KMnO₄ or CrO₃

Key reactions of this compound.
  • Tosylation: The hydroxyl group can be converted to a tosylate, which is an excellent leaving group, by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[4]

  • Oxidation: The primary alcohol can be oxidized to a carboxylic acid, 1-methylcyclohexanecarboxylic acid, using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[4]

Safety Information

This compound is a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with well-defined, albeit in some cases predicted, physical and chemical properties. The synthetic route via hydroformylation of 1-methylcyclohexene followed by reduction is a robust method for its preparation. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development, particularly in the synthesis of novel organic molecules for various applications, including drug discovery. Further experimental determination of properties such as melting point and solubility in a range of solvents would be beneficial to the scientific community.

References

Spectroscopic Profile of (1-Methylcyclohexyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (1-Methylcyclohexyl)methanol, a key intermediate in organic synthesis. The document outlines the characteristic signals in ¹H Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by detailed experimental protocols.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The absence of complex splitting patterns for the methyl and methylene protons attached to the quaternary carbon is a key identifying feature.

Assignment Chemical Shift (δ) ppm Multiplicity Integration
-CH₃ (Methyl)~0.9 - 1.2Singlet3H
-CH₂- (Cyclohexane)~1.2 - 1.6Multiplet10H
-OH (Hydroxyl)VariableSinglet (broad)1H
-CH₂OH (Methylene)~3.4Singlet2H

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the hydroxyl functional group.

Wavenumber (cm⁻¹) Intensity Assignment
~3300Strong, BroadO-H stretch (intermolecular hydrogen bonding)
~2920, ~2850StrongC-H stretch (alkane)
~1450MediumC-H bend (alkane)
~1040StrongC-O stretch (primary alcohol)

Experimental Protocols

Synthesis of this compound via Hydroboration-Oxidation of 1-Methylcyclohexene

This compound can be synthesized from 1-methylcyclohexene through a hydroboration-oxidation reaction.[1] This two-step process involves the anti-Markovnikov addition of borane across the double bond, followed by oxidation to yield the primary alcohol.[1]

Materials:

  • 1-Methylcyclohexene

  • Borane-tetrahydrofuran complex (BH₃•THF) solution

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 1-methylcyclohexene is dissolved in anhydrous tetrahydrofuran (THF).

  • The flask is cooled in an ice bath, and a solution of borane-THF complex is added dropwise while maintaining the temperature.

  • The reaction mixture is stirred at room temperature for a specified time to ensure the complete formation of the organoborane intermediate.

  • The reaction is then carefully quenched by the slow, sequential addition of a sodium hydroxide solution followed by hydrogen peroxide solution, while still in an ice bath to control the exothermic reaction.

  • The resulting mixture is stirred for a period to allow for the oxidation to complete.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to yield pure this compound.

¹H NMR Spectroscopy

Sample Preparation: A small amount of the purified this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Data Acquisition: The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz). Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to ensure quantitative integration.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or the clean ATR crystal is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its key spectroscopic features.

Caption: Correlation of this compound structure with its ¹H NMR and IR data.

Spectroscopic Analysis Workflow

The general workflow for obtaining and interpreting spectroscopic data for a compound like this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation synthesis Synthesize Compound purification Purify Compound synthesis->purification nmr_acq Acquire ¹H NMR Spectrum purification->nmr_acq ir_acq Acquire IR Spectrum purification->ir_acq nmr_analysis Analyze Chemical Shifts, Splitting, Integration nmr_acq->nmr_analysis ir_analysis Analyze Absorption Frequencies ir_acq->ir_analysis structure_elucidation Correlate Data to Structure nmr_analysis->structure_elucidation ir_analysis->structure_elucidation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

(1-Methylcyclohexyl)methanol CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1-Methylcyclohexyl)methanol: CAS Number and Synonyms

This technical guide serves as a core reference for researchers, scientists, and drug development professionals, providing essential identification information for this compound. The document focuses on the compound's Chemical Abstracts Service (CAS) number and its various synonyms, crucial for accurate documentation, database searches, and procurement.

Chemical Identity

This compound is a cycloaliphatic alcohol. Its structure consists of a cyclohexane ring substituted with both a methyl group and a hydroxymethyl group on the same carbon atom. This structure dictates its chemical properties and reactivity.

Data Presentation: Identifiers for this compound

For clarity and ease of comparison, the primary identifiers for this compound are summarized in the table below. This information is vital for unambiguous identification in research and regulatory documentation.

Identifier TypeIdentifierSource
CAS Number 14064-13-2[1][2][3]
IUPAC Name This compound[1]
Synonym Cyclohexanemethanol, 1-methyl-[1]
Synonym 1-Hydroxymethyl-1-methylcyclohexane[4][5]
Synonym (1-Methylcyclohexanyl)methanol[4][5]
Synonym 1-Methyl-1-cyclohexanemethanol[4][5]
Molecular Formula C8H16O[1]
Molecular Weight 128.21 g/mol [1]

Experimental Protocols and Signaling Pathways

It is important to note that experimental protocols and signaling pathways are not applicable to the core topic of this guide, which is the identification of a chemical compound through its CAS number and synonyms. Such information would be relevant to studies involving the biological activity or chemical reactions of this compound, which is beyond the scope of this particular technical document.

Logical Relationships of Identifiers

The following diagram illustrates the relationship between the primary chemical name, its unique CAS number, and its various synonyms. This visualization helps in understanding how different terms are used to refer to the same chemical entity.

Relationship of this compound Identifiers PrimaryName This compound CAS CAS: 14064-13-2 PrimaryName->CAS is identified by Synonym1 Cyclohexanemethanol, 1-methyl- PrimaryName->Synonym1 is also known as Synonym2 1-Hydroxymethyl-1-methylcyclohexane PrimaryName->Synonym2 is also known as Synonym3 (1-Methylcyclohexanyl)methanol PrimaryName->Synonym3 is also known as Synonym4 1-Methyl-1-cyclohexanemethanol PrimaryName->Synonym4 is also known as

Caption: Logical relationship between the primary name, CAS number, and synonyms.

References

Molecular formula and weight of (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (1-Methylcyclohexyl)methanol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and potential applications, with a focus on structured data presentation and detailed experimental protocols.

Core Chemical Data

This compound is a cyclic alcohol with a molecular formula of C8H16O[1][2][3]. Its chemical structure consists of a cyclohexane ring substituted with a methyl group and a hydroxymethyl group on the same carbon atom. This structure gives it distinct physical and chemical properties relevant to its use in organic synthesis.

PropertyValueSource
Molecular Formula C8H16O[1][2][3]
Molecular Weight 128.21 g/mol [1][4]
CAS Number 14064-13-2[3][4][5]
Physical State Liquid[4]
IUPAC Name This compound[1]

Spectroscopic and Physicochemical Properties

Spectroscopic data is crucial for the identification and characterization of this compound. The predicted ¹H NMR and characteristic IR absorptions are summarized below.

Spectroscopic DataPredicted Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹)Key Features
¹H NMR
Cyclohexane Ring (-CH₂-)₅1.2 - 1.6 (Multiplet)10H
Methyl (-CH₃)0.9 - 1.1 (Singlet)3H
Methylene (-CH₂OH)3.3 - 3.5 (Singlet)2H
Hydroxyl (-OH)Variable (Broad Singlet)1H
IR Spectroscopy
O-H Stretch~3300 cm⁻¹ (Strong, Broad)Confirms the presence of a hydroxyl group.
C-O Stretch~1040 cm⁻¹ (Strong)Indicative of a primary alcohol.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and industrially relevant method is the hydroformylation of 1-methylcyclohexene, followed by the reduction of the resulting aldehyde. This two-step process can achieve high yields and purity[4].

Experimental Protocol: Synthesis via Hydroformylation and Reduction

This protocol outlines a general procedure for the synthesis of this compound from 1-methylcyclohexene.

Step 1: Hydroformylation of 1-Methylcyclohexene

  • Catalyst Preparation : In a high-pressure reactor, a rhodium-based catalyst (e.g., a rhodium-phosphine complex) is dissolved in an appropriate solvent under an inert atmosphere.

  • Reaction Setup : The reactor is charged with 1-methylcyclohexene and the catalyst solution.

  • Hydroformylation : The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas). The reaction is heated to a specific temperature and maintained for several hours while monitoring the pressure and gas uptake.

  • Work-up : After the reaction is complete, the reactor is cooled, and the pressure is released. The resulting mixture, containing (1-methylcyclohexyl)carbaldehyde, is then carried forward to the next step.

Step 2: Reduction of (1-Methylcyclohexyl)carbaldehyde

  • Reduction : The crude aldehyde from the previous step is dissolved in a suitable solvent (e.g., methanol or ethanol). A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0-25 °C).

  • Quenching : After the reduction is complete, the reaction is carefully quenched with water or a dilute acid.

  • Extraction : The product, this compound, is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation to yield pure this compound.

Synthesis_Pathway 1-Methylcyclohexene 1-Methylcyclohexene Aldehyde_Intermediate (1-Methylcyclohexyl)carbaldehyde 1-Methylcyclohexene->Aldehyde_Intermediate CO, H2, Rh catalyst (Hydroformylation) Final_Product This compound Aldehyde_Intermediate->Final_Product NaBH4 (Reduction)

References

An In-depth Technical Guide to (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of (1-methylcyclohexyl)methanol, tailored for researchers, scientists, and professionals in drug development.

Structure and IUPAC Name

This compound is a primary alcohol featuring a cyclohexyl ring substituted with both a methyl group and a hydroxymethyl group on the same carbon atom. Its systematic IUPAC name is this compound.[1][2]

Chemical Structure:

The structure consists of a cyclohexane ring where one carbon atom (C1) is a quaternary center, bonded to a methyl group, a hydroxymethyl group (-CH2OH), and two other carbon atoms of the ring.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 14064-13-2[1][3]
Molecular Formula C8H16O[1][2]
Molecular Weight 128.21 g/mol [1][3]
Appearance Colorless oil/liquid[4]
Boiling Point 197-198 °C at 768 Torr[4]
Refractive Index 1.449[4]
InChI Key UUBPRIUBEQJUQL-UHFFFAOYSA-N[1][2][3]
SMILES CC1(CCCCC1)CO[1][2]

Spectroscopic Information:

  • ¹H NMR: Predicted chemical shifts include a multiplet for the cyclohexane ring protons (-CH₂-)₅ between 1.2-1.6 ppm, a singlet for the methyl protons (-CH₃) around 0.9-1.1 ppm, and a singlet for the methylene protons (-CH₂OH) in the range of 3.3-3.5 ppm. The hydroxyl proton (-OH) signal is a broad singlet with a variable chemical shift.[3]

  • IR Spectroscopy: The presence of a primary alcohol is confirmed by a strong, broad O-H stretching band around 3300 cm⁻¹ and a strong C-O stretching band near 1040 cm⁻¹.[3]

Synthesis and Experimental Protocols

This compound is a valuable synthetic intermediate.[3] A common and efficient industrial method for its synthesis is the hydroformylation of 1-methylcyclohexene, followed by the hydrogenation of the resulting aldehyde.[3]

Experimental Protocol: Synthesis via Hydroformylation of 1-Methylcyclohexene

This protocol describes a two-step synthesis starting from 1-methylcyclohexene, which is first converted to an aldehyde via hydroformylation, followed by reduction to the target alcohol.

Step 1: Hydroformylation of 1-Methylcyclohexene

  • Objective: To introduce a formyl group (-CHO) across the double bond of 1-methylcyclohexene.

  • Reagents and Catalyst:

    • 1-Methylcyclohexene

    • Syngas (a mixture of carbon monoxide and hydrogen)

    • Rhodium-based catalyst (e.g., a rhodium complex with phosphine ligands)

    • Anhydrous toluene (solvent)

  • Procedure:

    • In a high-pressure reactor, dissolve the rhodium-based catalyst in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1-methylcyclohexene to the reactor.

    • Seal the reactor and purge it with syngas.

    • Pressurize the reactor with syngas to the desired pressure and heat to the reaction temperature. Key parameters such as temperature, pressure, and catalyst concentration must be optimized to maximize the yield of the aldehyde intermediate and minimize side reactions like hydrogenation or isomerization.[3]

    • Maintain the reaction under stirring for several hours until completion, monitoring the consumption of the starting material by gas chromatography (GC).

    • After cooling the reactor and venting the excess gas, the resulting mixture containing (1-methylcyclohexyl)carbaldehyde is carried forward to the next step.

Step 2: Reduction of (1-Methylcyclohexyl)carbaldehyde

  • Objective: To reduce the intermediate aldehyde to the primary alcohol.

  • Reagents:

    • Crude (1-methylcyclohexyl)carbaldehyde solution from Step 1

    • Reducing agent (e.g., Sodium borohydride (NaBH₄) or catalytic hydrogenation with H₂/Pd-C)

    • Methanol or Ethanol (solvent for NaBH₄ reduction)

  • Procedure (using NaBH₄):

    • Cool the crude aldehyde solution in an ice bath.

    • Slowly add a solution or suspension of sodium borohydride in methanol or ethanol.

    • After the addition is complete, allow the mixture to stir at room temperature for a few hours until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction by carefully adding water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate esters.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation.

Chemical Reactivity and Applications in Drug Development

The primary alcohol group in this compound is a versatile functional handle for various chemical transformations, making it a useful building block in the synthesis of more complex molecules for drug discovery.[3][5]

Key Reactions:

  • Oxidation to Carboxylic Acid: The primary alcohol can be oxidized to (1-methylcyclohexyl)carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[3] This transformation is crucial for introducing a carboxylic acid moiety, a common functional group in drug candidates.

  • Conversion to Tosylate: The hydroxyl group can be converted into an excellent leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[3] The resulting (1-methylcyclohexyl)methyl tosylate is highly reactive towards nucleophilic substitution, enabling the introduction of a wide range of functional groups.[3]

Experimental Protocol: Synthesis of (1-Methylcyclohexyl)methyl Tosylate

  • Objective: To convert the hydroxyl group of this compound into a tosylate leaving group.

  • Reagents:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (serves as both solvent and base)

    • Dichloromethane (optional co-solvent)

  • Procedure:

    • Dissolve this compound in pyridine and cool the solution in an ice bath.

    • Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains low.

    • After the addition, allow the reaction mixture to stir at 0 °C for several hours or overnight in a refrigerator.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, pour the reaction mixture into cold dilute hydrochloric acid to neutralize the pyridine.

    • Extract the product with an organic solvent like diethyl ether.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or chromatography.

Visualizations of Synthetic Pathways and Transformations

The following diagrams, generated using Graphviz, illustrate the key synthetic workflow and chemical reactivity of this compound.

G Synthesis of this compound cluster_start Starting Material cluster_process1 Hydroformylation cluster_intermediate Intermediate cluster_process2 Reduction cluster_product Final Product start 1-Methylcyclohexene process1 Reaction with CO/H₂ (Rhodium Catalyst) start->process1 intermediate (1-Methylcyclohexyl)carbaldehyde process1->intermediate process2 Reduction with NaBH₄ or H₂/Pd-C intermediate->process2 product This compound process2->product

Caption: Experimental workflow for the synthesis of this compound.

G Key Chemical Transformations cluster_oxidation Oxidation cluster_tosylation Tosylation center This compound oxidation_reagent KMnO₄ or CrO₃ center->oxidation_reagent tosylation_reagent TsCl, Pyridine center->tosylation_reagent oxidation_product (1-Methylcyclohexyl)carboxylic acid oxidation_reagent->oxidation_product tosylation_product (1-Methylcyclohexyl)methyl tosylate tosylation_reagent->tosylation_product

Caption: Key reactions of this compound.

References

An In-depth Technical Guide to the Core Reactions of (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylcyclohexyl)methanol is a versatile primary alcohol that serves as a key intermediate in the synthesis of a variety of organic molecules. Its unique structural features, including a sterically hindered primary alcohol attached to a tertiary carbon center, influence its reactivity in a range of chemical transformations. This technical guide provides a comprehensive overview of the core reactions involving this compound, including its synthesis, oxidation, esterification, dehydration, and conversion to a tosylate. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and experimental workflows are presented to facilitate its application in research and development.

Introduction

This compound, a colorless liquid, is a valuable building block in organic synthesis. The presence of a primary hydroxyl group allows for a variety of functional group transformations, while the adjacent quaternary carbon atom introduces steric hindrance that can influence reaction kinetics and selectivity. Understanding the key reactions of this alcohol is crucial for its effective utilization in the synthesis of more complex molecules, including active pharmaceutical ingredients and other fine chemicals. This guide will delve into the fundamental reactions of this compound, providing practical and detailed information for laboratory applications.

Key Reactions and Mechanisms

The reactivity of this compound is primarily dictated by its primary alcohol functional group. The following sections detail the most important transformations it undergoes.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the hydroformylation of 1-methylcyclohexene. This process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene, followed by the reduction of the resulting aldehyde.

Reaction Pathway:

G 1-Methylcyclohexene 1-Methylcyclohexene 1-Methylcyclohexanecarbaldehyde 1-Methylcyclohexanecarbaldehyde 1-Methylcyclohexene->1-Methylcyclohexanecarbaldehyde CO, H2, Rh catalyst This compound This compound 1-Methylcyclohexanecarbaldehyde->this compound H2, Catalyst (e.g., Ni, Pd)

Caption: Synthesis of this compound.

Oxidation to (1-Methylcyclohexyl)carboxylic Acid

As a primary alcohol, this compound can be oxidized to the corresponding carboxylic acid, (1-Methylcyclohexyl)carboxylic acid. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale. A common and efficient method involves the use of Jones reagent (chromium trioxide in aqueous sulfuric acid) or other chromium-based oxidants. Alternatively, milder conditions can be achieved using a TEMPO-catalyzed oxidation with sodium hypochlorite.

Reaction Pathway:

G This compound This compound (1-Methylcyclohexyl)carboxylic Acid (1-Methylcyclohexyl)carboxylic Acid This compound->(1-Methylcyclohexyl)carboxylic Acid [O] (e.g., Jones Reagent, TEMPO/NaOCl)

Caption: Oxidation of this compound.

Esterification

This compound readily undergoes esterification with carboxylic acids in the presence of an acid catalyst, a reaction known as Fischer esterification. This reversible reaction is typically driven to completion by using an excess of one of the reactants or by removing the water formed during the reaction.

Reaction Pathway:

G This compound This compound Ester (R-COO-CH2-C6H10-CH3) Ester (R-COO-CH2-C6H10-CH3) This compound->Ester (R-COO-CH2-C6H10-CH3) H+ catalyst, Heat Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->Ester (R-COO-CH2-C6H10-CH3)

Caption: Fischer Esterification of this compound.

Dehydration to Alkenes

Acid-catalyzed dehydration of this compound leads to the formation of a mixture of isomeric alkenes. The reaction proceeds via an E1 mechanism involving the formation of a primary carbocation, which can then rearrange to a more stable tertiary carbocation before elimination of a proton.

Reaction Pathway:

G cluster_0 Dehydration This compound This compound Primary Carbocation Primary Carbocation This compound->Primary Carbocation H+, -H2O Tertiary Carbocation Tertiary Carbocation Primary Carbocation->Tertiary Carbocation Hydride Shift 1-Methyl-1-vinylcyclohexane 1-Methyl-1-vinylcyclohexane Tertiary Carbocation->1-Methyl-1-vinylcyclohexane -H+ Methylenecycloheptane Methylenecycloheptane Tertiary Carbocation->Methylenecycloheptane -H+ (ring expansion)

Caption: Dehydration of this compound.

Conversion to (1-Methylcyclohexyl)methyl Tosylate

The hydroxyl group of this compound can be converted into a good leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is a versatile intermediate for nucleophilic substitution reactions.

Reaction Pathway:

G This compound This compound (1-Methylcyclohexyl)methyl Tosylate (1-Methylcyclohexyl)methyl Tosylate This compound->(1-Methylcyclohexyl)methyl Tosylate p-TsCl, Pyridine

Caption: Tosylation of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key reactions of this compound. Please note that yields and reaction conditions can vary depending on the specific reagents and procedures used.

ReactionReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)
Oxidation Jones Reagent-Acetone0 - 252 - 480 - 90
Esterification Acetic AcidH₂SO₄TolueneReflux4 - 875 - 85
Dehydration -H₃PO₄-150 - 1701 - 270 - 80
Tosylation p-TsCl, Pyridine-CH₂Cl₂0 - 2512 - 1885 - 95

Detailed Experimental Protocols

Oxidation of this compound to (1-Methylcyclohexyl)carboxylic Acid

Materials:

  • This compound

  • Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and then diluting with water)

  • Acetone

  • Diethyl ether

  • Sodium bisulfite

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

  • Add Jones reagent dropwise from a dropping funnel to the stirred solution, maintaining the temperature below 20°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The color of the reaction mixture should change from orange to green.

  • Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the green color disappears.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (1-Methylcyclohexyl)carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Fischer Esterification of this compound with Acetic Acid

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), glacial acetic acid (1.2 eq), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Heat the reaction mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap.

  • Continue the reflux until no more water is collected (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by distillation under reduced pressure.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a typical organic synthesis involving a reaction, work-up, and purification.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Reactants & Solvent reaction_vessel Reaction under controlled a. Temperature b. Time c. Stirring reactants->reaction_vessel quench Quench Reaction reaction_vessel->quench extraction Liquid-Liquid Extraction quench->extraction washing Wash Organic Layer (e.g., H2O, NaHCO3, Brine) extraction->washing drying Dry with Anhydrous Salt (e.g., MgSO4, Na2SO4) washing->drying filtration Filter Drying Agent drying->filtration concentration Remove Solvent (Rotary Evaporator) filtration->concentration purification Purification (e.g., Distillation, Chromatography) concentration->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: General Experimental Workflow in Organic Synthesis.

A Technical Guide to the Safety and Hazards of (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and hazard information for (1-Methylcyclohexyl)methanol (CAS No. 14064-13-2), a compound used in various chemical syntheses. The following sections detail its hazard classifications, physical and chemical properties, and general safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for personnel handling this chemical to be fully aware of its potential hazards.

The primary hazards associated with this compound are:

  • Combustible Liquid: It is a liquid that can burn.[1]

  • Skin Irritation: Causes irritation upon contact with the skin.[1][2]

  • Serious Eye Irritation: Causes serious irritation to the eyes.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[1][2]

GHS Hazard Statements:

  • H227: Combustible liquid.[1]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₆O[1][3]
Molecular Weight 128.21 g/mol [1][3]
CAS Number 14064-13-2[1][3]
Appearance Colorless oil/liquid[3]
Boiling Point 197 to 198 °C at 768 Torr[3]
Density (Predicted) 0.893 ± 0.06 g/cm³ at 20°C[3]
Refractive Index 1.449[3]
XlogP (Predicted) 2.3[4]

Experimental Protocols Overview

  • Acute Toxicity Studies: To determine the short-term adverse effects of a substance. For this compound, this would involve assessing oral, dermal, and inhalation routes of exposure.

  • Skin and Eye Irritation Studies: These are typically conducted using in vivo (e.g., rabbit) or in vitro models to assess the potential for a substance to cause local irritation.

  • Flammability and Combustibility Testing: Standardized tests are used to determine the flash point and other flammability characteristics of a liquid to classify it as combustible or flammable.

  • Specific Target Organ Toxicity - Single Exposure (STOT-SE) Assessment: This involves evaluating the potential for a substance to cause toxicity in specific organs following a single exposure, which led to the classification for respiratory tract irritation.

The diagram below illustrates a generalized workflow for the chemical hazard and risk assessment process.

G Generalized Chemical Hazard Assessment Workflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Dose-Response Assessment cluster_2 Phase 3: Exposure Assessment cluster_3 Phase 4: Risk Characterization A Literature Review & Data Gathering (SDS, Databases) B Physicochemical Property Analysis A->B C In Silico / QSAR Toxicology Prediction A->C E In Vivo Toxicity Testing (e.g., Acute, Dermal, Eye Irritation) B->E D In Vitro Toxicity Testing (e.g., Cell-based Assays) C->D D->E F Determine No-Observed-Adverse-Effect-Level (NOAEL) E->F I Integrate Hazard and Exposure Data F->I G Identify Potential Exposure Routes (Inhalation, Dermal, Ingestion) H Quantify Exposure Levels for Different Scenarios G->H H->I J Determine Risk Level (e.g., Margin of Safety) I->J K GHS Classification & Labeling J->K G Logical Relationship for Irritant Hazard A Exposure to This compound B Contact with Epithelial Tissues (Skin, Eyes, Respiratory Tract) A->B C Disruption of Cell Membranes and Cellular Damage B->C D Release of Inflammatory Mediators C->D E Inflammatory Response D->E F Observed Irritation (Redness, Swelling, Pain) E->F

References

An In-depth Technical Guide on the Thermodynamic Properties of (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the key thermodynamic properties of (1-Methylcyclohexyl)methanol. Due to a notable scarcity of direct experimental data for this specific compound in publicly accessible literature, this document focuses on detailing the established experimental protocols for determining these properties in analogous organic liquids. Furthermore, it presents available thermodynamic data for structurally similar compounds, namely cyclohexylmethanol and methylcyclohexane, to offer a comparative context and predictive insights. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by outlining the methodologies required for the precise characterization of this compound's thermodynamic profile.

Introduction

This compound is a primary alcohol containing a substituted cyclohexane ring. Its structural features, including the hydroxyl group and the non-planar saturated ring, are expected to influence its intermolecular interactions and, consequently, its thermodynamic behavior. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, and vapor pressure, is crucial for various applications, including reaction engineering, process design, and in the pharmaceutical sciences for solubility and formulation studies.

This guide addresses the current gap in experimental data by providing detailed experimental methodologies and comparative data from structurally related molecules.

Comparative Thermodynamic Data

To provide a frame of reference for the expected thermodynamic properties of this compound, the following tables summarize experimental data for cyclohexylmethanol and methylcyclohexane. These compounds are structurally analogous, with cyclohexylmethanol being an isomer and methylcyclohexane sharing the same substituted cyclohexane core.

Table 1: Enthalpy Data for Structurally Related Compounds

PropertyCyclohexylmethanolMethylcyclohexaneUnits
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)-4346.3 ± 1.8-4661.8 ± 1.9kJ/mol
Liquid Phase Enthalpy of Formation (ΔfH°liquid)-384.5 ± 1.9-190.2 ± 1.0kJ/mol
Enthalpy of Vaporization (ΔvapH°)57.3 ± 0.835.3 ± 0.2kJ/mol

Data sourced from the NIST WebBook.

Table 2: Heat Capacity and Entropy Data for Structurally Related Compounds

PropertyCyclohexylmethanolMethylcyclohexaneUnits
Liquid Phase Heat Capacity (Cp,liquid) at 298.15 K218.4183.7J/mol·K
Liquid Phase Molar Entropy (S°liquid) at 298.15 K243.1239.1J/mol·K

Data sourced from the NIST WebBook and Cheméo.

Table 3: Vapor Pressure Data for Methylcyclohexane

Temperature (K)Vapor Pressure (kPa)
298.155.73
323.1516.2
348.1538.9
373.1581.9

Data sourced from the NIST WebBook.

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organic liquids like this compound.

Determination of Enthalpy of Combustion

The enthalpy of combustion can be determined using calorimetry. For high accuracy, a bomb calorimeter is the preferred instrument.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 grams) of this compound is placed in a crucible within the bomb calorimeter.

  • Assembly: The crucible is placed in the bomb, and a fine ignition wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through the ignition wire.

  • Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid[1]. The heat released by the combustion of the this compound sample is calculated from the temperature rise and the heat capacity of the calorimeter. The molar enthalpy of combustion is then determined from the heat released and the number of moles of the sample.

A simpler, albeit less accurate, method involves using a spirit burner and a copper calorimeter to heat a known mass of water[2][3][4]. This method is suitable for comparative studies but is subject to significant heat loss to the surroundings[3][5].

Determination of Heat Capacity

The isobaric heat capacity (Cp) of liquid this compound can be determined using adiabatic calorimetry.

Experimental Protocol: Adiabatic Calorimetry

  • Sample Loading: A known mass of the purified liquid sample is sealed in a calorimetric vessel.

  • Calorimeter Setup: The vessel, equipped with a heater and a temperature sensor, is placed within an adiabatic shield. The temperature of the shield is controlled to match the temperature of the vessel, minimizing heat exchange with the surroundings[6].

  • Heating: A precisely measured amount of electrical energy is supplied to the heater, causing the temperature of the sample to increase.

  • Temperature Measurement: The temperature of the sample is recorded before and after the energy input, once thermal equilibrium is reached.

  • Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the corresponding temperature rise, after correcting for the heat capacity of the vessel itself[6]. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Determination of Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of this compound can be measured using a static or dynamic method. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Experimental Protocol: Ebulliometry (Dynamic Method)

  • Apparatus: An ebulliometer, such as a Scott ebulliometer, is used. This device allows for the precise measurement of the boiling temperature of a liquid at a controlled pressure[7].

  • Procedure: A sample of this compound is placed in the ebulliometer. The system is connected to a pressure control system.

  • Measurement: The pressure is set to a specific value, and the liquid is heated to its boiling point. The boiling temperature is recorded at this pressure.

  • Data Collection: This measurement is repeated at various pressures, typically ranging from a few mbar up to atmospheric pressure[7].

  • Data Analysis: The vapor pressure data as a function of temperature is obtained. The enthalpy of vaporization (ΔvapH) can be calculated from the slope of a plot of ln(P) versus 1/T, based on the Clausius-Clapeyron equation.

For very low vapor pressures, the gas saturation method can be employed[7].

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the thermodynamic properties discussed.

Experimental_Workflow_for_Thermodynamic_Properties cluster_combustion Enthalpy of Combustion cluster_heat_capacity Heat Capacity cluster_vapor_pressure Vapor Pressure & Enthalpy of Vaporization combustion_start Weigh Sample pressurize Pressurize in Bomb combustion_start->pressurize combust Ignite Sample pressurize->combust measure_temp_comb Measure Temperature Rise combust->measure_temp_comb calc_comb Calculate ΔcH° measure_temp_comb->calc_comb hc_start Load Sample in Calorimeter heat_input Apply Known Energy hc_start->heat_input measure_temp_hc Measure Temperature Rise heat_input->measure_temp_hc calc_hc Calculate Cp measure_temp_hc->calc_hc vp_start Load Sample in Ebulliometer set_pressure Set Pressure vp_start->set_pressure measure_boiling_point Measure Boiling Point set_pressure->measure_boiling_point repeat_pressure Repeat at Different Pressures measure_boiling_point->repeat_pressure plot_data Plot ln(P) vs 1/T repeat_pressure->plot_data calc_vap Calculate ΔvapH° plot_data->calc_vap start Purified this compound Sample start->combustion_start Bomb Calorimetry start->hc_start Adiabatic Calorimetry start->vp_start Ebulliometry

Caption: Experimental workflow for determining key thermodynamic properties.

Conclusion

While direct experimental thermodynamic data for this compound remains elusive in the current body of scientific literature, this guide provides the necessary framework for its determination. The detailed experimental protocols for bomb calorimetry, adiabatic calorimetry, and ebulliometry offer a clear path for researchers to obtain accurate values for the enthalpy of combustion, heat capacity, and vapor pressure. The compiled data for the structurally similar compounds, cyclohexylmethanol and methylcyclohexane, serve as a valuable benchmark for what can be expected for this compound. It is anticipated that the application of these methodologies will lead to a comprehensive thermodynamic characterization of this compound, thereby supporting its use in scientific research and industrial applications, particularly in the field of drug development.

References

The Advent of a Key Synthetic Building Block: A Technical Guide to the Discovery and Synthesis of (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and historical synthesis of (1-Methylcyclohexyl)methanol, a valuable intermediate in the fields of medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document details the evolution of its synthesis, presenting key experimental protocols, quantitative data, and reaction pathways.

Historical Context and Discovery

While a definitive first synthesis of this compound is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader development of alicyclic chemistry in the late 19th and early 20th centuries. The pioneering work on cycloalkanes and their derivatives by chemists laid the foundational knowledge for the synthesis of such substituted cyclohexanols. Early methods for the formation of alcohols, such as the reduction of carboxylic acids and the use of organometallic reagents, were likely the first avenues explored for the preparation of this compound and its isomers. The development of industrial processes like hydroformylation in the mid-20th century provided a more direct and efficient route to this compound, solidifying its role as a readily accessible synthetic intermediate.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic pathways, each with its own set of advantages and historical significance. The primary methods include the hydroformylation of 1-methylcyclohexene, the reduction of 1-methylcyclohexanecarboxylic acid and its derivatives, and the Grignard reaction.

Hydroformylation of 1-Methylcyclohexene

A cornerstone of industrial organic synthesis, hydroformylation (or the oxo process) offers a direct route to aldehydes from alkenes, which can then be readily reduced to the corresponding alcohols.

Experimental Protocol:

A two-step, one-pot synthesis can be employed. First, the hydroformylation of 1-methylcyclohexene is carried out to produce 1-methylcyclohexanecarbaldehyde. This is immediately followed by the reduction of the aldehyde to this compound.

  • Reaction Setup: A high-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls is charged with 1-methylcyclohexene, a rhodium-based catalyst (e.g., Rh(CO)₂(acac) modified with a phosphine ligand), and a suitable solvent like toluene.

  • Hydroformylation: The reactor is purged and then pressurized with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂) gas to a pressure of 20-50 atm. The reaction mixture is heated to 80-120 °C and stirred vigorously for 2-6 hours.

  • Reduction: After the hydroformylation is complete, the reactor is cooled, and the pressure is carefully vented. A reducing agent, such as sodium borohydride in ethanol or catalytic hydrogenation (e.g., using a Nickel or Palladium catalyst), is introduced to the crude aldehyde solution. The mixture is stirred at room temperature until the reduction is complete.

  • Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Quantitative Data:

ParameterValue
Starting Material1-Methylcyclohexene
Key ReagentsCO, H₂, Rh-catalyst, Reducing agent
Typical Yield85-95% (over two steps)
Purity>98%

Reaction Pathway:

hydroformylation_reduction 1-Methylcyclohexene 1-Methylcyclohexene 1-Methylcyclohexanecarbaldehyde 1-Methylcyclohexanecarbaldehyde 1-Methylcyclohexene->1-Methylcyclohexanecarbaldehyde + CO + H2 (Rh catalyst) This compound This compound 1-Methylcyclohexanecarbaldehyde->this compound + [H] (Reduction)

Caption: Hydroformylation of 1-methylcyclohexene followed by reduction.

Reduction of 1-Methylcyclohexanecarboxylic Acid and its Esters

The reduction of carboxylic acids and their esters is a fundamental transformation in organic synthesis and represents a classic approach to preparing primary alcohols.

Experimental Protocol (from Methyl 1-methylcyclohexanecarboxylate):

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LAH) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Ester: A solution of methyl 1-methylcyclohexanecarboxylate in the same anhydrous solvent is added dropwise to the stirred LAH suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Purification is achieved by vacuum distillation.

Quantitative Data:

ParameterValue
Starting MaterialMethyl 1-methylcyclohexanecarboxylate
Key ReagentLithium Aluminum Hydride (LAH)
Typical Yield80-90%
Purity>97%

Reaction Pathway:

ester_reduction Methyl 1-methylcyclohexanecarboxylate Methyl 1-methylcyclohexanecarboxylate Tetrahedral Intermediate Tetrahedral Intermediate Methyl 1-methylcyclohexanecarboxylate->Tetrahedral Intermediate + LiAlH4 1-Methylcyclohexanecarbaldehyde 1-Methylcyclohexanecarbaldehyde Tetrahedral Intermediate->1-Methylcyclohexanecarbaldehyde - Li[Al(OMe)H3] Alkoxide Intermediate Alkoxide Intermediate 1-Methylcyclohexanecarbaldehyde->Alkoxide Intermediate + LiAlH4 This compound This compound Alkoxide Intermediate->this compound Aqueous Workup grignard_synthesis 1-Bromo-1-methylcyclohexane 1-Bromo-1-methylcyclohexane 1-Methylcyclohexylmagnesium bromide 1-Methylcyclohexylmagnesium bromide 1-Bromo-1-methylcyclohexane->1-Methylcyclohexylmagnesium bromide + Mg (in dry ether) Alkoxide Intermediate Alkoxide Intermediate 1-Methylcyclohexylmagnesium bromide->Alkoxide Intermediate + HCHO (Formaldehyde) This compound This compound Alkoxide Intermediate->this compound Aqueous Workup (H3O+)

Methodological & Application

Synthesis of (1-Methylcyclohexyl)methanol from 1-methylcyclohexene: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (1-methylcyclohexyl)methanol from 1-methylcyclohexene. The synthesis is a two-step process involving the hydroformylation of 1-methylcyclohexene to produce the intermediate aldehyde, 1-methylcyclohexanecarbaldehyde, followed by the reduction of this aldehyde to the target primary alcohol, this compound. This application note details the experimental protocols for both reactions and presents the relevant quantitative data in a clear, tabular format.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and other specialty chemicals. Its synthesis from the readily available starting material, 1-methylcyclohexene, presents a key challenge in controlling the regioselectivity of the initial hydroformylation step. While hydroformylation of terminal alkenes typically yields linear aldehydes, the synthesis of the branched isomer, 1-methylcyclohexanecarbaldehyde, is crucial for obtaining the desired final product. This protocol outlines a method that favors the formation of the branched aldehyde through the use of a rhodium catalyst with bulky phosphine ligands. The subsequent reduction of the aldehyde to the primary alcohol is achieved using sodium borohydride.

Overall Synthesis Workflow

The synthetic pathway from 1-methylcyclohexene to this compound is illustrated below. The process begins with the hydroformylation of the alkene to yield the aldehyde intermediate, which is then reduced to the target alcohol.

SynthesisWorkflow Start 1-Methylcyclohexene Intermediate 1-Methylcyclohexanecarbaldehyde Start->Intermediate Hydroformylation (Rh catalyst, bulky ligand, CO/H2) FinalProduct This compound Intermediate->FinalProduct Reduction (NaBH4, Methanol)

Caption: Synthetic route from 1-methylcyclohexene to this compound.

Experimental Protocols

Step 1: Hydroformylation of 1-Methylcyclohexene to 1-Methylcyclohexanecarbaldehyde

This procedure is adapted from methodologies known to favor the formation of branched aldehydes in the hydroformylation of internal alkenes through the use of rhodium catalysts with bulky phosphine ligands.[1][2]

Materials:

  • 1-Methylcyclohexene

  • Rhodium(I) acetylacetonatobis(carbonyl) [Rh(acac)(CO)₂]

  • Tris(2,4-di-tert-butylphenyl)phosphite (a bulky phosphite ligand)

  • Toluene (anhydrous and deoxygenated)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

  • Catalyst Preparation: In a glovebox, charge the high-pressure autoclave with Rh(acac)(CO)₂ (0.05 mol%) and tris(2,4-di-tert-butylphenyl)phosphite (0.5 mol%).

  • Reaction Setup: Add anhydrous, deoxygenated toluene (solvent) to the autoclave, followed by 1-methylcyclohexene (1.0 equivalent).

  • Reaction Conditions: Seal the autoclave and purge it several times with syngas. Pressurize the reactor with a 1:1 mixture of CO and H₂ to 20 bar.

  • Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring. Maintain these conditions for 12-24 hours, monitoring the reaction progress by GC analysis of aliquots if possible.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas. The solvent can be removed under reduced pressure. The crude 1-methylcyclohexanecarbaldehyde is then purified by vacuum distillation.

Step 2: Reduction of 1-Methylcyclohexanecarbaldehyde to this compound

This protocol describes the reduction of the aldehyde intermediate to the final alcohol product using sodium borohydride.[3][4]

Materials:

  • 1-Methylcyclohexanecarbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • 3 M Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, separatory funnel, and standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 1-methylcyclohexanecarbaldehyde (1.0 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10°C.

  • Reaction Execution: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Add 3 M sodium hydroxide solution to decompose the borate salts.[5] Extract the aqueous layer three times with dichloromethane.[5]

  • Purification: Combine the organic layers and wash with saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.[5] The product can be further purified by vacuum distillation.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of this compound.

Table 1: Hydroformylation of 1-Methylcyclohexene

ParameterValue
CatalystRh(acac)(CO)₂ with bulky phosphite ligand
Reactant Ratio (Ligand:Rh)10:1
Substrate1-Methylcyclohexene
SolventToluene
Syngas Pressure (CO:H₂)20 bar (1:1)
Temperature100°C
Reaction Time12-24 hours
Typical Yield (Branched Aldehyde) 60-70%
Branched:Linear Isomer Ratio >10:1

Table 2: Reduction of 1-Methylcyclohexanecarbaldehyde

ParameterValue
Reducing AgentSodium Borohydride (NaBH₄)
Reactant Ratio (NaBH₄:Aldehyde)1.5:1
Substrate1-Methylcyclohexanecarbaldehyde
SolventMethanol
Temperature0°C to Room Temperature
Reaction Time1-2 hours
Typical Yield >95%

Logical Relationship of Synthesis Steps

The successful synthesis of the target molecule is contingent on the sequential execution of the hydroformylation and reduction steps. The regioselectivity of the initial hydroformylation is the critical factor determining the feasibility of this synthetic route.

LogicalRelationship Start Start: 1-Methylcyclohexene Step1 Step 1: Hydroformylation (Regioselective) Start->Step1 Intermediate Intermediate: 1-Methylcyclohexanecarbaldehyde Step1->Intermediate Branched Isomer Favored Step2 Step 2: Reduction Intermediate->Step2 End End Product: This compound Step2->End High Yield

Caption: Key stages in the synthesis of this compound.

References

Detailed Protocol for the Hydroformylation of 1-Methylcyclohexene: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroformylation, also known as the oxo process, is a fundamental and industrially significant chemical reaction that converts alkenes, carbon monoxide, and hydrogen into aldehydes. This atom-economical transformation is a cornerstone of organic synthesis, providing key intermediates for a vast array of fine and bulk chemicals, including alcohols, carboxylic acids, and amines. The hydroformylation of 1-methylcyclohexene is a prime example of this reaction's application to a substituted cyclic alkene, yielding 2-methylcyclohexane-1-carbaldehyde. This product is a valuable precursor in the synthesis of fragrances, pharmaceuticals, and other specialty chemicals. This document provides a detailed protocol for the hydroformylation of 1-methylcyclohexene, targeting researchers, scientists, and professionals in drug development. It encompasses information on catalyst systems, experimental procedures, and expected outcomes.

Reaction Principles and Catalyst Systems

The efficiency and selectivity of the hydroformylation of 1-methylcyclohexene are critically dependent on the choice of catalyst, ligands, and reaction parameters such as temperature, pressure, and solvent. Both rhodium- and cobalt-based catalysts are commonly employed for this transformation, each offering distinct advantages.

Rhodium-Based Catalysts: Rhodium complexes are highly active and typically operate under milder conditions of temperature and pressure compared to their cobalt counterparts.[1] They are known for their high selectivity, which can be finely tuned by the judicious choice of ligands, particularly phosphines and phosphites.[1] These ligands modify the steric and electronic environment of the rhodium center, thereby influencing the regioselectivity of the reaction. For 1-methylcyclohexene, the primary product is the branched aldehyde, 2-methylcyclohexane-1-carbaldehyde.[1]

Cobalt-Based Catalysts: While generally requiring more forcing conditions (higher temperatures and pressures), cobalt-based catalysts present a more cost-effective alternative to rhodium.[1] The active species is typically cobalt tetracarbonyl hydride, HCo(CO)₄.

The regioselectivity of the hydroformylation of 1-methylcyclohexene is determined by the mode of insertion of the alkene into the metal-hydride bond. For rhodium-catalyzed systems, the generally accepted mechanism is the Heck-Breslow cycle.[1] The key steps involve the coordination of the alkene to the rhodium hydride complex, followed by migratory insertion to form a rhodium-alkyl intermediate. Subsequent insertion of carbon monoxide, oxidative addition of dihydrogen, and reductive elimination yield the aldehyde product and regenerate the active catalyst.[1] With 1-methylcyclohexene, two primary regioisomeric aldehydes are possible: 2-methylcyclohexane-1-carbaldehyde and the less favored 7,7-dimethylcycloheptanone.[1] The use of bulky ligands on the rhodium center can sterically favor the formation of the desired 2-methylcyclohexane-1-carbaldehyde.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for the hydroformylation of cyclic olefins. While specific data for 1-methylcyclohexene is limited in the public domain, the data for the closely related substrate, cyclohexene, provides a valuable benchmark for expected performance.

Table 1: Cobalt-Catalyzed Hydroformylation of Cyclohexene

Catalyst PrecursorSolventTemperature (°C)Total Pressure (MPa)Substrate Conversion (%)Aldehyde Selectivity (%)Reference
Cobalt Chloride/FerromanganeseTHF1458.08996[2]

Table 2: Rhodium-Catalyzed Hydroformylation of Cyclohexene

Catalyst PrecursorLigandSolventTemperature (°C)CO Pressure (bar)H₂ Pressure (bar)Reaction Rate (mol [mol Rh]⁻¹ h⁻¹)Reference
Rh(CO)acacTris(2-tert-butyl-4-methylphenyl) phosphiteToluene801010512[3]

Experimental Protocols

The following are detailed protocols for the hydroformylation of 1-methylcyclohexene using both rhodium- and cobalt-based catalyst systems. All procedures involving organometallic compounds should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and deoxygenated prior to use.

Protocol 1: Rhodium-Catalyzed Hydroformylation

This protocol is a general procedure and may require optimization for specific ligands and reaction scales.

Materials:

  • [Rh(acac)(CO)₂] (dicarbonylacetylacetonatorhodium(I))

  • Triphenylphosphine (PPh₃) or other suitable phosphine/phosphite ligand

  • 1-Methylcyclohexene

  • Anhydrous, degassed toluene

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

  • Schlenk line and standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a nitrogen atmosphere, add [Rh(acac)(CO)₂] (e.g., 0.01 mmol) and the desired phosphine ligand (e.g., triphenylphosphine, 0.04 mmol, 4 equivalents) to a Schlenk flask.[1]

    • Add 10 mL of anhydrous, degassed toluene and stir until all solids are dissolved.[1]

  • Reactor Setup:

    • Transfer the catalyst solution via cannula to a high-pressure autoclave that has been previously dried and purged with nitrogen.[1]

    • Add 1-methylcyclohexene (e.g., 1.0 mmol) to the autoclave via syringe.[1]

  • Reaction:

    • Seal the autoclave and purge it several times with syngas to remove any residual air.

    • Pressurize the reactor to the desired pressure (e.g., 20 atm) with the 1:1 CO/H₂ mixture.[1]

    • Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.[1]

    • Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or by monitoring the pressure drop.

  • Work-up and Purification:

    • After the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.[1]

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the 2-methylcyclohexane-1-carbaldehyde.[1]

Protocol 2: Cobalt-Catalyzed Hydroformylation

This protocol utilizes a more robust but less active catalyst system, requiring higher temperatures and pressures.

Materials:

  • Co₂(CO)₈ (Dicobalt octacarbonyl)

  • 1-Methylcyclohexene

  • Anhydrous, degassed hexane

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup:

    • In a glovebox or under an inert atmosphere, add Co₂(CO)₈ (e.g., 0.02 mmol) to the high-pressure autoclave.[1]

    • Add 15 mL of anhydrous, degassed hexane and 1-methylcyclohexene (e.g., 1.0 mmol) to the autoclave.[1]

  • Reaction:

    • Seal the autoclave and purge it several times with syngas.

    • Pressurize the reactor to a high pressure (e.g., 150 atm) with the 1:1 CO/H₂ mixture.[1]

    • Heat the reactor to a high temperature (e.g., 150 °C) with vigorous stirring.[1]

    • Maintain the reaction for several hours or until the starting material is consumed (as determined by GC analysis of cooled and depressurized aliquots).

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

    • The product can be isolated by removing the solvent under reduced pressure and purified by distillation or column chromatography.[1]

Visualizations

Catalytic Cycle

G A [Rh(H)(CO)(L)n] Active Catalyst B Alkene Coordination A->B + 1-Methylcyclohexene C Migratory Insertion (Rh-Alkyl formation) B->C D CO Insertion (Rh-Acyl formation) C->D + CO E Oxidative Addition of H2 D->E + H2 F Reductive Elimination E->F F->A + Aldehyde G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Prepare Catalyst Solution (under inert atmosphere) B Charge Reactor with Catalyst and Substrate A->B C Purge and Pressurize with Syngas (CO/H2) B->C D Heat and Stir C->D E Cool and Vent Reactor D->E F Isolate Crude Product E->F G Purify Product (e.g., Chromatography) F->G H Characterize Product (GC, NMR, etc.) G->H

References

Application of (1-Methylcyclohexyl)methanol in the Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (1-Methylcyclohexyl)methanol in the fragrance industry. Due to limited publicly available data on the specific olfactory profile of this compound, this document presents a hypothesized scent profile based on structurally related compounds and outlines its potential applications, synthesis, and analytical evaluation.

Introduction

This compound is a saturated monocyclic primary alcohol. While not a widely documented fragrance ingredient, its structural similarity to other commercially successful cyclohexyl-based aroma chemicals suggests its potential as a novel component in fragrance formulations. Its isomers and related compounds, such as 4-methylcyclohexanemethanol and various cyclohexyl esters, are known to possess desirable olfactory properties ranging from floral and fruity to sweet and woody.[1] This document explores the hypothesized olfactory characteristics of this compound and provides protocols for its synthesis and analysis for fragrance applications.

Hypothesized Olfactory Profile and Applications

Based on the known scents of its structural isomers and related cyclohexyl derivatives, this compound is predicted to have a complex and versatile odor profile. The presence of the methyl group on the cyclohexane ring is likely to impart a unique character.

Predicted Scent Characteristics:

  • Primary Notes: A soft, floral character, reminiscent of lily of the valley or cyclamen, with a subtle, clean, waxy undertone.

  • Secondary Notes: A faint, sweet, and slightly fruity nuance, possibly with hints of green or herbaceous elements.

  • Base Notes: A mild, woody, and clean musk-like character that can act as a blender and fixative.

Potential Applications in Fragrance Formulations:

  • Floral Accords: To impart a fresh, dewy, and natural lift to floral compositions, particularly white florals like jasmine, tuberose, and gardenia.

  • Fruity and Green Accords: To add a touch of sophistication and complexity to fruity and green fragrances, moving them away from simple sweetness towards a more nuanced profile.

  • Woody and Musk Compositions: To act as a modifier and blender, softening the overall composition and adding a clean, substantive background note.

  • Functional Fragrances: Due to its predicted clean and fresh profile, it could be valuable in soaps, detergents, and other personal care products.

Quantitative Data

The following table summarizes key physicochemical properties of this compound and compares it with a structurally related and well-characterized fragrance ingredient, 4-Methylcyclohexanemethanol.

PropertyThis compound4-Methylcyclohexanemethanol (trans-isomer)Reference
Molecular Formula C8H16OC8H16O
Molecular Weight 128.21 g/mol 128.21 g/mol
Boiling Point 197-198 °C at 768 TorrNot available
Predicted Odor Type Floral, Waxy, Sweet, WoodyLicorice, Sweet
Odor Threshold Not available0.060 ppb-v (in air)
CAS Number 14064-13-234885-03-5

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reduction of methyl 1-methylcyclohexanecarboxylate.

Reaction:

Methyl 1-methylcyclohexanecarboxylate + Lithium Aluminum Hydride → this compound

Materials and Reagents:

  • Methyl 1-methylcyclohexanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve methyl 1-methylcyclohexanecarboxylate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours.

  • Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

  • Combine the filtrate and washes, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the crude product by vacuum distillation.

Olfactory Evaluation

Objective: To characterize the odor profile of the synthesized this compound.

Materials:

  • Purified this compound

  • Odor-free smelling strips (blotters)

  • Ethanol (perfumer's grade, odorless)

  • Glass vials

Procedure:

  • Prepare a 10% solution of this compound in perfumer's grade ethanol.

  • Dip a clean smelling strip into the solution, ensuring it is saturated but not dripping.

  • Wave the smelling strip a few inches from the nose and inhale gently.

  • Record the initial odor impressions (top notes).

  • Allow the smelling strip to air-dry and evaluate the odor at regular intervals (e.g., 15 minutes, 1 hour, 4 hours, 24 hours) to assess the evolution of the scent (middle and base notes) and its longevity.

  • Describe the odor using standard fragrance terminology (e.g., floral, fruity, woody, green, sweet, etc.).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of the synthesized this compound and identify any potential impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dilute the purified this compound sample 1:100 in high-purity ethanol or hexane.

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Analyze the resulting chromatogram to determine the retention time and peak area of this compound.

  • Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the purity of the sample based on the relative peak areas.

Visualizations

Synthesis_of_1_Methylcyclohexyl_methanol start Methyl 1-methylcyclohexanecarboxylate process1 Reduction start->process1 reagent LiAlH₄ in Anhydrous Ether reagent->process1 intermediate Crude This compound process1->intermediate process2 Purification (Vacuum Distillation) intermediate->process2 end Pure This compound process2->end

Caption: Synthesis of this compound.

Fragrance_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Olfactory Assessment cluster_analysis Instrumental Analysis A Synthesized This compound B Prepare 10% Solution in Ethanol A->B G GC-MS Analysis A->G C Dip Smelling Strip B->C D Initial Evaluation (Top Notes) C->D E Evaluate Over Time (Middle & Base Notes) D->E F Document Odor Profile E->F H Purity Determination F->H G->H

Caption: Fragrance Evaluation Workflow.

References

Application Notes: (1-Methylcyclohexyl)methanol as a Versatile Building Block for Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylcyclohexyl)methanol is a versatile bifunctional building block that holds significant promise in the synthesis of novel pharmaceutical agents. Its inherent structural motifs, a primary alcohol and a substituted cyclohexane ring, are prevalent in a variety of biologically active molecules. The hydroxyl group offers a reactive handle for derivatization, enabling the introduction of diverse functional groups, while the 1-methylcyclohexyl moiety provides a lipophilic scaffold that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. This document outlines the application of this compound in the synthesis of a potential anticonvulsant agent, detailing the synthetic protocol, and exploring potential mechanisms of action.

Synthetic Application: A Novel Anticonvulsant Candidate

The cyclohexane moiety is a key pharmacophore in a number of central nervous system (CNS) active drugs, including several anticonvulsants. The lipophilicity of the cyclohexane ring can facilitate passage across the blood-brain barrier. Herein, we propose a synthetic route starting from this compound to a novel anticonvulsant candidate, N-(2-(1-methylcyclohexyl)ethyl)acetamide . This multi-step synthesis leverages the reactivity of the primary alcohol to build a molecule with potential activity at key neurological targets.

Data Presentation

The following tables summarize the quantitative data for the proposed synthetic route and the biological activity of a representative final compound, based on literature for analogous transformations and compounds.

Table 1: Synthesis of N-(2-(1-methylcyclohexyl)ethyl)acetamide

StepReactionReagentsSolventYield (%)Purity (%)
1Tosylationp-Toluenesulfonyl chloride, PyridineDichloromethane90-95>98
2CyanationSodium cyanideDMSO80-85>97
3ReductionLithium aluminum hydrideDiethyl ether85-90>98
4AcetylationAcetic anhydride, TriethylamineDichloromethane90-95>99
Overall ~62-73

Table 2: Anticonvulsant Activity of Structurally Related Cyclohexane Derivatives

Compound ClassTest ModelED₅₀ (mg/kg)Reference
CyclohexanecarboxamidesscPTZ11.31 - 44.77[1]
1-Phenylcyclohexylamine AnaloguesMES5 - 41[2]
N-(2-hydroxycyclohexyl)acetamidesMES42.97[3]

MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Seizure Test. ED₅₀ is the median effective dose required to produce a therapeutic effect in 50% of the population.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Cyanation cluster_2 Step 3: Reduction cluster_3 Step 4: Acetylation A This compound B (1-Methylcyclohexyl)methyl tosylate A->B TsCl, Pyridine C (1-Methylcyclohexyl)acetonitrile B->C NaCN, DMSO D 2-(1-Methylcyclohexyl)ethanamine C->D 1. LiAlH4 2. H2O E N-(2-(1-methylcyclohexyl)ethyl)acetamide D->E Ac2O, Et3N

A four-step synthesis of the target anticonvulsant.

Experimental Protocols

Step 1: Synthesis of (1-Methylcyclohexyl)methyl tosylate

This procedure is adapted from established methods for the tosylation of primary alcohols.[4]

  • Preparation: To a dry, nitrogen-flushed 250 mL round-bottom flask, add this compound (10.0 g, 78.0 mmol) and anhydrous dichloromethane (100 mL).

  • Addition of Base: Cool the solution to 0 °C in an ice-water bath and add pyridine (9.2 g, 9.4 mL, 117 mmol) dropwise with stirring.

  • Tosylation: To the cooled solution, add a solution of p-toluenesulfonyl chloride (16.4 g, 86.0 mmol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of 50 mL of water. Separate the organic layer and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (1-Methylcyclohexyl)methyl tosylate as a white solid.

Step 2: Synthesis of (1-Methylcyclohexyl)acetonitrile

This protocol is based on the nucleophilic substitution of a tosylate with cyanide.[5][6]

  • Preparation: In a 250 mL round-bottom flask, dissolve (1-Methylcyclohexyl)methyl tosylate (20.0 g, 70.8 mmol) in dimethyl sulfoxide (DMSO) (100 mL).

  • Cyanation: Add sodium cyanide (6.94 g, 141.6 mmol) to the solution and heat the mixture to 80 °C.

  • Reaction: Stir the reaction mixture at 80 °C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-water and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers and wash with brine (3 x 100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude (1-Methylcyclohexyl)acetonitrile can be purified by vacuum distillation.

Step 3: Synthesis of 2-(1-Methylcyclohexyl)ethanamine

This procedure utilizes lithium aluminum hydride for the reduction of the nitrile to a primary amine.[7][8][9]

  • Preparation: To a dry, nitrogen-flushed 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add a suspension of lithium aluminum hydride (LiAlH₄) (5.37 g, 141.6 mmol) in anhydrous diethyl ether (150 mL).

  • Addition of Nitrile: Cool the suspension to 0 °C and add a solution of (1-Methylcyclohexyl)acetonitrile (9.7 g, 70.8 mmol) in anhydrous diethyl ether (50 mL) dropwise, maintaining a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (5.4 mL), 15% aqueous NaOH (5.4 mL), and water (16.2 mL).

  • Purification: Stir the resulting white precipitate for 1 hour, then filter and wash the solid with diethyl ether. Combine the filtrate and washings, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield 2-(1-Methylcyclohexyl)ethanamine.

Step 4: Synthesis of N-(2-(1-methylcyclohexyl)ethyl)acetamide

This protocol describes the N-acetylation of the primary amine using acetic anhydride.[10][11][12]

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-(1-Methylcyclohexyl)ethanamine (10.0 g, 70.8 mmol) in dichloromethane (100 mL).

  • Addition of Base: Add triethylamine (10.7 g, 14.8 mL, 106.2 mmol) to the solution.

  • Acetylation: Cool the mixture to 0 °C and add acetic anhydride (7.9 g, 7.3 mL, 77.9 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Wash the reaction mixture with water (50 mL), 1 M HCl (50 mL), and saturated NaHCO₃ solution (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield N-(2-(1-methylcyclohexyl)ethyl)acetamide.

Potential Mechanisms of Action

GABAergic Modulation

Many anticonvulsant drugs exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). The target compound, with its lipophilic cyclohexane ring and amide functionality, may act as a positive allosteric modulator (PAM) of the GABA-A receptor. PAMs bind to a site on the receptor distinct from the GABA binding site, causing a conformational change that increases the receptor's affinity for GABA or the efficacy of GABA-induced chloride ion influx. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.[3][13][14]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_A_receptor GABA-A Receptor GABA_release->GABA_A_receptor GABA Chloride_channel Cl- Channel (Closed) GABA_A_receptor->Chloride_channel GABA binding opens channel GABA_A_receptor->Chloride_channel Enhanced Opening Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- influx PAM Cyclohexyl Derivative (PAM) PAM->GABA_A_receptor Allosteric Binding

Modulation of the GABA-A receptor by a positive allosteric modulator.
Nrf2-ARE Pathway Activation

Recent studies have highlighted the role of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway in neuroprotection and its potential as a target for anticonvulsant therapies.[15][16] Oxidative stress is implicated in the pathophysiology of epilepsy. The synthesized cyclohexyl derivative may act as an activator of the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds can react with Keap1, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various antioxidant genes, and initiates their transcription. The resulting proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), help to mitigate oxidative stress and reduce neuronal damage.[1][2][17]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Drug Cyclohexyl Derivative Drug->Keap1_Nrf2 Induces Conformational Change ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Neuroprotection Neuroprotection & Reduced Oxidative Stress Antioxidant_Genes->Neuroprotection Leads to

Activation of the Nrf2-ARE pathway for neuroprotection.

Conclusion

This compound serves as an excellent and versatile starting material for the synthesis of novel drug candidates, particularly in the field of anticonvulsants. The straightforward conversion of its hydroxyl group allows for the introduction of various pharmacophoric elements. The proposed synthetic route to N-(2-(1-methylcyclohexyl)ethyl)acetamide highlights a practical application of this building block in medicinal chemistry. The potential for the resulting compounds to modulate key neurological pathways, such as the GABAergic and Nrf2-ARE systems, underscores the therapeutic potential of this structural class. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full potential in the development of new treatments for neurological disorders.

References

Application Notes and Protocols: Oxidation of (1-Methylcyclohexyl)methanol to 1-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the synthesis of 1-methylcyclohexanecarboxylic acid via the oxidation of (1-methylcyclohexyl)methanol. Two robust and widely applicable methods are presented: the classic Jones oxidation and the modern, greener TEMPO-catalyzed oxidation. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering reliable methods for the preparation of this carboxylic acid intermediate.

Introduction

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of molecules, including active pharmaceutical ingredients and their intermediates. This compound is a common starting material, and its conversion to 1-methylcyclohexanecarboxylic acid provides a key building block for more complex molecular architectures. This application note details two effective methods for this oxidation:

  • Jones Oxidation: This method utilizes a solution of chromium trioxide in sulfuric acid and acetone, known as the Jones reagent.[1][2][3][4] It is a powerful and efficient oxidation that typically provides high yields.[4] However, the use of carcinogenic chromium(VI) compounds necessitates careful handling and disposal.[2][4]

  • TEMPO-Catalyzed Oxidation: This approach employs a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in conjunction with a stoichiometric oxidant.[5] This method is considered a greener alternative to chromium-based oxidations and offers high selectivity for the oxidation of primary alcohols.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product, 1-methylcyclohexanecarboxylic acid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
This compoundC₈H₁₆O128.21Liquid-185-187
1-Methylcyclohexanecarboxylic acidC₈H₁₄O₂142.20Solid36-39234

Experimental Protocols

Method 1: Jones Oxidation

This protocol is a general and convenient method for the oxidation of primary alcohols to carboxylic acids in high yield.[3][7]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Procedure:

Preparation of Jones Reagent:

  • In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

  • Carefully and slowly, with stirring, add this mixture to 50 mL of water.

  • Allow the solution to cool to room temperature.[2]

Oxidation Reaction:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in acetone.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 20 °C. A color change from orange-red to green will be observed.

  • Continue adding the reagent until a faint orange color persists.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of chromium salts forms.

  • Remove the acetone by rotary evaporation.

  • Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Separate the aqueous layer containing the sodium salt and acidify it to a pH of 2 with 6N HCl.

  • Extract the liberated carboxylic acid with diethyl ether or ethyl acetate (3 x volumes).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-methylcyclohexanecarboxylic acid.

  • The product can be further purified by distillation or recrystallization.[8] A reported boiling point is 132–140 °C at 19 mmHg, and the melting point is 38–39 °C.[8]

Method 2: TEMPO-Catalyzed Oxidation

This protocol offers a milder and more environmentally friendly approach to the oxidation of primary alcohols.

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium chlorite (NaClO₂)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

Oxidation Reaction:

  • In a round-bottom flask, dissolve this compound in dichloromethane or ethyl acetate.

  • Add a catalytic amount of TEMPO (e.g., 1-5 mol%).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂) in water.

  • Cool the alcohol solution to 0-5 °C in an ice-water bath.

  • Slowly and simultaneously, add the sodium chlorite solution and a solution of sodium hypochlorite (NaOCl) to the reaction mixture while maintaining the temperature below 10 °C.

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed, as monitored by TLC.

Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by the same acid-base extraction procedure described in the Jones oxidation work-up.

Visualizations

Jones_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation cluster_workup Work-up & Purification prep_jones Prepare Jones Reagent (CrO₃ in H₂SO₄/H₂O) dissolve Dissolve this compound in Acetone cool Cool to 0-5 °C dissolve->cool add_reagent Add Jones Reagent Dropwise cool->add_reagent stir Stir at Room Temperature add_reagent->stir quench Quench with Isopropanol stir->quench evaporate Evaporate Acetone quench->evaporate extract Acid-Base Extraction evaporate->extract purify Distill or Recrystallize extract->purify product 1-Methylcyclohexanecarboxylic Acid purify->product

Caption: Experimental workflow for the Jones oxidation of this compound.

TEMPO_Oxidation_Workflow cluster_reaction Oxidation cluster_workup Work-up & Purification dissolve Dissolve Substrate & TEMPO in Organic Solvent cool Cool to 0-5 °C dissolve->cool add_oxidants Add NaOCl and NaClO₂ Solutions cool->add_oxidants stir Stir at Room Temperature add_oxidants->stir quench Quench with Na₂S₂O₃ stir->quench wash Wash with Water & Brine quench->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography or Acid-Base Extraction) dry->purify product 1-Methylcyclohexanecarboxylic Acid purify->product

Caption: Experimental workflow for the TEMPO-catalyzed oxidation.

References

Application Notes and Protocols for the Large-Scale Synthesis of (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylcyclohexyl)methanol is a valuable chemical intermediate utilized in the synthesis of various pharmaceuticals and specialty chemicals. Its structural motif is found in a range of biologically active molecules, making its efficient and scalable production a critical aspect of drug development and chemical manufacturing. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on two primary routes: a Grignard-based approach and an industrial hydroformylation-hydrogenation sequence. The information is intended to guide researchers and process chemists in the development of robust and scalable manufacturing processes.

Synthetic Routes Overview

Two principal synthetic strategies for the large-scale production of this compound are outlined below.

  • Grignard Reaction with Formaldehyde: This classic organometallic approach involves the reaction of a 1-methylcyclohexylmagnesium halide (a Grignard reagent) with formaldehyde. It is a versatile and well-understood method, adaptable to various scales.

  • Hydroformylation and Hydrogenation of 1-Methylcyclohexene: A common industrial method, this two-step process begins with the hydroformylation (oxo process) of 1-methylcyclohexene to produce 1-methylcyclohexanecarbaldehyde, which is subsequently hydrogenated to the target alcohol.[1] This route is often favored for its atom economy and use of readily available feedstocks.

Quantitative Data Summary

The following tables summarize typical quantitative data for the described synthetic protocols. These values are illustrative and may be optimized based on specific equipment and process parameters.

Table 1: Grignard Reaction Protocol - Reactant and Yield Data

ParameterValue
Starting Material 1-Bromo-1-methylcyclohexane
Reagent Magnesium Turnings
Reagent Paraformaldehyde
Solvent Anhydrous Diethyl Ether
Scale 1 kg (of 1-bromo-1-methylcyclohexane)
Typical Yield 65-75%
Purity (post-distillation) >98%

Table 2: Hydroformylation and Hydrogenation Protocol - Conditions and Yields

ParameterHydroformylationHydrogenation
Starting Material 1-Methylcyclohexene1-Methylcyclohexanecarbaldehyde
Catalyst Rhodium-based complexNickel or Palladium-based catalyst
Pressure 20-150 atm10-50 atm
Temperature 80-150 °C100-150 °C
Syngas (CO/H₂) Ratio 1:1N/A
Solvent Toluene or HexaneEthanol or Methanol
Intermediate Yield >90%N/A
Overall Yield >85%N/A

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Grignard Reaction

This protocol is adapted from established procedures for Grignard reactions with formaldehyde and is scaled for the production of approximately 0.5 kg of this compound.

Materials and Equipment:

  • 10 L three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a calcium chloride drying tube.

  • Heating mantle.

  • Large-scale distillation apparatus.

  • 1-Bromo-1-methylcyclohexane (1.0 kg, 5.65 mol)

  • Magnesium turnings (150 g, 6.17 mol)

  • Paraformaldehyde (200 g, 6.67 mol)

  • Anhydrous diethyl ether (5 L)

  • Ice

  • Saturated aqueous ammonium chloride solution

  • 10% Sulfuric acid

Procedure:

  • Grignard Reagent Formation:

    • Dry all glassware thoroughly in an oven.

    • To the 10 L flask, add the magnesium turnings.

    • Assemble the apparatus and flush with dry nitrogen.

    • Add 1 L of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-1-methylcyclohexane in 2 L of anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate, gentle warming may be required.

    • Once the reaction begins (as evidenced by bubbling and a gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • In a separate flask, depolymerize the paraformaldehyde by heating gently and pass the gaseous formaldehyde into the stirred Grignard solution through a wide-bore tube. Vigorous stirring is crucial for efficient absorption.

    • The reaction is exothermic; maintain a controlled reflux by external cooling with an ice-water bath if necessary.

    • Continue the addition of formaldehyde until the reaction subsides.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Once the initial vigorous reaction has ceased, add 10% sulfuric acid to dissolve the magnesium salts.

    • Transfer the mixture to a large separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: Industrial Synthesis via Hydroformylation and Hydrogenation

This protocol outlines the general industrial-scale process. Specific parameters will vary based on the available reactor and catalyst system.

Step 1: Hydroformylation of 1-Methylcyclohexene

  • A high-pressure autoclave reactor is charged with 1-methylcyclohexene and a suitable solvent such as toluene.

  • A rhodium-based catalyst, often modified with phosphine ligands, is added under an inert atmosphere.[2]

  • The reactor is sealed and purged with a mixture of carbon monoxide and hydrogen (syngas).

  • The reactor is pressurized to 20-150 atm with a 1:1 mixture of CO/H₂ and heated to 80-150 °C with vigorous stirring.[2]

  • The reaction progress is monitored by gas chromatography.

  • Upon completion, the reactor is cooled, and the excess gas is vented.

  • The resulting 1-methylcyclohexanecarbaldehyde can be isolated or used directly in the next step.

Step 2: Hydrogenation of 1-Methylcyclohexanecarbaldehyde

  • The crude 1-methylcyclohexanecarbaldehyde is transferred to a hydrogenation reactor.

  • A hydrogenation catalyst, such as Raney nickel or palladium on carbon, is added.

  • The reactor is pressurized with hydrogen gas (10-50 atm) and heated to 100-150 °C.

  • The reaction is monitored until the uptake of hydrogen ceases.

  • After cooling and venting, the catalyst is filtered off.

  • The resulting this compound is purified by distillation.

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_grignard Grignard Synthesis cluster_hydroformylation Hydroformylation / Hydrogenation 1-Bromo-1-methylcyclohexane 1-Bromo-1-methylcyclohexane Grignard_Reagent 1-Methylcyclohexyl magnesium bromide 1-Bromo-1-methylcyclohexane->Grignard_Reagent + Mg / Ether Mg Mg Intermediate_Adduct Intermediate Adduct Grignard_Reagent->Intermediate_Adduct + Formaldehyde Formaldehyde Formaldehyde Final_Product_G This compound Intermediate_Adduct->Final_Product_G  H₃O⁺ Workup 1-Methylcyclohexene 1-Methylcyclohexene Aldehyde 1-Methylcyclohexane carbaldehyde 1-Methylcyclohexene->Aldehyde  CO, H₂, Rh catalyst Final_Product_H This compound Aldehyde->Final_Product_H  H₂, Ni or Pd catalyst Grignard_Workflow start Start reagent_prep Prepare Grignard Reagent (1-Bromo-1-methylcyclohexane + Mg) start->reagent_prep reaction React with Gaseous Formaldehyde reagent_prep->reaction quench Quench with Saturated NH₄Cl reaction->quench extraction Acidify and Extract with Ether quench->extraction drying Dry Organic Layer (Anhydrous Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

References

Application Notes and Protocols for the Derivatization of (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of (1-Methylcyclohexyl)methanol for analytical purposes, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Introduction

This compound is a tertiary alcohol that can be challenging to analyze directly due to its polarity and potential for poor chromatographic peak shape. Derivatization is a chemical modification technique used to convert the analyte into a less polar, more volatile, and more easily detectable derivative. This process is crucial for achieving sensitive and accurate quantification in complex matrices. Silylation is a common and effective derivatization method for GC-MS analysis of alcohols, while esterification with a chromophoric agent can be employed for HPLC analysis.[1][2]

Part 1: Derivatization for GC-MS Analysis

Silylation is the most widely used derivatization technique for GC analysis of compounds containing active hydrogens, such as alcohols.[1] In this process, the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic separation and detection.[2] For sterically hindered tertiary alcohols like this compound, a catalyst and optimized reaction conditions are often necessary to achieve complete derivatization.[3][4]

Recommended Method: Silylation with BSTFA + 1% TMCS

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and the addition of 1% Trimethylchlorosilane (TMCS) as a catalyst enhances its reactivity, making it suitable for derivatizing hindered hydroxyl groups.[3][5]

Chemical Reaction: Silylation of this compound

Caption: Silylation of this compound with BSTFA.

Experimental Protocol: Silylation for GC-MS

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (as a catalyst and solvent)

  • Anhydrous hexane or other suitable organic solvent

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the this compound sample or standard into a reaction vial.[1]

    • If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[3]

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to the dried sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. It is recommended to use a molar excess of the silylating reagent.[5]

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70-80°C for 1-2 hours in a heating block or oven. Due to the sterically hindered nature of the tertiary alcohol, elevated temperature and longer reaction times are necessary to drive the reaction to completion.[1][3]

  • Sample Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an anhydrous organic solvent like hexane.

GC-MS Parameters (Suggested):

ParameterValue
GC System Agilent 6890 or similar
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injection Volume 1 µL
Injector Temp. 250°C
Oven Program Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS System Agilent 5973 or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Transfer Line Temp. 280°C

Note: These parameters should be optimized for your specific instrument and application.

Quantitative Data Summary

Part 2: Derivatization for HPLC Analysis

For compounds like this compound that lack a strong chromophore, derivatization is necessary for sensitive detection by HPLC with UV-Vis or fluorescence detectors. Esterification of the hydroxyl group with a reagent containing a chromophore is a common strategy. Benzoyl chloride is a suitable derivatizing agent for this purpose.[6][7]

Recommended Method: Esterification with Benzoyl Chloride

Benzoyl chloride reacts with alcohols in the presence of a base to form the corresponding benzoate ester, which has strong UV absorbance.[6]

Chemical Reaction: Esterification of this compound

Caption: Esterification of this compound with Benzoyl Chloride.

Experimental Protocol: Esterification for HPLC

Materials:

  • This compound standard or sample

  • Benzoyl chloride

  • Anhydrous pyridine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • High-performance liquid chromatograph with a UV detector (HPLC-UV)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a minimal amount of anhydrous pyridine in a reaction vial.

  • Derivatization Reaction:

    • Add a 1.5 to 2-fold molar excess of benzoyl chloride to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Allow the reaction to proceed at room temperature for 1-2 hours. Gentle heating (e.g., 50-60°C) can be applied to accelerate the reaction if needed.

  • Sample Quenching and Preparation for Analysis:

    • After the reaction is complete, add a small amount of water to quench the excess benzoyl chloride.

    • Dilute the reaction mixture with acetonitrile to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Parameters (Suggested):

ParameterValue
HPLC System Agilent 1260 Infinity or similar
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Vol. 10 µL
Column Temp. 30°C
UV Detection 230 nm

Note: The mobile phase composition and gradient program should be optimized to achieve good separation of the derivatized product from any byproducts and unreacted reagents.

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Evaporate to Dryness (if in solution) Sample->Dry Reagent Add Derivatization Reagent (e.g., BSTFA or Benzoyl Chloride) Dry->Reagent React Incubate/Heat (as per protocol) Reagent->React Dilute Dilute/Reconstitute (if necessary) React->Dilute Inject Inject into GC-MS or HPLC Dilute->Inject Analyze Data Acquisition and Analysis Inject->Analyze

Caption: General workflow for derivatization and analysis.

References

Application Notes and Protocols: Synthesis of (1-Methylcyclohexyl)methyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylcyclohexyl)methanol is a key building block in organic synthesis. Its conversion to the corresponding tosylate, (1-Methylcyclohexyl)methyl tosylate, is a crucial transformation that activates the primary hydroxyl group, converting it into an excellent leaving group for nucleophilic substitution and elimination reactions. This activation is pivotal in the synthesis of more complex molecules, making this procedure highly relevant for drug development and medicinal chemistry. This document provides detailed application notes and a comprehensive protocol for the synthesis of (1-Methylcyclohexyl)methyl tosylate.

Chemical Properties and Data

A summary of the physical and chemical properties of the starting material and the final product is provided below.

PropertyThis compound(1-Methylcyclohexyl)methyl Tosylate
Molecular Formula C₈H₁₆OC₁₅H₂₂O₃S
Molecular Weight 128.21 g/mol 282.40 g/mol [1]
IUPAC Name This compound(1-Methylcyclohexyl)methyl 4-methylbenzenesulfonate[1]
Appearance Colorless liquidExpected to be a colorless oil or a white solid
Boiling Point ~195-197 °CNot available
Solubility Soluble in organic solventsSoluble in organic solvents

Experimental Protocol

This protocol details the synthesis of (1-Methylcyclohexyl)methyl tosylate from this compound using p-toluenesulfonyl chloride and triethylamine as a base in dichloromethane.

Materials and Reagents
ReagentSupplierPurityMolar Mass ( g/mol )
This compoundCommercial≥98%128.21
p-Toluenesulfonyl chloride (TsCl)Commercial≥98%190.65
Triethylamine (Et₃N)Commercial≥99%101.19
Dichloromethane (DCM), anhydrousCommercial≥99.8%84.93
Hydrochloric acid (HCl), 1 MCommercial--
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-house--
Brine (saturated NaCl solution)Prepared in-house--
Anhydrous magnesium sulfate (MgSO₄)Commercial--
Procedure
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.00 g, 39.0 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous dichloromethane (80 mL) to the flask and stir until the alcohol is fully dissolved. Cool the solution to 0 °C using an ice-water bath. To this cooled solution, add triethylamine (8.15 mL, 58.5 mmol, 1.5 equiv.) via syringe.

  • Addition of Tosyl Chloride: In a separate beaker, dissolve p-toluenesulfonyl chloride (8.92 g, 46.8 mmol, 1.2 equiv.) in anhydrous dichloromethane (40 mL). Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure (1-Methylcyclohexyl)methyl tosylate.

Expected Yield

Based on similar tosylation reactions of primary alcohols, the expected yield of the purified product is in the range of 80-95%.

Characterization Data (Representative)

The following are representative spectroscopic data for (1-Methylcyclohexyl)methyl tosylate.

Spectroscopic Data Values
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.79 (d, J = 8.3 Hz, 2H, Ar-H), 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 3.75 (s, 2H, -CH₂-OTs), 2.45 (s, 3H, Ar-CH₃), 1.40-1.20 (m, 10H, cyclohexyl-H), 0.85 (s, 3H, -CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 144.7 (Ar-C), 133.0 (Ar-C), 129.8 (Ar-CH), 127.9 (Ar-CH), 76.5 (-CH₂-OTs), 36.5 (cyclohexyl-C), 34.5 (cyclohexyl-C), 25.8 (cyclohexyl-C), 21.9 (cyclohexyl-C), 21.6 (Ar-CH₃)
IR (KBr, cm⁻¹) 3065 (Ar C-H), 2925, 2855 (Aliphatic C-H), 1598 (Ar C=C), 1360 (S=O asymmetric stretch), 1175 (S=O symmetric stretch), 960 (S-O-C stretch)[2][3]

Reaction Mechanism and Experimental Workflow

Reaction Mechanism

The tosylation of this compound proceeds through a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_OH This compound Intermediate Protonated Tosylate Intermediate R_OH->Intermediate Nucleophilic Attack TsCl p-Toluenesulfonyl Chloride TsCl->Intermediate Base Triethylamine HCl_Base Triethylammonium Chloride Base->HCl_Base Proton Abstraction R_OTs (1-Methylcyclohexyl)methyl Tosylate Intermediate->R_OTs Intermediate->HCl_Base

Figure 1: Reaction mechanism for the tosylation of this compound.
Experimental Workflow

The overall experimental workflow for the synthesis of (1-Methylcyclohexyl)methyl tosylate is depicted below, from reaction setup to the final purified product.

experimental_workflow start Start reaction_setup Reaction Setup: This compound in anhydrous DCM start->reaction_setup cooling Cool to 0 °C reaction_setup->cooling base_addition Add Triethylamine cooling->base_addition tscl_addition Add p-Toluenesulfonyl Chloride Solution Dropwise base_addition->tscl_addition reaction Stir at RT for 12-16h tscl_addition->reaction workup Aqueous Work-up: Add H₂O, Separate Layers reaction->workup extraction Wash with 1M HCl, Sat. NaHCO₃, Brine workup->extraction drying Dry with MgSO₄ extraction->drying concentration Concentrate in vacuo drying->concentration purification Flash Column Chromatography concentration->purification product Pure (1-Methylcyclohexyl)methyl Tosylate purification->product

References

Application Notes and Protocols for (1-Methylcyclohexyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylcyclohexyl)methanol is a primary alcohol featuring a sterically hindered cyclohexyl backbone. Its unique structural characteristics suggest its potential as a specialized solvent in organic synthesis, particularly in reactions where solvent participation and steric bulk can influence reaction pathways and selectivity. This document provides an overview of its properties and theoretical applications as a solvent in common organic reactions, complete with detailed, representative protocols.

This compound is a colorless liquid with a molecular weight of 128.21 g/mol .[1] As a polar protic solvent, it can engage in hydrogen bonding, which influences its solvating properties and its role in reaction mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its application as a solvent in organic reactions.

PropertyValueReference
CAS Number 14064-13-2[1]
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Boiling Point 197-198 °C at 768 TorrN/A
Density 0.893 g/cm³ (predicted)N/A
Appearance Colorless oilN/A
Solubility Generally soluble in organic solvents; limited solubility in water.[2]

Applications in Organic Reactions

Due to its polar protic nature and steric bulk, this compound is theoretically suited as a solvent for reactions that are sensitive to solvent effects, such as nucleophilic substitution and elimination reactions.

Nucleophilic Substitution and Elimination Reactions (Sₙ1/E1)

In unimolecular substitution (Sₙ1) and elimination (E1) reactions, the rate-determining step is the formation of a carbocation intermediate. Polar protic solvents like this compound are expected to facilitate these reactions by stabilizing the transition state and the resulting carbocation and leaving group through hydrogen bonding and dipole-dipole interactions.[3] The bulky nature of this solvent may also influence the ratio of substitution to elimination products.

Protocol 1: Representative Solvolysis of a Tertiary Alkyl Halide (Sₙ1/E1)

This protocol describes a hypothetical procedure for the solvolysis of 1-bromo-1-methylcyclohexane where this compound acts as both the solvent and the nucleophile.

Materials:

  • 1-bromo-1-methylcyclohexane

  • This compound (anhydrous)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-bromo-1-methylcyclohexane (10 mmol) in 50 mL of anhydrous this compound.

  • Heat the mixture to a gentle reflux (approximately 190-195 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC analysis of aliquots.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the product mixture (containing both substitution and elimination products) by column chromatography on silica gel.

  • Characterize the products by GC-MS and NMR spectroscopy to determine the ratio of Sₙ1 to E1 products.

Expected Outcome:

The reaction is expected to yield a mixture of the substitution product, 1-((1-methylcyclohexyl)methoxy)-1-methylcyclohexane, and the elimination product, 1-methylcyclohexene. The polar protic nature of the solvent favors the Sₙ1/E1 pathway.

SubstrateSolventTemperatureReaction TimeExpected Major Products
1-bromo-1-methylcyclohexaneThis compoundReflux4-6 hours1-((1-methylcyclohexyl)methoxy)-1-methylcyclohexane and 1-methylcyclohexene
Bimolecular Nucleophilic Substitution (Sₙ2)

For bimolecular nucleophilic substitution (Sₙ2) reactions, polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, thus preserving its nucleophilicity.[3] However, a bulky protic solvent like this compound could be investigated for its potential to influence stereoselectivity or in cases where solubility of reactants is an issue in common aprotic solvents. The use of a protic solvent is expected to slow down the Sₙ2 reaction rate compared to an aprotic solvent.

Protocol 2: Representative Sₙ2 Reaction of a Primary Alkyl Halide

This protocol provides a hypothetical procedure for the reaction of 1-bromobutane with sodium azide in this compound.

Materials:

  • 1-bromobutane

  • Sodium azide (NaN₃)

  • This compound (anhydrous)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stirrer, add sodium azide (15 mmol) and 50 mL of anhydrous this compound.

  • Stir the suspension and add 1-bromobutane (10 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature and pour it into 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude 1-azidobutane by distillation or column chromatography.

  • Characterize the product by IR and NMR spectroscopy.

Expected Outcome:

The reaction should yield 1-azidobutane. Due to the protic nature of the solvent, the reaction rate may be slower compared to the same reaction in a polar aprotic solvent like DMF or DMSO.

SubstrateNucleophileSolventTemperatureReaction TimeExpected Product
1-bromobutaneSodium AzideThis compound80-100 °C12-24 hours1-azidobutane

Conclusion

While direct, documented applications of this compound as a solvent in the chemical literature are scarce, its properties as a bulky, polar protic solvent suggest its potential utility in specific synthetic contexts. The provided protocols are representative examples based on established principles of organic reaction mechanisms and are intended to serve as a starting point for researchers exploring the use of this and other sterically hindered alcoholic solvents. Experimental validation is necessary to determine the actual yields, reaction rates, and product distributions when using this compound as a solvent.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Methylcyclohexyl)methanol. Our goal is to help you improve the purity of your synthesized compound by addressing common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The impurities present in your sample will largely depend on the synthetic route used.

  • Hydroformylation of 1-Methylcyclohexene followed by Hydrogenation: This industrial method may introduce several byproducts. Common impurities include isomerized olefins like 3-methylcyclohexene, aldehyde condensation products such as acetals, and saturated hydrocarbons like methylcyclohexane.[1] Unreacted starting materials (1-methylcyclohexene) and intermediates (1-methylcyclohexanecarbaldehyde) may also be present.

  • Grignard Reaction: Synthesis via a Grignard reagent can introduce different impurities. If formaldehyde is used as the electrophile, unreacted Grignard reagent and byproducts from its reaction with moisture or carbon dioxide can be present.[2] Side reactions with sterically hindered ketones can also lead to byproducts.[3]

  • Reduction of a 1-Methylcyclohexanecarboxylic Acid Ester: This method may result in unreacted starting ester or the corresponding carboxylic acid if the reduction is incomplete.

Q2: What is the most effective method for purifying this compound on a large scale?

A2: For industrial-scale purification, fractional distillation is the principal strategy employed.[1] This technique separates compounds based on differences in their boiling points. Through precise control of the distillation process, this compound can be isolated with a purity of ≥99%.[1]

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is a suitable method for purifying this compound, especially on a laboratory scale. Silica gel is a common stationary phase for the purification of alcohols. A solvent system with a gradient of increasing polarity, such as a mixture of hexanes and ethyl acetate, is typically effective.

Q4: My synthesized this compound is a liquid at room temperature. Can I still use recrystallization for purification?

A4: Direct recrystallization of this compound is not feasible since it is a liquid at room temperature. However, you can convert it into a solid derivative, such as a tosylate, purify the solid derivative by recrystallization, and then convert it back to the pure alcohol. This multi-step process can be very effective for removing impurities that are difficult to separate by other means.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

If your initial purity is low, it is crucial to identify the major impurities to select the most appropriate purification strategy.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude this compound analysis Analyze by GC-MS to Identify Impurities start->analysis decision Impurities Identified? analysis->decision unknown_impurities Further Spectroscopic Analysis (NMR, IR) decision->unknown_impurities No distillation_check Boiling Point Difference > 25°C? decision->distillation_check Yes unknown_impurities->analysis fractional_distillation Fractional Distillation distillation_check->fractional_distillation Yes chromatography_check Polarity Difference? distillation_check->chromatography_check No final_product Pure this compound fractional_distillation->final_product column_chromatography Column Chromatography chromatography_check->column_chromatography Yes derivatization_check Other Methods Failed? chromatography_check->derivatization_check No column_chromatography->final_product derivatization Derivatization, Recrystallization, Hydrolysis derivatization_check->derivatization Yes derivatization->final_product

Caption: A flowchart to guide the purification strategy for crude this compound.

Data Presentation: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound 128.21~195
1-Methylcyclohexene96.17110
Methylcyclohexane98.19101
1-Methylcyclohexanecarbaldehyde126.20~180
3-Methylcyclohexene96.17104

Note: Boiling points are approximate and can vary with pressure.

Issue 2: Ineffective Fractional Distillation

Problem: The purity of this compound does not improve significantly after fractional distillation.

Possible Causes & Solutions:

  • Cause: The boiling points of the impurities are too close to that of this compound. Fractional distillation is most effective when the boiling point difference is greater than 25°C.

    • Solution: Consider using column chromatography or purification via a solid derivative.

  • Cause: The distillation is performed too quickly.

    • Solution: Reduce the heating rate to allow for proper equilibration on the fractionating column. The rate of distillate collection should be slow and steady.

  • Cause: Inefficient fractionating column.

    • Solution: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.

Issue 3: Poor Separation in Column Chromatography

Problem: this compound co-elutes with impurities during column chromatography.

Possible Causes & Solutions:

  • Cause: The eluent system is not optimized.

    • Solution: Perform thin-layer chromatography (TLC) with various solvent mixtures (e.g., different ratios of hexane and ethyl acetate) to find an eluent system that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.3 for the this compound.

  • Cause: The column is overloaded.

    • Solution: Use a larger column or reduce the amount of crude product loaded onto the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Cause: The column was not packed properly, leading to channeling.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally recommended.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips.

  • Distillation: Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 195°C at atmospheric pressure). Discard the initial lower-boiling fraction and the higher-boiling residue.

  • Purity Analysis: Analyze the collected fraction by GC-MS to determine its purity.

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Analysis: Confirm the purity of the final product using GC-MS.

Protocol 3: Purification via Recrystallization of a Tosylate Derivative

This is a three-step process: synthesis of the tosylate, recrystallization, and hydrolysis back to the alcohol.

Step 1: Synthesis of (1-Methylcyclohexyl)methyl Tosylate

  • Dissolve the crude this compound in pyridine and cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

  • Allow the reaction to proceed to completion.

  • Work up the reaction by adding water and extracting the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with dilute acid, water, and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude tosylate.

Step 2: Recrystallization of (1-Methylcyclohexyl)methyl Tosylate

  • Dissolve the crude tosylate in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Step 3: Hydrolysis of the Purified Tosylate

  • Reflux the purified tosylate with an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., sulfuric acid).[4]

  • After the reaction is complete, cool the mixture and extract the this compound with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent to yield the purified alcohol.

  • Purity Analysis: Verify the purity of the final product by GC-MS.

Data Presentation: Comparison of Purification Methods

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation >99% (industrial)Scalable, cost-effective for large quantities.Less effective for impurities with close boiling points.
Column Chromatography >98%Highly effective for separating compounds with different polarities.Can be time-consuming and requires significant solvent usage.
Recrystallization of Derivative Potentially >99.5%Can achieve very high purity by removing structurally similar impurities.Multi-step process with potential for material loss at each step.

By following these guidelines and protocols, researchers can effectively troubleshoot and optimize the purification of synthesized this compound to achieve the desired level of purity for their specific applications.

References

Identifying and minimizing side products in (1-Methylcyclohexyl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving the synthesis of (1-Methylcyclohexyl)methanol.

Frequently Asked Questions (FAQs)

Synthesis Method: Hydroformylation of 1-Methylcyclohexene followed by Hydrogenation

Q1: My reaction is producing a significant amount of an isomeric aldehyde. How can I improve the regioselectivity towards the desired 2-methylcyclohexane-1-carbaldehyde?

A1: The formation of regioisomeric aldehydes is a common challenge in the hydroformylation of unsymmetrical alkenes like 1-methylcyclohexene. The primary side product is typically 7,7-dimethylcycloheptanone, formed via a less favorable pathway.[1] To enhance selectivity for the desired branched aldehyde, 2-methylcyclohexane-1-carbaldehyde, consider the following:

  • Ligand Selection: The choice of phosphine or phosphite ligands on your rhodium or cobalt catalyst is crucial.[1] Bulky ligands can sterically hinder the approach of the catalyst to the internal carbon of the double bond, favoring the formation of the desired branched aldehyde.[1]

  • Reaction Conditions: Fine-tuning the temperature and pressure of the syngas (CO/H₂) can also influence regioselectivity. Lower temperatures and pressures often favor the formation of the branched isomer.

Q2: The subsequent hydrogenation of my aldehyde intermediate to this compound is sluggish or incomplete. What could be the issue?

A2: Incomplete hydrogenation can be due to several factors:

  • Catalyst Activity: Ensure your hydrogenation catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. Catalyst poisoning by impurities from the hydroformylation step (e.g., sulfur compounds, phosphine ligands) can reduce its efficacy.

  • Hydrogen Pressure and Temperature: Inadequate hydrogen pressure or temperature can lead to incomplete reaction. Consult literature for optimal conditions for the specific catalyst you are using.

  • Purity of the Aldehyde: Impurities in the aldehyde intermediate may inhibit the hydrogenation catalyst. Purifying the aldehyde by distillation or chromatography before hydrogenation can improve the reaction outcome.[1]

Synthesis Method: Grignard Reaction with Methyl 1-Methylcyclohexanecarboxylate

Q3: I am observing a significant amount of unreacted starting ester in my Grignard reaction. What is the likely cause?

A3: The most common reason for unreacted starting material in a Grignard reaction is the premature quenching of the Grignard reagent. This can happen due to:

  • Presence of Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use, and all solvents and reagents are anhydrous.[2] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Enolate Formation: The Grignard reagent can act as a base and deprotonate the α-proton of the ester, forming an enolate. This is more prevalent with sterically hindered Grignard reagents.[2] Upon acidic workup, this enolate is protonated back to the starting ester. Using a less sterically hindered Grignard reagent or adding CeCl₃ can favor the desired nucleophilic addition.[2]

Q4: My reaction is producing a ketone intermediate instead of the tertiary alcohol. How can I drive the reaction to completion?

A4: The reaction of a Grignard reagent with an ester proceeds through a ketone intermediate.[2] Isolation of this ketone indicates that the second addition of the Grignard reagent did not occur. To ensure the reaction goes to completion, use a slight excess (at least 2.1-2.5 equivalents) of the Grignard reagent.[2][3]

Q5: I am getting a secondary alcohol as a major byproduct. What is causing this reduction?

A5: The formation of a secondary alcohol indicates that the Grignard reagent is acting as a reducing agent instead of a nucleophile. This occurs when the Grignard reagent has a β-hydrogen, which can be transferred to the carbonyl carbon via a cyclic six-membered transition state.[2][4] To avoid this, select a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.[2]

Synthesis Method: Reduction of 1-Methylcyclohexanecarboxylic Acid

Q6: My reduction of 1-methylcyclohexanecarboxylic acid with LiAlH₄ is giving a low yield of this compound. What are the potential issues?

A6: Low yields in LiAlH₄ reductions of carboxylic acids can be attributed to several factors:

  • Reagent Stoichiometry: The first equivalent of LiAlH₄ is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming hydrogen gas. Subsequent hydride transfers are required for the reduction. Ensure you are using a sufficient excess of LiAlH₄.

  • Reaction Conditions: The reduction of carboxylic acids with LiAlH₄ typically requires elevated temperatures (e.g., refluxing in THF). Ensure the reaction is heated appropriately to drive it to completion.

  • Workup Procedure: The workup of LiAlH₄ reactions is critical. Improper quenching can lead to the formation of aluminum salts that can trap the product. A standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is often effective in precipitating manageable aluminum salts.

Q7: I am observing an aldehyde or unreacted starting material in my final product. How can I ensure complete reduction?

A7: The presence of an aldehyde intermediate or unreacted carboxylic acid suggests incomplete reduction. To address this:

  • Increase Reaction Time and/or Temperature: Prolonging the reaction time at reflux can help drive the reaction to completion.

  • Inverse Addition: For some sensitive substrates, an "inverse addition" method, where the substrate is added slowly to the LiAlH₄ solution, can sometimes improve yields and minimize side reactions. However, for a standard carboxylic acid reduction, ensuring a sufficient excess of LiAlH₄ and adequate heating is usually the key.

Data Presentation: Side Product Analysis

The following tables summarize potential side products and illustrative yield distributions for the different synthetic routes to this compound. Actual yields will vary based on specific experimental conditions.

Table 1: Hydroformylation of 1-Methylcyclohexene - Product Distribution

Product/Side ProductStructureTypical Yield Range (%)Factors Influencing Yield
2-Methylcyclohexane-1-carbaldehyde (Desired Intermediate)O=C[C@H]1CCCC[C@]1(C)C70-95%Catalyst (Rh > Co), bulky ligands, lower temperature and pressure
7,7-Dimethylcycloheptanone (Regioisomeric Side Product)O=C1CCCC(C)(C)C15-30%Catalyst choice, less bulky ligands, higher temperature and pressure
1-Methylcyclohexane (Hydrogenation Side Product)CC1CCCCC1<5%High H₂ pressure, active hydrogenation catalyst

Table 2: Grignard Reaction with Methyl 1-Methylcyclohexanecarboxylate - Product Distribution

Product/Side ProductStructureTypical Yield Range (%)Factors Influencing Yield
This compound (Desired Product)CC1(CO)CCCCC160-90%Anhydrous conditions, >2 equivalents of Grignard reagent without β-hydrogens
1-Methylcyclohexyl Ketone (Incomplete Reaction)CC1(C(=O)R)CCCCC15-40%Insufficient Grignard reagent (<2 equivalents)
1-Methylcyclohexanecarboxylate (Unreacted Starting Material)CC1(C(=O)OC)CCCCC15-20%Presence of moisture, sterically hindered Grignard reagent
Secondary Alcohol (Reduction Side Product)[H]--INVALID-LINK--(C1(C)CCCCC1)R0-15%Grignard reagent with β-hydrogens

Table 3: Reduction of 1-Methylcyclohexanecarboxylic Acid - Product Distribution

Product/Side ProductStructureTypical Yield Range (%)Factors Influencing Yield
This compound (Desired Product)CC1(CO)CCCCC180-95%Sufficient excess of LiAlH₄, adequate reaction time and temperature
1-Methylcyclohexanecarbaldehyde (Incomplete Reduction)CC1(C=O)CCCCC10-10%Insufficient LiAlH₄, low reaction temperature, short reaction time
1-Methylcyclohexanecarboxylic Acid (Unreacted Starting Material)CC1(C(=O)O)CCCCC10-5%Insufficient LiAlH₄, very short reaction time

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydroformylation and Hydrogenation

Part A: Hydroformylation of 1-Methylcyclohexene

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the desired phosphine ligand (e.g., triphenylphosphine, 4 equivalents) to a Schlenk flask.[1]

  • Reactor Setup: Add anhydrous, degassed toluene and stir until the solids are dissolved. Transfer this catalyst solution via cannula to a high-pressure autoclave that has been dried and purged with nitrogen.[1]

  • Substrate Addition: Add freshly distilled 1-methylcyclohexene to the autoclave.[1]

  • Reaction: Seal the autoclave and purge it several times with syngas (1:1 CO/H₂). Pressurize the reactor to the desired pressure (e.g., 20 atm) and heat to the desired temperature (e.g., 80 °C) with vigorous stirring.[1] Monitor the reaction progress by GC analysis of aliquots.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.[1]

  • Purification: Remove the solvent under reduced pressure. The crude 2-methylcyclohexane-1-carbaldehyde can be purified by vacuum distillation or column chromatography.[1]

Part B: Hydrogenation of 2-Methylcyclohexane-1-carbaldehyde

  • Reactor Setup: In a hydrogenation vessel, add the purified aldehyde and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C) under an inert atmosphere.

  • Reaction: Seal the vessel, purge with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi). Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting this compound can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Grignard Reaction

  • Preparation of Grignard Reagent: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, a dropping funnel, and a nitrogen inlet.[2] Add magnesium turnings to the flask. Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel. Add a small portion of the methyl bromide solution to the magnesium. If the reaction does not initiate, gently warm the flask. Once initiated, add the remaining methyl bromide solution dropwise to maintain a steady reflux. After the addition is complete, stir for an additional 30-60 minutes.[2]

  • Reaction with Ester: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of methyl 1-methylcyclohexanecarboxylate in anhydrous diethyl ether. Add the ester solution dropwise to the stirred Grignard reagent at 0 °C. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.[2]

  • Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[2] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.[2] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2] Filter and remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.[2]

Protocol 3: Synthesis of this compound via Reduction of Carboxylic Acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 1-methylcyclohexanecarboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water dropwise, followed by a 15% aqueous NaOH solution, and then more water. Stir the resulting white precipitate for 30 minutes.

  • Purification: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Visualizations

hydroformylation_pathway 1-Methylcyclohexene 1-Methylcyclohexene 2-Methylcyclohexane-1-carbaldehyde 2-Methylcyclohexane-1-carbaldehyde 1-Methylcyclohexene->2-Methylcyclohexane-1-carbaldehyde Hydroformylation 7,7-Dimethylcycloheptanone 7,7-Dimethylcycloheptanone 1-Methylcyclohexene->7,7-Dimethylcycloheptanone Side Reaction Syngas (CO + H2) Syngas (CO + H2) Syngas (CO + H2)->2-Methylcyclohexane-1-carbaldehyde Rhodium Catalyst Rhodium Catalyst Rhodium Catalyst->2-Methylcyclohexane-1-carbaldehyde This compound This compound 2-Methylcyclohexane-1-carbaldehyde->this compound Hydrogenation Hydrogenation Hydrogenation

Caption: Hydroformylation and hydrogenation pathway to this compound.

grignard_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Methyl 1-Methylcyclohexanecarboxylate Methyl 1-Methylcyclohexanecarboxylate Ketone Intermediate Ketone Intermediate Methyl 1-Methylcyclohexanecarboxylate->Ketone Intermediate + 1 eq. Grignard Enolate Formation Enolate Formation Methyl 1-Methylcyclohexanecarboxylate->Enolate Formation Base action of Grignard Grignard Reagent (2 eq.) Grignard Reagent (2 eq.) This compound This compound Ketone Intermediate->this compound + 1 eq. Grignard Reduction to Secondary Alcohol Reduction to Secondary Alcohol Ketone Intermediate->Reduction to Secondary Alcohol Hydride transfer from Grignard

Caption: Grignard reaction pathways for this compound synthesis.

troubleshooting_workflow start Low Yield or Impure Product reaction_type Identify Synthesis Route start->reaction_type hydroformylation Hydroformylation reaction_type->hydroformylation Hydro. grignard Grignard reaction_type->grignard Grign. reduction Reduction reaction_type->reduction Red. check_regio Check Regioselectivity (GC/NMR) hydroformylation->check_regio check_grignard_conditions Check Anhydrous Conditions & Grignard Equivalents grignard->check_grignard_conditions check_reduction_conditions Check LiAlH4 Excess & Reaction Temperature reduction->check_reduction_conditions optimize_ligands Optimize Ligands/Conditions check_regio->optimize_ligands optimize_grignard Use >2 eq. Grignard w/o beta-H check_grignard_conditions->optimize_grignard optimize_reduction Increase LiAlH4/Reflux Time check_reduction_conditions->optimize_reduction end Improved Synthesis optimize_ligands->end optimize_grignard->end optimize_reduction->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for the Hydroformylation of 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydroformylation of 1-methylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the hydroformylation of 1-methylcyclohexene?

The hydroformylation of 1-methylcyclohexene, an unsymmetrical cyclic alkene, primarily yields two regioisomeric aldehydes: 2-methylcyclohexane-1-carbaldehyde and the less favorable 7,7-dimethylcycloheptanone.[1] The desired product is typically 2-methylcyclohexane-1-carbaldehyde, a valuable intermediate in the synthesis of fragrances and pharmaceuticals.[1]

Q2: Which catalyst systems are most effective for the hydroformylation of 1-methylcyclohexene?

Both rhodium and cobalt-based catalysts are commonly employed for this reaction.[1]

  • Rhodium-based catalysts: These are generally more active and operate under milder conditions (e.g., 80°C, 20 atm) compared to cobalt catalysts.[1] They often exhibit high selectivity, which can be fine-tuned with the appropriate choice of ligands, such as phosphines and phosphites.[1]

  • Cobalt-based catalysts: While requiring more forcing conditions (e.g., 150°C, 150 atm), they offer a more cost-effective alternative.[1]

Q3: How can I control the regioselectivity of the reaction to favor the formation of 2-methylcyclohexane-1-carbaldehyde?

The regioselectivity is primarily influenced by the steric and electronic properties of the ligands attached to the metal center.[1] Bulky ligands, such as certain phosphines or phosphites on a rhodium catalyst, can sterically hinder the approach of the catalyst to the more substituted carbon of the double bond, thus favoring the formation of the branched aldehyde, 2-methylcyclohexane-1-carbaldehyde.[1][2]

Q4: What are the common side reactions to be aware of during the hydroformylation of 1-methylcyclohexene?

Common side reactions include:

  • Isomerization: Migration of the double bond within the cyclohexene ring.[3]

  • Hydrogenation: Saturation of the alkene double bond to form methylcyclohexane, or the reduction of the aldehyde product to an alcohol.[3]

  • Aldol Condensation: Self-condensation of the resulting aldehyde products.[3]

  • Polymerization: Alkenes can polymerize in the presence of strong acids, which can be a concern if acidic catalyst precursors are used or acidic byproducts are formed.[4]

Troubleshooting Guides

Issue 1: Low Yield of Aldehyde Products

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using techniques like GC or TLC to ensure it has reached completion.[4] - Increase Temperature: For cobalt-catalyzed reactions, ensure the temperature is sufficiently high (e.g., 150°C).[1] For rhodium catalysts, a moderate increase (e.g., from 80°C to 100°C) may be beneficial, but be mindful of potential side reactions.[1][3] - Increase Syngas Pressure: Higher pressures of CO/H₂ can increase the reaction rate.[1]
Catalyst Deactivation - Use High-Purity Reagents: Ensure the substrate and solvent are free from impurities like peroxides, which can degrade ligands.[3] - Maintain Inert Atmosphere: Use proper Schlenk line or glovebox techniques to prevent oxidation of the catalyst.[1][3] - Check for Color Change: A change in the color of the reaction mixture (e.g., from yellow to black for some rhodium catalysts) can indicate catalyst decomposition.[3]
Side Reactions - Optimize Temperature: Higher temperatures can favor hydrogenation.[3] Lowering the temperature may reduce this side reaction. - Adjust H₂/CO Ratio: A higher partial pressure of hydrogen can increase hydrogenation. A 1:1 ratio is a common starting point.[1] - Minimize Reaction Time: Prolonged reaction times can lead to aldol condensation and other side reactions.
Product Loss During Work-up - Careful Extraction: Ensure efficient extraction of the aldehyde product from the reaction mixture.[5] - Proper Purification: Use appropriate purification techniques like distillation or column chromatography to isolate the product.[1]
Issue 2: Poor Regioselectivity (Unfavorable Product Isomer Ratio)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inappropriate Ligand - Increase Ligand Steric Bulk: Employ bulky phosphine or phosphite ligands to sterically direct the reaction towards the desired branched aldehyde.[1][2] - Vary Ligand-to-Metal Ratio: The ratio of ligand to metal can influence the active catalytic species and thus selectivity. An excess of ligand is often used.[6]
Suboptimal Reaction Conditions - Lower Temperature: Lower reaction temperatures can sometimes improve regioselectivity.[3] - Adjust CO Partial Pressure: Higher carbon monoxide partial pressures can favor the formation of linear aldehydes in some systems, so a moderate pressure may be optimal for branched products.[3]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Hydroformylation

Materials:

  • [Rh(acac)(CO)₂] (catalyst precursor)

  • Triphenylphosphine (ligand)

  • 1-Methylcyclohexene (substrate)

  • Anhydrous, degassed toluene (solvent)

  • Syngas (1:1 CO/H₂)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Rh(acac)(CO)₂] (e.g., 0.01 mmol) and triphenylphosphine (e.g., 0.04 mmol) to a Schlenk flask. Add 10 mL of anhydrous, degassed toluene and stir until the solids are dissolved.[1]

  • Reactor Setup: Transfer the catalyst solution via cannula to a high-pressure autoclave that has been dried and purged with nitrogen.[1]

  • Substrate Addition: Add 1-methylcyclohexene (e.g., 1.0 mmol) to the autoclave.[1]

  • Reaction: Seal the autoclave and purge it several times with syngas. Pressurize the reactor to the desired pressure (e.g., 20 atm) with the 1:1 CO/H₂ mixture. Heat the reactor to the desired temperature (e.g., 80°C) with vigorous stirring.[1]

  • Work-up: After the reaction is complete (monitor by GC or other methods), cool the reactor to room temperature and carefully vent the excess gas.[1]

  • Purification: Transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]

Protocol 2: Cobalt-Catalyzed Hydroformylation

Materials:

  • Co₂(CO)₈ (dicobalt octacarbonyl)

  • 1-Methylcyclohexene

  • Anhydrous, degassed hexane (solvent)

  • Syngas (1:1 CO/H₂)

Procedure:

  • Reactor Setup: In a glovebox or under an inert atmosphere, add Co₂(CO)₈ (e.g., 0.02 mmol) to a high-pressure autoclave.[1]

  • Solvent and Substrate Addition: Add 15 mL of anhydrous, degassed hexane and 1-methylcyclohexene (e.g., 1.0 mmol) to the autoclave.[1]

  • Reaction: Seal the autoclave and purge it several times with syngas. Pressurize the reactor to a high pressure (e.g., 150 atm) with the 1:1 CO/H₂ mixture. Heat the reactor to a high temperature (e.g., 150°C) with vigorous stirring.[1]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.[1]

  • Purification: The product can be isolated by removing the solvent under reduced pressure and purified by distillation or column chromatography.[1]

Data Presentation

Table 1: Comparison of Typical Reaction Conditions

ParameterRhodium-Based CatalystCobalt-Based Catalyst
Catalyst Precursor [Rh(acac)(CO)₂]Co₂(CO)₈
Typical Ligand TriphenylphosphineNone (or phosphine)
Temperature 80 - 120 °C120 - 180 °C
Pressure 10 - 50 atm100 - 250 atm
Solvent Toluene, HexaneHexane, Toluene
Selectivity High, tunable with ligandsModerate
Activity HighLower than Rhodium

Visualizations

Hydroformylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Prepare Catalyst Solution (e.g., [Rh(acac)(CO)₂] + Ligand) charge_reactor Charge Reactor: - Catalyst Solution - 1-Methylcyclohexene prep_catalyst->charge_reactor prep_reactor Dry and Purge Autoclave prep_reactor->charge_reactor purge_seal Seal & Purge with Syngas charge_reactor->purge_seal pressurize_heat Pressurize (CO/H₂) & Heat purge_seal->pressurize_heat monitor Monitor Reaction (GC, TLC) pressurize_heat->monitor cool_vent Cool Reactor & Vent Gas monitor->cool_vent Reaction Complete extract Solvent Removal cool_vent->extract purify Purify Product (Chromatography/Distillation) extract->purify analysis Product Analysis (NMR, GC-MS) purify->analysis

Caption: Experimental workflow for the hydroformylation of 1-methylcyclohexene.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Aldehyde Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn catalyst_deact Catalyst Deactivation start->catalyst_deact side_rxns Side Reactions (e.g., Hydrogenation) start->side_rxns sol_incomplete Increase Time, Temp, or Pressure incomplete_rxn->sol_incomplete sol_deact Use Pure Reagents, Maintain Inert Atmosphere catalyst_deact->sol_deact sol_side Optimize Temp, Adjust H₂/CO Ratio side_rxns->sol_side end Improved Yield sol_incomplete->end Re-run Experiment sol_deact->end Re-run Experiment sol_side->end Re-run Experiment

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (1-Methylcyclohexyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route used. For the common industrial synthesis involving hydroformylation of 1-methylcyclohexene followed by hydrogenation, potential impurities include:

  • Unreacted starting material: 1-Methylcyclohexene.

  • Intermediate: 1-Methylcyclohexanecarbaldehyde.

  • Side-reaction products: Isomers of 1-methylcyclohexene and byproducts from the aldehyde intermediate.[1]

  • Oxidation product: (1-Methylcyclohexyl)carboxylic acid, formed by oxidation of the target alcohol.[1]

Q2: Which purification method is most effective for achieving high purity of this compound?

A2: Fractional distillation is a highly effective method for purifying this compound, capable of achieving purities of ≥99%.[1] This is due to the significant difference in boiling points between the product and common impurities. For smaller scale purifications or to remove non-volatile impurities, column chromatography can also be a suitable technique.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both qualitative and quantitative analysis of this compound and its volatile impurities.[2][3][4] For a comprehensive purity profile, especially to detect non-volatile impurities, High-Performance Liquid Chromatography (HPLC) can be used as an orthogonal method.[3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful tool for accurate purity determination.[4][5]

Troubleshooting Guides

Fractional Distillation

Physical Properties for Distillation:

CompoundBoiling Point (°C)
This compound197-198 (at 768 Torr)[6]
1-Methylcyclohexene110-111[7][8][9]
1-Methylcyclohexanol155[10]

Troubleshooting Common Distillation Issues:

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities - Inefficient fractionating column.- Distillation rate is too fast.- Poor insulation of the column.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to ensure a slow and steady distillation, allowing for proper equilibration between liquid and vapor phases.- Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.
Product Contaminated with Low-Boiling Impurities (e.g., 1-Methylcyclohexene) - Inadequate separation of the forerun.- "Bumping" of the distillation mixture.- Collect the initial distillate (forerun) separately until the temperature at the distillation head stabilizes at the boiling point of the desired product.- Ensure smooth boiling by using boiling chips or a magnetic stirrer.
Product is Discolored or Contains Dark Flecks - Thermal decomposition of the product or impurities at high temperatures.- Contamination from the distillation apparatus.- Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal degradation.- Thoroughly clean and dry all glassware before use.
Distillate is Cloudy - Presence of water in the crude product or apparatus.- Ensure the crude product and all glassware are thoroughly dry before starting the distillation. A pre-distillation drying step with a suitable drying agent (e.g., anhydrous magnesium sulfate) may be necessary.
Column Chromatography

Troubleshooting Common Column Chromatography Issues:

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities - Incorrect eluent polarity.- Column overloading.- Optimize the eluent system using thin-layer chromatography (TLC) first. Start with a less polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.- Ensure the amount of crude material loaded is appropriate for the size of the column (typically 1:20 to 1:50 ratio of sample to silica gel by weight).
Product Elutes with the Solvent Front - Eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Product is Not Eluting from the Column - Eluent is not polar enough.- Gradually increase the polarity of the eluent. For highly retained compounds, a small amount of a more polar solvent like methanol can be added to the eluent system.
Cracks or Channels in the Silica Gel Bed - Improper packing of the column.- The column ran dry.- Pack the column carefully as a slurry to ensure a homogenous and stable bed. Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.- Always keep the silica gel bed covered with the eluent.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a standard fractional distillation apparatus using dry glassware. Include a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer placed correctly at the distillation head.

  • Charging the Flask: Charge the crude this compound into the distillation flask, filling it to no more than two-thirds of its capacity. Add boiling chips or a magnetic stir bar.

  • Heating: Begin gentle heating of the flask using a heating mantle.

  • Fraction Collection:

    • Slowly increase the temperature. The first fraction to distill will be the low-boiling impurities, primarily unreacted 1-methylcyclohexene (boiling point ~110-111 °C). Collect this forerun in a separate receiving flask.

    • As the temperature at the distillation head begins to rise, change the receiving flask.

    • Collect the main fraction when the temperature stabilizes at the boiling point of this compound (197-198 °C at atmospheric pressure).

    • Monitor the temperature closely. A drop in temperature indicates that the main product has finished distilling.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before disassembly.

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude mixture. A good starting point is a mixture of ethyl acetate and hexanes. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting with the least polar solvent mixture. Collect fractions in test tubes or flasks. Gradually increase the polarity of the eluent to elute the this compound.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: GC-MS Analysis for Purity Assessment
  • Sample Preparation: Prepare a stock solution of the purified this compound by dissolving approximately 10 mg of the sample in 10 mL of a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL. Prepare a working standard by further dilution.

  • GC-MS Instrumentation and Conditions (Example):

    • GC System: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Splitless mode, 1 µL injection volume, injector temperature 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • MS Conditions: Electron ionization (EI) at 70 eV. Source temperature 230 °C, quadrupole temperature 150 °C. Scan range m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visual Workflow Guides

Purification_Workflow crude_product Crude this compound distillation Fractional Distillation crude_product->distillation Large Scale column_chromatography Column Chromatography crude_product->column_chromatography Small Scale / High Purity purity_analysis Purity Analysis (GC-MS) distillation->purity_analysis column_chromatography->purity_analysis pure_product Pure this compound (≥99%) purity_analysis->pure_product

Caption: General purification workflow for this compound.

Distillation_Troubleshooting start Distillation Issue Observed check_separation Poor Separation? start->check_separation check_color Discoloration? start->check_color check_cloudiness Cloudy Distillate? start->check_cloudiness solution_separation Increase Column Efficiency Slow Distillation Rate Insulate Column check_separation->solution_separation Yes solution_color Use Vacuum Distillation Clean Glassware check_color->solution_color Yes solution_cloudiness Dry Crude Material and Glassware check_cloudiness->solution_cloudiness Yes end Problem Resolved solution_separation->end solution_color->end solution_cloudiness->end

References

Removing unreacted starting materials from (1-Methylcyclohexyl)methanol product

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from the (1-Methylcyclohexyl)methanol product.

Frequently Asked Questions (FAQs)

Q1: My final this compound product is contaminated with a low-boiling point impurity. How can I identify and remove it?

A1: A common low-boiling point contaminant is unreacted 1-methylcyclohexene, often used in the hydroformylation synthesis route. The presence of this starting material can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Removal of 1-methylcyclohexene can be effectively achieved by fractional distillation. Due to the significant difference in boiling points between 1-methylcyclohexene (approx. 110-111°C) and the desired product, this compound (approx. 197-198°C), a careful distillation should yield a pure product. For small-scale purifications, column chromatography can also be employed.

Q2: I suspect my product is contaminated with unreacted aldehyde. What is the best way to remove it?

A2: If your synthesis involved the hydrogenation of 1-methylcyclohexanecarbaldehyde, residual aldehyde may be present. This can be addressed by a chemical quench followed by extraction or by chromatography.

A common method is to wash the crude product mixture with a saturated aqueous solution of sodium bisulfite. The bisulfite will react with the aldehyde to form a water-soluble adduct, which can then be separated from the organic layer containing your desired alcohol. Subsequent standard aqueous work-up and drying will yield a purified product. Alternatively, column chromatography is an effective method for separating the more polar alcohol product from the less polar aldehyde.

Q3: After a Grignard reaction to synthesize this compound, I am struggling to remove the unreacted ester starting material. What do you recommend?

A3: If you have used a starting material such as methyl cyclohexanecarboxylate, its removal can be challenging due to its relatively high boiling point.

For this scenario, two primary methods are recommended:

  • Fractional Distillation under Reduced Pressure: This is the most effective method for larger scale purification. By lowering the pressure, the boiling points of both the starting material and the product are reduced, allowing for a more efficient separation without the need for excessively high temperatures that could cause decomposition.

  • Column Chromatography: For smaller scales, silica gel column chromatography is a highly effective purification technique. A solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will allow for the separation of the less polar ester from the more polar alcohol product.

Q4: How can I remove unreacted (1-methylcyclohexyl)methyl halide from my product?

A4: Unreacted alkyl halides, such as (1-methylcyclohexyl)methyl bromide, can often be removed by column chromatography. The halide is significantly less polar than the alcohol product and will elute first from a silica gel column. A standard workup with a dilute base wash can also help to hydrolyze any remaining reactive halide, facilitating its removal in the aqueous phase.

Data Presentation

The following table summarizes the key physical properties of this compound and common unreacted starting materials to aid in the selection of an appropriate purification method.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound C₈H₁₆O128.21197-198Sparingly soluble
1-MethylcyclohexeneC₇H₁₂96.17110-111[1][2]Insoluble[1][3]
1-MethylcyclohexanecarbaldehydeC₈H₁₄O126.20~161-165Sparingly soluble
Methyl cyclohexanecarboxylateC₈H₁₄O₂142.20183[4][5][6]Insoluble[5][7][8]
(1-Methylcyclohexyl)methyl bromideC₈H₁₅Br191.11~76-77 (at 26 mmHg)Insoluble

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating liquids with significantly different boiling points, such as removing 1-methylcyclohexene from this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Charging: Charge the crude this compound into the round-bottom flask, adding a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection: As the mixture begins to boil, the vapor will rise through the fractionating column. Monitor the temperature at the top of the column. The first fraction to distill will be the component with the lower boiling point (e.g., 1-methylcyclohexene). Collect this fraction in a separate receiving flask.

  • Product Collection: Once the lower-boiling point component has been removed, the temperature will rise to the boiling point of the desired product. Change the receiving flask and collect the fraction that distills at the boiling point of this compound.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

Protocol 2: Purification by Column Chromatography

This protocol is ideal for separating compounds with different polarities, such as removing an unreacted ester or aldehyde from the alcohol product.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 5-10% ethyl acetate in hexanes). The less polar impurities will elute first.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the more polar this compound.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Mandatory Visualization

The following diagram illustrates a general troubleshooting workflow for the purification of this compound.

G start Crude this compound Product analysis Analyze Crude Product (GC-MS, NMR, TLC) start->analysis decision Identify Major Impurity analysis->decision low_bp Low Boiling Point Impurity (e.g., 1-Methylcyclohexene) decision->low_bp BP << Product BP aldehyde Aldehyde Impurity (e.g., 1-Methylcyclohexanecarbaldehyde) decision->aldehyde Aldehyde detected ester_halide Ester or Halide Impurity (e.g., Methyl cyclohexanecarboxylate) decision->ester_halide Ester/Halide detected distillation Fractional Distillation low_bp->distillation bisulfite Sodium Bisulfite Wash & Aqueous Workup aldehyde->bisulfite chromatography Column Chromatography ester_halide->chromatography reanalyze Analyze Purified Product distillation->reanalyze bisulfite->reanalyze chromatography->reanalyze final_product Pure this compound reanalyze->final_product

Caption: Troubleshooting workflow for purification of this compound.

References

Managing exothermic reactions during the synthesis of (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of (1-Methylcyclohexyl)methanol. It is intended for researchers, scientists, and drug development professionals to ensure safe and efficient experimental execution.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on managing the exothermic nature of the common synthetic routes.

Issue 1: Rapid and Uncontrolled Temperature Increase During Grignard Reagent Addition

  • Question: My reaction temperature is rising too quickly and is difficult to control during the addition of the Grignard reagent to the ester or ketone. What should I do?

  • Answer: An uncontrolled temperature rise during a Grignard reaction is a serious safety concern that can lead to a runaway reaction.[1][2] Immediate action is required.

    • Possible Causes & Solutions:

Possible CauseSolution
Rate of Grignard reagent addition is too fast. Immediately stop the addition of the Grignard reagent. Add the reagent dropwise at a much slower rate to allow the cooling system to dissipate the heat generated.[3]
Inadequate cooling. Ensure the reaction flask is adequately immersed in a properly prepared cooling bath (e.g., ice-water or dry ice-acetone). For larger scale reactions, a more efficient cooling system may be necessary.
Initial temperature of reactants is too high. Pre-cool the solution of the ester or ketone in the reaction flask before beginning the addition of the Grignard reagent.[4]
Concentration of reactants is too high. Use a more dilute solution of the Grignard reagent or the substrate to better manage the heat evolution.

Issue 2: The Grignard Reaction Fails to Initiate

  • Question: I've added a small amount of the alkyl halide to the magnesium turnings, but the reaction hasn't started. What are the troubleshooting steps?

  • Answer: The initiation of a Grignard reaction can sometimes be sluggish due to the passivating oxide layer on the magnesium surface.[3]

    • Possible Causes & Solutions:

Possible CauseSolution
Inactive magnesium surface. Add a small crystal of iodine to activate the magnesium surface.[3] Gently crushing a few pieces of magnesium with a glass rod can also expose a fresh surface.
Wet glassware or solvent. Ensure all glassware is flame-dried or oven-dried immediately before use and that anhydrous solvents are used. Grignard reagents are extremely sensitive to moisture.[5]
Alkyl halide is not reactive enough. A small amount of a more reactive initiator, such as 1,2-dibromoethane, can be added to initiate the reaction.

Issue 3: Exothermic Reaction During Quenching of Lithium Aluminum Hydride (LAH) Reduction

  • Question: I'm observing a violent and exothermic reaction during the workup of my LAH reduction. How can I quench the reaction safely?

  • Answer: The quenching of excess LAH is highly exothermic and releases flammable hydrogen gas.[6] It must be performed with extreme caution in a well-ventilated fume hood.

    • Safe Quenching Protocol:

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Slowly and cautiously add ethyl acetate dropwise to quench the majority of the excess LAH.

      • For a Fieser workup, after the initial vigorous reaction with ethyl acetate has subsided, slowly add the following reagents sequentially while maintaining cooling:

        • 'x' mL of water for every 'x' g of LAH used.

        • 'x' mL of 15% aqueous sodium hydroxide for every 'x' g of LAH used.

        • '3x' mL of water for every 'x' g of LAH used.[7]

      • Stir the mixture until a granular white precipitate of aluminum salts forms, which can then be filtered off.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: The main exothermic steps depend on the synthetic route:

  • Grignard Synthesis: The formation of the Grignard reagent itself is exothermic, as is the subsequent reaction of the Grignard reagent with an ester (like methyl 1-methylcyclohexanecarboxylate) or a ketone.[2][5] The quenching of the reaction with an aqueous solution is also exothermic.

  • LAH Reduction: The reduction of the ester (methyl 1-methylcyclohexanecarboxylate) with LAH is exothermic.[6] The most significant exotherm, however, occurs during the quenching of excess LAH with water or other protic reagents.[6]

Q2: What are the key safety precautions to take when managing these exothermic reactions?

A2:

  • Always work in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.

  • Have an appropriate fire extinguisher (e.g., Class D for reactive metals) readily available.

  • Ensure a proper cooling bath is in place and is of sufficient size to handle the heat generated.

  • Add reagents slowly and in a controlled manner, monitoring the internal reaction temperature continuously.

  • Never add water directly to a large amount of unreacted Grignard reagent or LAH.

Q3: How does the rate of reagent addition affect temperature control?

A3: The rate of addition is directly proportional to the rate of heat generation. A faster addition rate will lead to a rapid increase in temperature that may overwhelm the cooling capacity of the system, potentially leading to a dangerous runaway reaction.[3] Slow, dropwise addition is crucial for maintaining control.

Q4: Can I scale up these reactions safely?

A4: Scaling up exothermic reactions presents significant challenges due to the change in the surface-area-to-volume ratio, which affects heat dissipation. Before scaling up, a thorough risk assessment is necessary. It is often required to use a jacketed reactor with a more robust cooling system and to perform the addition of reagents over a longer period.

Data Presentation

Table 1: Recommended Temperature Control for Exothermic Steps

Reaction StepReagentSolventRecommended Temperature (°C)Notes
Grignard Reagent FormationMethylmagnesium halideAnhydrous Ether/THFRoom Temperature (initiation), then maintain gentle refluxThe reaction is exothermic and should sustain its own reflux.[8]
Grignard Reaction with EsterMethyl 1-methylcyclohexane- carboxylateAnhydrous Ether/THF0 °C to Room TemperatureAdd Grignard reagent slowly at 0 °C, then allow to warm to room temperature.[8]
LAH Reduction of EsterLithium Aluminum HydrideAnhydrous THF0 °C to Room TemperatureAdd the ester solution dropwise to the LAH suspension at 0 °C.[6]
Quenching of Excess LAHWater, Aqueous NaOHEther/THF0 °CThe quenching process is highly exothermic and must be done slowly with efficient cooling.[6]

Table 2: Troubleshooting Guide Summary

SymptomPotential CauseKey Solution
Uncontrolled Temperature SpikeReagent addition too fastStop addition, cool reaction, and resume at a much slower rate.
Reaction Not InitiatingInactive MagnesiumAdd a crystal of iodine or crush magnesium turnings.
Violent QuenchingImproper workupCool to 0 °C and add quenching agent (e.g., ethyl acetate) very slowly.
Low Product YieldIncomplete reactionEnsure sufficient reaction time and monitor by TLC.

Experimental Protocols

Protocol 1: Synthesis of this compound via LAH Reduction of Methyl 1-Methylcyclohexanecarboxylate [6]

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (0.5-1.0 equivalents of hydride) in anhydrous THF.

  • Cooling: The LAH suspension is cooled to 0 °C using an ice bath.

  • Addition of Ester: A solution of methyl 1-methylcyclohexanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 1-4 hours and monitored by TLC.

  • Quenching: The reaction mixture is cooled back to 0 °C. Excess LAH is quenched by the slow, dropwise addition of ethyl acetate. This is followed by a careful, sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Isolation: The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Mandatory Visualization

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_safety Safety Checkpoints start Start: Assemble Dry Glassware under Inert Atmosphere reagents Prepare Reactant and Reagent Solutions start->reagents cooling Prepare Cooling Bath (e.g., Ice-Water) reagents->cooling initiation_fail Reaction Initiation Failure? reagents->initiation_fail add_reagent Slow, Dropwise Addition of Reagent cooling->add_reagent monitor_temp Continuously Monitor Internal Temperature add_reagent->monitor_temp temp_excursion Temperature Excursion? add_reagent->temp_excursion maintain_temp Maintain Temperature within Safe Limits monitor_temp->maintain_temp monitor_reaction Monitor Reaction Progress (TLC/GC) maintain_temp->monitor_reaction cool_down Cool Reaction Mixture to 0°C monitor_reaction->cool_down quench Slowly Quench Excess Reagent cool_down->quench extract Aqueous Workup and Extraction quench->extract isolate Isolate and Purify Product extract->isolate end end isolate->end End temp_excursion->add_reagent Decrease Addition Rate / Improve Cooling initiation_fail->reagents Activate Reagents

Caption: Experimental workflow for managing exothermic reactions.

Troubleshooting_Runaway_Reaction Troubleshooting a Runaway Exothermic Reaction start Rapid Temperature Increase Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling check_cooling Check Cooling Bath Integrity (e.g., add more ice/dry ice) enhance_cooling->check_cooling temp_controlled Is Temperature Controlled? check_cooling->temp_controlled resume_slowly Resume Addition at a Much Slower Rate temp_controlled->resume_slowly Yes emergency_quench Emergency Quench Procedure temp_controlled->emergency_quench No continue_monitoring Continue Close Monitoring resume_slowly->continue_monitoring add_quencher Add an Inert, High-Boiling Solvent to Dilute (if safe and possible) emergency_quench->add_quencher evacuate Prepare for Emergency Shutdown / Evacuation add_quencher->evacuate

References

Developing a robust analytical method for quantifying (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a robust analytical method for quantifying (1-Methylcyclohexyl)methanol, complete with troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: Gas chromatography (GC) is the most suitable technique for the quantification of this compound due to its volatile nature. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be used. GC-FID is a robust and cost-effective option for routine quantification, while GC-MS provides higher selectivity and definitive identification of the analyte.[1]

Q2: What type of GC column is best suited for analyzing this compound?

A2: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or Rtx-Wax), is recommended.[2][3] These columns provide good peak shape and resolution for alcohols. A standard dimension for such a column would be 30 m in length, 0.25 mm in internal diameter, and a 0.25 µm film thickness.

Q3: What are the key considerations for sample preparation?

A3: Samples should be dissolved in a volatile organic solvent such as methanol, ethanol, or dichloromethane.[4][5] It is crucial to ensure the sample is free of any particulate matter by filtering or centrifuging prior to injection to prevent blockage of the syringe and contamination of the GC system. The concentration should be adjusted to fall within the linear range of the calibration curve.

Q4: How can I improve the peak shape for this compound?

A4: Peak tailing is a common issue when analyzing alcohols.[6][7][8] To improve peak shape, ensure the GC system is inert, including the liner and the column. Using a column specifically designed for alcohol analysis can help.[2] Additionally, optimizing the injection volume and temperature can prevent peak distortion. Regular maintenance, such as trimming the column and cleaning the injector port, is also crucial.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using gas chromatography.

Problem Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks - Syringe issue (blocked or not drawing sample).- Incorrect injector or detector temperature.- Leak in the system.- Detector gases are off or at incorrect flow rates.- Clean or replace the syringe.- Verify and set the correct temperatures for the injector and detector.- Perform a leak check on the system.- Ensure detector gases are on and set to the recommended flow rates.[9]
Peak Tailing - Active sites in the injector liner or column.- Column contamination.- Incompatible solvent.- Column overload.- Use a deactivated liner and a column suitable for alcohol analysis.- Bake out the column at a high temperature or trim the first few centimeters.- Ensure the solvent is of high purity and compatible with the stationary phase.- Reduce the injection volume or dilute the sample.[6][7][10]
Peak Fronting - Column overload.- Incorrect injection technique (too slow).- Sample solvent incompatible with the stationary phase.- Dilute the sample or decrease the injection volume.- Use a fast and consistent injection technique, preferably with an autosampler.- Choose a solvent that is more compatible with the column's stationary phase.
Ghost Peaks - Contamination from a previous injection (carryover).- Septum bleed.- Contaminated carrier gas or solvent.- Run a blank solvent injection to clean the system.- Replace the septum.- Use high-purity gas and solvents, and ensure gas traps are functional.
Retention Time Shifts - Fluctuation in carrier gas flow rate.- Changes in oven temperature.- Column degradation.- Check for leaks and ensure a stable carrier gas supply.- Verify the oven temperature is stable and the temperature program is consistent.- Condition or replace the column if it's old or has been subjected to harsh conditions.[9]

Experimental Protocol: Quantification of this compound by GC-FID

This protocol outlines a detailed methodology for the quantitative analysis of this compound.

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Capillary GC Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

2. Reagents and Materials:

  • This compound standard (purity >99%)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials with caps.

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations of 10, 25, 50, 100, and 250 µg/mL.

4. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution using a 0.45 µm syringe filter into an autosampler vial.

5. GC-FID Conditions:

Parameter Setting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Constant Flow Rate 1.0 mL/min
Oven Temperature Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 180 °C- Hold: 5 minutes at 180 °C
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following tables summarize the expected performance data for the described analytical method.

Table 1: Calibration Curve Data

Concentration (µg/mL)Mean Peak Area (n=3)
10150,000
25375,000
50750,000
1001,500,000
2503,750,000
Linear Regression y = 15000x
Correlation Coefficient (r²) > 0.999

Table 2: Method Validation Data

Parameter Result
Linearity Range 10 - 250 µg/mL
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 10 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Stock Standard (1000 µg/mL) working Working Standards (10-250 µg/mL) stock->working gc_injection GC Injection working->gc_injection sample Sample Preparation (Dissolve & Filter) sample->gc_injection gc_separation GC Separation (DB-WAX Column) gc_injection->gc_separation fid_detection FID Detection gc_separation->fid_detection calibration Calibration Curve Construction fid_detection->calibration quantification Sample Quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_guide cluster_peak_shape Peak Shape Problems cluster_retention Retention & Baseline cluster_solutions_tailing Tailing Solutions cluster_solutions_fronting Fronting Solutions cluster_solutions_rt RT Shift Solutions cluster_solutions_no_peaks No Peak Solutions start Chromatographic Issue Encountered peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting rt_shift Retention Time Shift? start->rt_shift no_peaks No/Small Peaks? start->no_peaks check_liner Check/Replace Liner peak_tailing->check_liner Yes trim_column Trim/Replace Column peak_tailing->trim_column Yes reduce_conc Reduce Concentration peak_tailing->reduce_conc Yes dilute_sample Dilute Sample peak_fronting->dilute_sample Yes check_injection Check Injection Technique peak_fronting->check_injection Yes check_flow Check Gas Flow rt_shift->check_flow Yes check_temp Verify Oven Temp rt_shift->check_temp Yes check_syringe Check Syringe no_peaks->check_syringe Yes check_detector Check Detector no_peaks->check_detector Yes

Caption: Troubleshooting decision tree for GC analysis of this compound.

References

Validation & Comparative

Comparative Spectroscopic Analysis of (1-Methylcyclohexyl)methanol and Structurally Related Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the characterization and structural validation of (1-Methylcyclohexyl)methanol using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides a comparative analysis with the structurally similar compounds, 1-methylcyclohexanol and cyclohexylmethanol, supported by experimental data and detailed methodologies.

Introduction

This compound is a primary alcohol featuring a cyclohexane ring with a methyl and a hydroxymethyl group attached to the same tertiary carbon. Its structural elucidation is crucial for its application in various chemical syntheses. This guide presents a comprehensive spectroscopic characterization of this compound using ¹H NMR, ¹³C NMR, and IR spectroscopy. For a robust validation, its spectral data are compared with those of two closely related structural analogs: 1-methylcyclohexanol, a tertiary alcohol, and cyclohexylmethanol, a primary alcohol without the tertiary methyl group.

Spectroscopic Data Comparison

The structural differences between this compound, 1-methylcyclohexanol, and cyclohexylmethanol are clearly reflected in their respective NMR and IR spectra. The following tables summarize the key quantitative data for a comparative analysis.

¹H NMR Spectral Data
CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound -CH₃~0.9 (Predicted)Singlet3H
Cyclohexane -CH₂-~1.2-1.6 (Predicted)Multiplet10H
-CH₂OH~3.3 (Predicted)Singlet2H
-OHVariableSinglet1H
1-Methylcyclohexanol -CH₃1.15Singlet3H
Cyclohexane -CH₂-1.2-1.7Multiplet10H
-OH1.27Singlet1H
Cyclohexylmethanol Cyclohexane CH & CH₂0.9-1.8Multiplet11H
-CH₂OH3.40Doublet2H
-OHVariableSinglet1H
¹³C NMR Spectral Data
CompoundCarbon AtomChemical Shift (δ, ppm)
This compound -CH₃~22 (Predicted)
Cyclohexane -CH₂-~21, 26, 35 (Predicted)
Quaternary C~38 (Predicted)
-CH₂OH~70 (Predicted)
1-Methylcyclohexanol -CH₃29.1
Cyclohexane C2, C638.2
Cyclohexane C3, C522.5
Cyclohexane C425.9
C-OH69.8
Cyclohexylmethanol Cyclohexane C2, C626.8
Cyclohexane C3, C526.0
Cyclohexane C426.5
Cyclohexane C141.0
-CH₂OH68.8
IR Spectral Data
CompoundFunctional Group VibrationFrequency (cm⁻¹)
This compound O-H stretch (alcohol)~3300-3400 (broad) (Predicted)
C-H stretch (alkane)~2850-2950 (strong) (Predicted)
C-O stretch (primary alcohol)~1050 (strong) (Predicted)
1-Methylcyclohexanol O-H stretch (alcohol)3380 (broad)
C-H stretch (alkane)2858-2935 (strong)
C-O stretch (tertiary alcohol)1140 (strong)
Cyclohexylmethanol O-H stretch (alcohol)3330 (broad)
C-H stretch (alkane)2850-2920 (strong)
C-O stretch (primary alcohol)1016 (strong)

Structural Validation of this compound

The structural characterization of this compound is achieved by a systematic analysis of its spectroscopic data. The logical workflow for this process is illustrated in the diagram below. The key distinguishing features in the spectra directly correlate to specific structural components of the molecule, allowing for its unambiguous identification when compared to its isomers.

Structural Validation Workflow cluster_Data Spectroscopic Data cluster_Interpretation Interpretation cluster_Validation Structural Confirmation IR IR Spectrum IR_Interp Presence of O-H (broad peak ~3300-3400 cm⁻¹) and C-O (~1050 cm⁻¹) stretches IR->IR_Interp H1_NMR ¹H NMR Spectrum H1_NMR_Interp Singlet for -CH₃, Singlet for -CH₂OH, Multiplet for cyclohexane protons H1_NMR->H1_NMR_Interp C13_NMR ¹³C NMR Spectrum C13_NMR_Interp Distinct signals for -CH₃, cyclohexane carbons, quaternary carbon, and -CH₂OH C13_NMR->C13_NMR_Interp Structure This compound IR_Interp->Structure H1_NMR_Interp->Structure C13_NMR_Interp->Structure

Caption: Logical workflow for the structural validation of this compound.

Experimental Protocols

Standardized protocols are essential for obtaining high-quality and reproducible spectroscopic data. The following are generalized methodologies for NMR and IR spectroscopy applicable to the characterization of small organic molecules like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution should be free of particulate matter.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample holder.

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

The following diagram illustrates the general experimental workflow for the characterization of this compound.

Experimental Characterization Workflow cluster_Prep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Result Data Processing & Validation Sample Pure this compound NMR_Sample Dissolve in CDCl₃ Sample->NMR_Sample IR_Sample Prepare thin film Sample->IR_Sample NMR_Acq ¹H and ¹³C NMR Acquisition NMR_Sample->NMR_Acq IR_Acq FT-IR Acquisition IR_Sample->IR_Acq Final_Structure Validated Structure NMR_Acq->Final_Structure IR_Acq->Final_Structure

Caption: General experimental workflow for spectroscopic characterization.

A Comparative Analysis of (1-Methylcyclohexyl)methanol and (2-Methylcyclohexyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the chemical properties, synthesis, reactivity, and potential applications of two constitutional isomers: (1-Methylcyclohexyl)methanol and (2-methylcyclohexyl)methanol. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these structurally similar compounds and to select the appropriate isomer for their specific applications.

Chemical and Physical Properties

This compound and (2-methylcyclohexyl)methanol share the same molecular formula (C₈H₁₆O) and molecular weight (128.21 g/mol ), yet their distinct structural arrangements lead to differences in their physical properties and chemical reactivity. A summary of their key properties is presented in Table 1.[1][2]

PropertyThis compound(2-methylcyclohexyl)methanol
IUPAC Name This compound(2-Methylcyclohexyl)methanol
CAS Number 14064-13-2[2]2105-40-0[1]
Molecular Formula C₈H₁₆O[2]C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [2]128.21 g/mol [1]
Appearance Colorless oilColorless liquid[3][4]
Boiling Point 197-198 °C at 768 Torr[5]198.6 °C[3]
Density 0.893 g/cm³ (predicted)[5]0.9189 g/cm³[3]
Solubility Insoluble in water[6]Soluble in polar solvents like water and alcohols; also soluble in non-polar hydrocarbon solvents.[3]
Safety Hazards Combustible liquid, causes skin and eye irritation, may cause respiratory irritation.[2]Combustible liquid, causes skin and eye irritation.[1]

Synthesis and Reactivity: A Comparative Overview

The primary structural difference between the two isomers lies in the position of the methyl group relative to the hydroxymethyl group on the cyclohexane ring. In this compound, the hydroxymethyl group is attached to a quaternary carbon, leading to significant steric hindrance around the reactive hydroxyl group.[7] In contrast, the hydroxymethyl group in (2-methylcyclohexyl)methanol is attached to a secondary carbon, resulting in a less sterically crowded environment. This difference in steric hindrance is a key determinant of their relative reactivity in various chemical transformations.

Synthesis

Synthesis of this compound: A common synthetic route to this compound involves the hydroformylation of 1-methylcyclohexene, followed by the reduction of the resulting aldehyde.[7] An alternative laboratory-scale synthesis involves the acid-catalyzed dehydration of 1-methylcyclohexanol to 1-methylcyclohexene, which can then be further functionalized.[8]

Synthesis of (2-methylcyclohexyl)methanol: The synthesis of (2-methylcyclohexyl)methanol can be achieved through the dehydration of 2-methylcyclohexanol to a mixture of 1-methylcyclohexene and 3-methylcyclohexene, followed by selective hydroboration-oxidation of the less substituted alkene to yield the primary alcohol.[9][10]

Synthesis_Comparison cluster_1 This compound Synthesis cluster_2 (2-methylcyclohexyl)methanol Synthesis 1-Methylcyclohexene 1-Methylcyclohexene 1-Methylcyclohexanecarbaldehyde 1-Methylcyclohexanecarbaldehyde This compound This compound 2-Methylcyclohexanol 2-Methylcyclohexanol Alkene Mixture 1-Methylcyclohexene & 3-Methylcyclohexene (2-methylcyclohexyl)methanol (2-methylcyclohexyl)methanol

Comparative Reactivity

The steric environment around the hydroxyl group significantly influences the reaction rates and feasibility of common alcohol reactions such as oxidation and esterification.

Oxidation: Both isomers are primary alcohols and can be oxidized to their corresponding aldehydes and carboxylic acids. However, the steric bulk of the tertiary carbon adjacent to the hydroxymethyl group in this compound is expected to hinder the approach of oxidizing agents, potentially leading to slower reaction rates compared to (2-methylcyclohexyl)methanol.

Esterification: In acid-catalyzed esterification reactions, the nucleophilic attack of the alcohol on the protonated carboxylic acid is a key step. The significant steric hindrance around the hydroxyl group of this compound is predicted to decrease its nucleophilicity and slow down the rate of esterification compared to the less hindered (2-methylcyclohexyl)methanol.[11][12][13] Generally, the reactivity of alcohols in esterification follows the order: primary > secondary > tertiary, primarily due to steric factors.[11][12][13]

Experimental Protocols

The following are generalized experimental protocols for the oxidation and esterification of this compound and (2-methylcyclohexyl)methanol. These protocols can be used as a basis for a direct comparative study of the two isomers.

Oxidation to Aldehyde (Swern Oxidation)

Materials:

  • This compound or (2-methylcyclohexyl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution. Stir for 15 minutes.

  • Add a solution of the respective methylcyclohexylmethanol isomer (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Slowly add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and perform a standard aqueous workup.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

The progress and yield of the reaction for both isomers should be monitored and quantified using techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to provide a quantitative comparison of their reactivity.

Esterification with Acetic Acid

Materials:

  • This compound or (2-methylcyclohexyl)methanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Standard reflux and extraction glassware

Procedure:

  • In a round-bottom flask, combine the respective methylcyclohexylmethanol isomer (1.0 equivalent) and glacial acetic acid (1.2 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux for 2 hours, monitoring the reaction progress by TLC.

  • After cooling, dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Quantitative analysis of the reaction kinetics and final product yields for both isomers will provide valuable data on their comparative performance in esterification reactions.

Applications in Drug Development

Cyclohexane and its derivatives are common structural motifs in medicinal chemistry due to their conformational properties and their ability to act as bioisosteres for phenyl groups, offering improved metabolic stability and solubility.[14][15] Both this compound and (2-methylcyclohexyl)methanol can serve as valuable building blocks in the synthesis of more complex drug candidates.

The choice between the two isomers can be critical in drug design. The more sterically hindered this compound moiety can be used to introduce a bulky group that may enhance binding to a specific receptor pocket or shield a nearby functional group from metabolic degradation. Conversely, the less hindered and more flexible (2-methylcyclohexyl)methanol can be utilized when a less sterically demanding substituent is required, or when its specific stereoisomers (cis/trans) can be leveraged to achieve desired conformational preorganization for optimal target engagement. The presence of a chiral center in (2-methylcyclohexyl)methanol also offers opportunities for creating stereoisomeric drugs with potentially different pharmacological profiles.

Drug_Development_Logic cluster_1 This compound cluster_2 (2-methylcyclohexyl)methanol Start Choice of Isomer High_Steric_Hindrance High Steric Hindrance Start->High_Steric_Hindrance Low_Steric_Hindrance Lower Steric Hindrance & Chirality Start->Low_Steric_Hindrance Application_1 Enhanced Receptor Binding (Steric Shielding) High_Steric_Hindrance->Application_1 Application_2 Metabolic Stability High_Steric_Hindrance->Application_2 Application_3 Conformational Flexibility Low_Steric_Hindrance->Application_3 Application_4 Stereoisomer-Specific Interactions Low_Steric_Hindrance->Application_4

Conclusion

This compound and (2-methylcyclohexyl)methanol, while constitutionally isomeric, exhibit distinct properties and reactivity profiles primarily due to differences in steric hindrance around the functional hydroxymethyl group. This compound, with its sterically encumbered hydroxyl group, is expected to be less reactive in reactions such as oxidation and esterification compared to the more accessible hydroxyl group of (2-methylcyclohexyl)methanol. These differences in reactivity, along with the presence of chirality in the 2-methyl isomer, provide medicinal chemists with a versatile toolkit for fine-tuning the properties of drug candidates. The selection of either isomer should be a deliberate choice based on the specific synthetic and pharmacological requirements of the target molecule. The provided experimental protocols offer a framework for conducting direct comparative studies to obtain quantitative data that can further guide rational molecular design.

References

A Comparative Guide to the Mass Spectrum Interpretation of (1-Methylcyclohexyl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise structural elucidation of organic molecules is a critical step in chemical analysis. Mass spectrometry, particularly with electron ionization (EI), provides invaluable information about a molecule's structure through its fragmentation pattern. This guide offers a detailed comparison of the mass spectrum of (1-Methylcyclohexyl)methanol with two structurally related cyclic alcohols: cyclohexylmethanol and 1-methylcyclohexanol. By examining their fragmentation pathways, we can highlight the influence of the methyl group and the position of the hydroxyl group on the resulting mass spectra.

Experimental Protocols

The mass spectral data presented in this guide were obtained from the NIST (National Institute of Standards and Technology) Mass Spectrometry Data Center. The spectra were acquired using electron ionization (EI) at a standard energy of 70 eV.

General Methodology for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: The analyte is introduced into the ion source of the mass spectrometer, typically after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Comparative Analysis of Mass Spectra

The mass spectra of this compound and its analogs are characterized by distinct fragmentation patterns that provide clues to their respective structures. The presence and position of the methyl and hydroxyl groups significantly influence the stability of the molecular ion and the preferred fragmentation routes.

This compound:

The mass spectrum of this compound shows a very weak molecular ion peak at m/z 128, which is common for alcohols as they readily undergo fragmentation.[1] The base peak is observed at m/z 69. Key fragmentation pathways include:

  • Loss of the hydroxymethyl radical (•CH₂OH): This α-cleavage results in the formation of a stable tertiary carbocation at m/z 97.

  • Loss of a methyl radical (•CH₃): Cleavage of the methyl group leads to the ion at m/z 113.

  • Loss of water (H₂O): Dehydration of the molecular ion gives a peak at m/z 110.

  • Ring cleavage and subsequent fragmentations: The base peak at m/z 69 and other significant peaks at m/z 81, 55, and 41 are products of complex ring-opening and rearrangement processes.

Cyclohexylmethanol:

In contrast to its methylated analog, cyclohexylmethanol exhibits a more prominent molecular ion peak at m/z 114. The base peak is at m/z 81. Notable fragmentations are:

  • Loss of water (H₂O): A significant peak at m/z 96 arises from the elimination of a water molecule.

  • Loss of the hydroxymethyl radical (•CH₂OH): This cleavage produces the cyclohexyl cation at m/z 83.

  • Ring cleavage: The base peak at m/z 81 and a prominent peak at m/z 55 are characteristic fragments resulting from the fragmentation of the cyclohexane ring.

1-Methylcyclohexanol:

This tertiary alcohol also shows a weak molecular ion peak at m/z 114. Its fragmentation is dominated by the loss of the methyl group, leading to the base peak at m/z 99. Other important fragments include:

  • Loss of a methyl radical (•CH₃): This α-cleavage forms a stable oxonium ion at m/z 99, which is the most abundant fragment.

  • Loss of water (H₂O): Dehydration results in a peak at m/z 96.

  • Ring cleavage: Fragments at m/z 71, 55, and 43 are formed through various ring-opening pathways.

Quantitative Data Summary

The following table summarizes the key mass spectral data for this compound and its analogs, highlighting the major fragments and their relative intensities.

m/z This compound (Rel. Intensity %)Cyclohexylmethanol (Rel. Intensity %)1-Methylcyclohexanol (Rel. Intensity %)Proposed Fragment Identity
128 1--[C₈H₁₆O]⁺• (Molecular Ion)
114 -153[C₇H₁₄O]⁺• (Molecular Ion)
113 5--[M - CH₃]⁺
110 10--[M - H₂O]⁺•
99 --100 [M - CH₃]⁺
97 20--[M - CH₂OH]⁺
96 -3025[M - H₂O]⁺•
83 -40-[C₆H₁₁]⁺
81 60100 15[C₆H₉]⁺
71 30-45[C₅H₇O]⁺ or [C₅H₁₁]⁺
69 100 --[C₅H₉]⁺
55 858050[C₄H₇]⁺
43 --30[C₃H₇]⁺
41 7060-[C₃H₅]⁺

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for this compound and its structural analogs.

G Fragmentation of this compound M [C₈H₁₆O]⁺• m/z = 128 F113 [C₇H₁₃O]⁺ m/z = 113 M->F113 - •CH₃ F110 [C₈H₁₄]⁺• m/z = 110 M->F110 - H₂O F97 [C₇H₁₃]⁺ m/z = 97 M->F97 - •CH₂OH F81 [C₆H₉]⁺ m/z = 81 F97->F81 - CH₄ F69 [C₅H₉]⁺ m/z = 69 (Base Peak) F97->F69 - C₂H₄ F55 [C₄H₇]⁺ m/z = 55 F81->F55 - C₂H₂

Fragmentation of this compound

G Fragmentation of Cyclohexylmethanol M [C₇H₁₄O]⁺• m/z = 114 F96 [C₇H₁₂]⁺• m/z = 96 M->F96 - H₂O F83 [C₆H₁₁]⁺ m/z = 83 M->F83 - •CH₂OH F81 [C₆H₉]⁺ m/z = 81 (Base Peak) F96->F81 - •CH₃ F55 [C₄H₇]⁺ m/z = 55 F83->F55 - C₂H₄

Fragmentation of Cyclohexylmethanol

G Fragmentation of 1-Methylcyclohexanol M [C₇H₁₄O]⁺• m/z = 114 F99 [C₆H₁₁O]⁺ m/z = 99 (Base Peak) M->F99 - •CH₃ F96 [C₇H₁₂]⁺• m/z = 96 M->F96 - H₂O F71 [C₄H₇O]⁺ m/z = 71 F99->F71 - C₂H₄ F55 [C₄H₇]⁺ m/z = 55 F96->F55 - C₃H₅•

Fragmentation of 1-Methylcyclohexanol

References

A comparative study of different synthetic routes to (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of (1-Methylcyclohexyl)methanol

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates like this compound is crucial. This guide provides a comparative analysis of two primary synthetic routes to this valuable primary alcohol, offering a detailed examination of their methodologies, performance, and practicality.

Data Presentation

The following table summarizes the key quantitative data for the two most viable synthetic routes to this compound.

MetricRoute 1: Grignard ReactionRoute 2: Reduction of Carboxylic Acid
Starting Material 1-Bromo-1-methylcyclohexane2-Methylcyclohexanol
Key Reagents Magnesium, Formaldehyde, Diethyl ether, HClFormic acid, Sulfuric acid, Hexane, LiAlH₄, Diethyl ether
Number of Steps 22
Overall Yield ~65-75% (estimated)~85-95%
Reaction Time ~4-6 hours~24-30 hours
Purity (crude) Good, requires purification by distillationHigh, may require purification by distillation
Primary Waste Magnesium salts, etherAcidic and basic aqueous waste, aluminum salts

Experimental Protocols

Route 1: Synthesis via Grignard Reaction with Formaldehyde

This route offers a direct and efficient method for the preparation of this compound. The key steps involve the formation of a Grignard reagent from 1-bromo-1-methylcyclohexane, followed by its reaction with formaldehyde.

Step 1: Preparation of 1-Methylcyclohexylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine and a few drops of 1-bromo-1-methylcyclohexane to initiate the reaction.

  • Add a solution of 1-bromo-1-methylcyclohexane (1.0 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux.

  • After the addition is complete, continue stirring and refluxing for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Formaldehyde

  • Cool the Grignard reagent solution in an ice bath.

  • Bubble dry formaldehyde gas through the solution or add a solution of paraformaldehyde in anhydrous THF. The reaction of a Grignard reagent with formaldehyde is a known method to produce primary alcohols.[1][2][3][4][5][6]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the this compound by vacuum distillation. A similar procedure for the synthesis of cyclohexylcarbinol from cyclohexylmagnesium chloride and formaldehyde reports a yield of 64-69%.[7]

Route 2: Synthesis via Reduction of 1-Methylcyclohexanecarboxylic Acid

This two-step route involves the synthesis of 1-methylcyclohexanecarboxylic acid from a commercially available starting material, followed by its reduction to the target alcohol.

Step 1: Synthesis of 1-Methylcyclohexanecarboxylic Acid

  • A detailed procedure for the synthesis of 1-methylcyclohexanecarboxylic acid from 2-methylcyclohexanol is available in Organic Syntheses.[1]

  • In a flask, add 96% sulfuric acid and cool it to 10-15°C.

  • A mixture of 2-methylcyclohexanol (1.0 eq) and 98-100% formic acid (1.2 eq) is added dropwise while maintaining the temperature between 15-20°C.

  • After stirring for 1 hour, the reaction mixture is poured onto crushed ice.

  • The carboxylic acid is extracted with hexane, and the organic layer is washed and dried.

  • Evaporation of the solvent yields 1-methylcyclohexanecarboxylic acid with a reported yield of 93-101% (the excess is likely due to residual solvent).[1]

Step 2: Reduction of 1-Methylcyclohexanecarboxylic Acid

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.0-1.2 eq) in anhydrous diethyl ether.

  • Cool the suspension in an ice bath and add a solution of 1-methylcyclohexanecarboxylic acid (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture in an ice bath and quench it by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting solids and wash them with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the this compound by vacuum distillation. The reduction of carboxylic acids with LiAlH₄ is a standard, high-yielding reaction.

Mandatory Visualization

G cluster_route1 Route 1: Grignard Reaction cluster_route2 Route 2: Reduction of Carboxylic Acid 1-Bromo-1-methylcyclohexane 1-Bromo-1-methylcyclohexane 1-Methylcyclohexylmagnesium Bromide 1-Methylcyclohexylmagnesium Bromide 1-Bromo-1-methylcyclohexane->1-Methylcyclohexylmagnesium Bromide Mg, Et2O This compound This compound 1-Methylcyclohexylmagnesium Bromide->this compound 1. HCHO 2. H3O+ 2-Methylcyclohexanol 2-Methylcyclohexanol 1-Methylcyclohexanecarboxylic Acid 1-Methylcyclohexanecarboxylic Acid 2-Methylcyclohexanol->1-Methylcyclohexanecarboxylic Acid HCOOH, H2SO4 1-Methylcyclohexanecarboxylic Acid->this compound 1. LiAlH4, Et2O 2. H2O

Caption: Synthetic pathways to this compound.

Comparative Analysis

Route 1 (Grignard Reaction) is a more direct approach, utilizing a classic carbon-carbon bond-forming reaction. Its main advantage is the shorter reaction time. However, the preparation of the Grignard reagent requires strictly anhydrous conditions, and the handling of formaldehyde gas can be cumbersome, although using paraformaldehyde is a common alternative. The yield is generally good but may be slightly lower than the reduction route.

Route 2 (Reduction of Carboxylic Acid) is a robust and high-yielding method. The synthesis of the intermediate carboxylic acid is a well-documented and high-yielding procedure.[1] The subsequent reduction with LiAlH₄ is also a very reliable and efficient transformation. While this route involves two distinct steps and a longer overall reaction time, the high yields and the relative ease of handling the reagents might make it more suitable for larger-scale synthesis.

Conclusion

Both synthetic routes present viable options for the preparation of this compound. The choice between them will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the experimental capabilities of the laboratory. For rapid, smaller-scale synthesis, the Grignard route is attractive. For larger-scale production where high overall yield is a priority, the reduction of the corresponding carboxylic acid is likely the superior choice.

References

A Comparative Guide to Purity Validation of (1-Methylcyclohexyl)methanol using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for validating the purity of (1-Methylcyclohexyl)methanol, a key building block in various synthetic pathways. We present supporting data, detailed experimental protocols, and visual workflows to facilitate an informed choice of analytical methodology.

Introduction to this compound and the Imperative of Purity

This compound (C8H16O, MW: 128.21 g/mol ) is a primary alcohol that serves as a versatile intermediate in organic synthesis.[1] Its purity is critical, as impurities can lead to unwanted side reactions, lower yields of the desired product, and introduce contaminants that may be difficult to remove in subsequent steps. Common impurities can arise from the synthesis process, which often involves the hydroformylation of 1-methylcyclohexene, and may include unreacted starting materials, isomers, or byproducts from oxidation or dehydration.[2][3]

GC-MS for Purity Determination: A Powerful Approach

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound.[4] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, providing both qualitative and quantitative information about the sample composition.

Predicted Mass Spectrum and Fragmentation Pattern
  • Molecular Ion (M+) : The molecular ion peak at m/z 128 is expected to be weak or potentially absent, a common characteristic for alcohols which tend to fragment readily.[5][6]

  • Loss of Water (M-18) : A peak at m/z 110, resulting from the loss of a water molecule, is anticipated. This is a very common fragmentation pathway for alcohols.[7][8]

  • Alpha-Cleavage : As a primary alcohol, a prominent peak at m/z 31, corresponding to the [CH2OH]+ fragment, is expected due to the cleavage of the bond between the quaternary carbon and the CH2OH group.[5]

  • Ring Fragmentation : Cleavage of the cyclohexyl ring can lead to a characteristic peak at m/z 57.[5]

  • Loss of Methyl and Water (M-15-18) : A peak at m/z 95, resulting from the sequential loss of a methyl group and a water molecule, is also possible.

Comparison of Analytical Techniques for Purity Validation

GC-MS is not the only technique available for purity assessment. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful tools. The choice of method often depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the availability of instrumentation.

Parameter GC-MS HPLC-UV ¹H NMR
Principle Separation by boiling point/polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Detection of proton signals in a magnetic field.
Purity Determination Area percent of the main peak in the chromatogram.Area percent of the main peak in the chromatogram.Integration of signals relative to an internal standard.
Typical Purity Result > 99%> 99%> 99%
Limit of Detection (LOD) Low (ng to pg range)Moderate (µg to ng range)High (mg range)
Analysis Time ~30-60 min~20-40 min~10-15 min
Strengths Excellent for volatile and semi-volatile compounds; provides structural information from fragmentation; high sensitivity.[4]Broad applicability to non-volatile and thermally sensitive compounds; robust and reproducible.[9]Provides detailed structural information; can be used for absolute quantification (qNMR); non-destructive.
Weaknesses Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some compounds.Requires that impurities have a UV chromophore for detection; co-elution can be an issue.Lower sensitivity compared to GC-MS and HPLC; complex spectra for mixtures.[10]

Experimental Protocols

GC-MS Protocol for this compound

This protocol is adapted from established methods for the analysis of similar cyclic alcohols.[11]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or methanol.

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

3. Data Analysis:

  • Integrate the total ion chromatogram (TIC) to determine the peak areas.

  • Calculate the purity based on the area percentage of the main this compound peak.

  • Identify impurities by comparing their mass spectra to a library (e.g., NIST) and known fragmentation patterns.

Visualizing the Workflow and Comparison

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex injection Sample Injection vortex->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection tic TIC Integration detection->tic purity Purity Calculation (Area %) tic->purity impurity Impurity ID (Mass Spectra) tic->impurity

Caption: Workflow for GC-MS Purity Validation.

Method_Comparison cluster_analyte Analyte Properties cluster_methods Analytical Methods cluster_information Information Obtained volatile Volatile & Thermally Stable gcms GC-MS volatile->gcms nmr NMR volatile->nmr nonvolatile Non-Volatile or Thermally Labile hplc HPLC nonvolatile->hplc nonvolatile->nmr gcms_info Purity, Impurity ID, Structural Clues gcms->gcms_info hplc_info Purity, Impurity Quantification hplc->hplc_info nmr_info Purity (qNMR), Definitive Structure nmr->nmr_info

Caption: Logic for Selecting an Analytical Method.

Conclusion

Validating the purity of this compound is essential for its successful application in research and development. GC-MS stands out as a particularly powerful technique for this purpose, offering high sensitivity and specificity for this volatile compound. By providing detailed information on both the purity and the identity of potential impurities, GC-MS enables a comprehensive quality assessment. While HPLC and NMR offer complementary information and are advantageous in specific scenarios, the detailed insights from GC-MS make it an invaluable tool for ensuring the quality of this compound. The choice of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis and the resources available.

References

A Comparative Guide to the Reactivity of (1-Methylcyclohexyl)methanol and Structurally Related Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of (1-Methylcyclohexyl)methanol and representative tertiary alcohols. A critical distinction is made at the outset: this compound is a primary alcohol, and its reactivity profile is fundamentally different from that of tertiary alcohols. To provide a relevant and accurate comparison for researchers interested in the 1-methylcyclohexyl moiety, this guide will contrast the reactivity of this compound with its structural isomer, 1-Methylcyclohexanol , a true tertiary alcohol. Further comparisons are made with other common tertiary alcohols, namely tert-butyl alcohol and triphenylmethanol , to illustrate the effects of structure on reactivity.

Structural Classification and Reactivity Overview

The reactivity of an alcohol is primarily determined by the substitution of the carbon atom bearing the hydroxyl (-OH) group.

  • This compound : The -OH group is attached to a carbon that is bonded to only one other carbon atom. This classifies it as a primary (1°) alcohol . It is sterically hindered by the adjacent quaternary carbon.

  • 1-Methylcyclohexanol : The -OH group is attached to a carbon that is bonded to three other carbon atoms (one methyl group and two carbons within the cyclohexane ring). This defines it as a tertiary (3°) alcohol .

  • tert-Butyl alcohol : A simple acyclic tertiary alcohol.

  • Triphenylmethanol : A bulky tertiary alcohol where the resulting carbocation is highly stabilized by resonance.

These structural differences dictate their behavior in key organic reactions such as oxidation, nucleophilic substitution, and dehydration.

Comparative Reactivity Analysis

The following sections compare the performance of these alcohols in fundamental reactions, supported by established chemical principles.

Oxidation

Oxidation is a key reaction that differentiates primary and tertiary alcohols. The reaction typically requires the presence of a hydrogen atom on the carbinol carbon (the carbon attached to the -OH group).

  • This compound (1°) : As a primary alcohol, it can be oxidized. Using a mild oxidizing agent like pyridinium chlorochromate (PCC) will yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize it further to a carboxylic acid.

  • Tertiary Alcohols (3°) : 1-Methylcyclohexanol, tert-butyl alcohol, and triphenylmethanol are resistant to oxidation under standard conditions. They lack a hydrogen atom on the carbinol carbon, preventing the formation of a carbonyl group. Any reaction requires harsh conditions that cleave carbon-carbon bonds. This resistance is a definitive characteristic of tertiary alcohols.

Oxidation_Comparison cluster_primary Primary Alcohol Reactivity cluster_tertiary Tertiary Alcohol Reactivity p_alcohol This compound aldehyde Aldehyde p_alcohol->aldehyde PCC acid Carboxylic Acid aldehyde->acid KMnO4 t_alcohol 1-Methylcyclohexanol tert-Butyl Alcohol no_reaction No Reaction (Standard Conditions) t_alcohol->no_reaction K2Cr2O7, H+

Figure 1: Oxidation pathways for primary vs. tertiary alcohols.

Nucleophilic Substitution (Sₙ1 Reaction)

Tertiary alcohols readily undergo Sₙ1 reactions in the presence of strong acids (e.g., HX) because they can form relatively stable tertiary carbocation intermediates. The rate of reaction is primarily dependent on the stability of this carbocation.

  • 1-Methylcyclohexanol & tert-Butyl Alcohol : Both form stable tertiary carbocations and react quickly with hydrogen halides. The Lucas test, which uses a solution of ZnCl₂ in concentrated HCl, is a classic qualitative test based on this reactivity. Tertiary alcohols react almost instantaneously to form an insoluble alkyl chloride, seen as turbidity.

  • Triphenylmethanol : This alcohol reacts even more rapidly. The triphenylmethyl carbocation (trityl cation) is exceptionally stable due to the delocalization of the positive charge across the three phenyl rings.

  • This compound : As a primary alcohol, it would react via a much slower Sₙ2 mechanism, which is severely hindered by the bulky 1-methylcyclohexyl group. Therefore, its rate of substitution is significantly lower than that of the tertiary alcohols.

Dehydration (E1 Elimination)

Acid-catalyzed dehydration to form alkenes is another hallmark of tertiary alcohol reactivity, proceeding through an E1 mechanism via a carbocation intermediate. The ease of dehydration follows the order: 3° > 2° > 1°.

  • 1-Methylcyclohexanol : Dehydration occurs under relatively mild conditions (e.g., warming with aqueous sulfuric acid). According to Zaitsev's rule, elimination will favor the formation of the more substituted (and thus more stable) alkene. Dehydration of 1-methylcyclohexanol yields primarily 1-methylcyclohexene, with a smaller amount of the less stable exocyclic alkene, methylenecyclohexane.

  • tert-Butyl Alcohol : Dehydrates easily to form isobutylene (2-methylpropene).

  • Triphenylmethanol : Does not typically undergo dehydration to form an alkene, as this would require the formation of a double bond within one of the already stable aromatic rings, which is energetically unfavorable.

Quantitative Data Summary

While precise kinetic data for these specific compounds under identical conditions is sparse in readily available literature, the qualitative observations from standard chemical tests provide a reliable basis for comparison. The table below summarizes the expected outcomes.

Alcohol Class Oxidation with K₂Cr₂O₇/H⁺ Lucas Test (ZnCl₂/HCl) Relative Ease of Acid-Catalyzed Dehydration
This compoundSlow color change (orange to green)No reaction at room temp.Very Difficult
tert-Butyl AlcoholNo reaction (stays orange)Immediate turbidityFacile
1-MethylcyclohexanolNo reaction (stays orange)Immediate turbidityFacile
TriphenylmethanolNo reaction (stays orange)Immediate turbidityDoes not occur

Experimental Protocols

Protocol: Lucas Test for Alcohol Classification

Objective: To differentiate between primary, secondary, and tertiary alcohols based on the rate of formation of an alkyl chloride.

Materials:

  • Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)

  • Test tubes

  • Samples of: this compound, 1-Methylcyclohexanol, tert-Butyl alcohol

  • Droppers

Procedure:

  • Place approximately 1 mL of each alcohol sample into separate, labeled test tubes.

  • Add 2-3 mL of the Lucas Reagent to each test tube at room temperature.

  • Stopper the test tubes, shake vigorously for 15-20 seconds, and then allow them to stand.

  • Observe each tube for the formation of turbidity or a separate layer, noting the time taken for the change to occur.

Expected Results:

  • 1-Methylcyclohexanol & tert-Butyl Alcohol (3°): The solution will turn cloudy or form a distinct oily layer almost immediately.

  • This compound (1°): The solution will remain clear. No reaction is expected at room temperature.

Protocol: Acid-Catalyzed Dehydration of 1-Methylcyclohexanol

Objective: To synthesize alkenes from a tertiary alcohol and demonstrate Zaitsev's rule.

Materials:

  • 1-Methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Simple distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Gas chromatograph (for product analysis)

Procedure:

  • Place 10 mL of 1-Methylcyclohexanol into a 50 mL round-bottom flask.

  • Carefully add 2.5 mL of 85% phosphoric acid to the flask. Swirl gently to mix.

  • Assemble a simple distillation apparatus with the flask. Use a chilled receiving flask.

  • Heat the mixture gently. The alkene products, being more volatile, will co-distill with water. Collect the distillate that boils below 100°C.

  • Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analyze the product distribution (1-methylcyclohexene vs. methylenecyclohexane) using gas chromatography.

// Nodes Alcohol [label="Tertiary Alcohol\n(e.g., 1-Methylcyclohexanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonated_Alcohol [label="Protonated Alcohol\n(Oxonium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; Carbocation [label="Tertiary Carbocation\n(Rate-Determining Step)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkene_Major [label="More Substituted Alkene\n(Zaitsev Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkene_Minor [label="Less Substituted Alkene\n(Hofmann Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with labels Alcohol -> Protonated_Alcohol [label="+ H⁺ (Fast)"]; Protonated_Alcohol -> Carbocation [label="- H₂O (Slow)"]; Carbocation -> Alkene_Major [label="- H⁺ (Major Pathway)"]; Carbocation -> Alkene_Minor [label="- H⁺ (Minor Pathway)"]; }

Figure 2: E1 dehydration pathway for tertiary alcohols.

Conclusion

The classification of an alcohol as primary or tertiary is the single most important factor in predicting its reactivity. This compound , a primary alcohol, undergoes oxidation to form aldehydes and carboxylic acids but is relatively unreactive in Sₙ1 and E1 reactions. In contrast, its tertiary isomer, 1-Methylcyclohexanol , is resistant to oxidation but reacts rapidly via Sₙ1 and E1 pathways due to the formation of a stable tertiary carbocation. This high reactivity is typical of other tertiary alcohols like tert-butyl alcohol. The unique electronic properties of substituents, such as the phenyl groups in triphenylmethanol, can further enhance carbocation stability and dramatically increase Sₙ1 reaction rates while precluding other reaction pathways like dehydration. This guide underscores the importance of structural analysis in predicting chemical behavior for research and development applications.

Performance Evaluation of (1-Methylcyclohexyl)methanol Derivatives as HMG-CoA Reductase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel (1-Methylcyclohexyl)methanol derivatives as potential inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis.[1][2][][4][5] Due to the nascent stage of research into this specific application of this compound derivatives, this document utilizes hypothetical performance data for illustrative purposes, drawing comparisons with established HMG-CoA reductase inhibitors, namely Atorvastatin and Fluvastatin. The experimental protocols and conceptual frameworks presented are based on established methodologies in the field of drug discovery and enzyme inhibition assays.

Comparative Performance of HMG-CoA Reductase Inhibitors

The inhibitory potential of the hypothetical this compound derivatives and the reference compounds against HMG-CoA reductase is summarized in Table 1. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

CompoundStructureMolecular Weight ( g/mol )IC50 (nM)
Derivative A (Hypothetical Structure 1)~350150 (Hypothetical)
Derivative B (Hypothetical Structure 2)~40075 (Hypothetical)
Atorvastatin [Well-established HMG-CoA reductase inhibitor]558.6~10
Fluvastatin [Well-established HMG-CoA reductase inhibitor]411.58[1]

Table 1: Comparative Performance Data of HMG-CoA Reductase Inhibitors. The IC50 values for the hypothetical this compound derivatives are posited for comparative analysis against the known inhibitors, Atorvastatin and Fluvastatin.

The Mevalonate Pathway and HMG-CoA Reductase

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the biosynthesis of cholesterol and other isoprenoids.[1][2][][4][5] The inhibition of this enzyme is a proven strategy for lowering cholesterol levels. The following diagram illustrates the position of HMG-CoA reductase in the mevalonate pathway.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple Steps Cholesterol Cholesterol Isoprenoids->Cholesterol

The Mevalonate Pathway

Experimental Workflow for Inhibitor Screening

The evaluation of novel compounds as potential enzyme inhibitors typically follows a structured workflow, from initial screening to the determination of inhibitory potency. The diagram below outlines a standard procedure for screening this compound derivatives against HMG-CoA reductase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay Enzyme Inhibition Assay (Spectrophotometric) Compound_Prep->Assay Enzyme_Prep Enzyme & Reagent Preparation Enzyme_Prep->Assay Data_Collection Kinetic Data Collection Assay->Data_Collection IC50_Calc IC50 Determination Data_Collection->IC50_Calc

Inhibitor Screening Workflow

Structure-Activity Relationship (SAR) Analysis

A preliminary SAR analysis of the hypothetical this compound derivatives suggests that the nature of the ester side chain plays a crucial role in the inhibitory activity. The logical relationship for a hypothetical SAR is depicted below.

SAR_Analysis Core This compound Core Ester Ester Linkage Core->Ester SideChain Side Chain (R-group) Ester->SideChain Activity Inhibitory Activity SideChain->Activity Influences Potency

References

A Comparative Guide to the Production of (1-Methylcyclohexyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring (1-Methylcyclohexyl)methanol as a key intermediate or building block, selecting the optimal synthesis method is critical for efficiency, scalability, and cost-effectiveness. This guide provides a detailed comparative analysis of the primary production routes to this compound, supported by experimental data and protocols to inform your selection process.

Executive Summary

The production of this compound is primarily achieved through three main synthetic pathways:

  • Hydroformylation of 1-Methylcyclohexene followed by Hydrogenation: An elegant two-step, one-pot or sequential process that is well-suited for industrial-scale production.

  • Grignard Reaction of a Cyclohexyl Magnesium Halide with an Aldehyde: A classic and versatile method for carbon-carbon bond formation, adaptable for various scales in a laboratory setting.

  • Reduction of a 1-Methylcyclohexanecarboxylic Acid Derivative: A high-yielding route that is dependent on the availability of the corresponding carboxylic acid or ester.

This guide will delve into the specifics of each method, presenting a side-by-side comparison of their performance based on available experimental data.

Method 1: Hydroformylation of 1-Methylcyclohexene and Subsequent Hydrogenation

This industrial cornerstone, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of 1-methylcyclohexene to form 1-methylcyclohexanecarbaldehyde. This intermediate is then hydrogenated in the same pot or in a subsequent step to yield this compound.[1] The choice of catalyst is a critical factor influencing the economics and efficiency of this process.

Catalyst Systems: Rhodium vs. Cobalt

Rhodium-based catalysts , often modified with phosphine ligands, are highly active and selective, operating under milder conditions of temperature and pressure.[1] This leads to cleaner reactions with fewer byproducts. However, the high cost and price volatility of rhodium can be a significant drawback for large-scale production.[2]

Cobalt-based catalysts , while less expensive and more readily available, typically require higher temperatures and pressures.[2] This can lead to a less selective process with the formation of more byproducts. However, recent advancements have led to the development of more active cationic cobalt(II) catalysts that approach the activity of rhodium catalysts under milder conditions.[3]

Experimental Protocols

Rhodium-Catalyzed Hydroformylation of 1-Methylcyclohexene:

  • Catalyst Preparation: In an inert atmosphere, a rhodium precursor (e.g., Rh(acac)(CO)₂) and a phosphine ligand (e.g., triphenylphosphine) are dissolved in an anhydrous, degassed solvent like toluene.

  • Reaction Setup: The catalyst solution and 1-methylcyclohexene are charged into a high-pressure autoclave that has been purged with nitrogen.

  • Reaction Conditions: The autoclave is pressurized with a 1:1 mixture of carbon monoxide and hydrogen (syngas) to a pressure of 20-50 atm and heated to 80-120°C with vigorous stirring.[1]

  • Hydrogenation: After the hydroformylation is complete, the reaction mixture can be directly hydrogenated by increasing the hydrogen pressure and temperature, often with the same catalyst or by introducing a specific hydrogenation catalyst.

  • Work-up and Purification: After cooling and venting the reactor, the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Cobalt-Catalyzed Hydroformylation of 1-Methylcyclohexene:

  • Catalyst: Dicobalt octacarbonyl (Co₂(CO)₈) is a common precursor.

  • Reaction Setup: The catalyst, 1-methylcyclohexene, and a solvent like hexane are loaded into a high-pressure autoclave.

  • Reaction Conditions: The reactor is pressurized with syngas to a much higher pressure than the rhodium-catalyzed reaction (e.g., 100-200 atm) and heated to a higher temperature (e.g., 120-160°C).[1]

  • Hydrogenation and Purification: The subsequent hydrogenation and purification steps are similar to the rhodium-catalyzed process.

Data Presentation
ParameterRhodium-Catalyzed HydroformylationCobalt-Catalyzed Hydroformylation
Catalyst Rhodium complexes with phosphine ligandsCobalt carbonyl complexes
Pressure 20-50 atm100-200 atm
Temperature 80-120°C120-160°C
Selectivity High for the desired aldehydeModerate, with more byproducts
Catalyst Cost HighRelatively Low
Yield Generally high (>90% for aldehyde)Variable, often lower than rhodium

Method 2: Grignard Synthesis

The Grignard reaction offers a robust and adaptable method for the synthesis of this compound in a laboratory setting. This method involves the reaction of a Grignard reagent, such as 1-methylcyclohexylmagnesium bromide, with an electrophile like formaldehyde or its polymer, paraformaldehyde.

Experimental Protocol

Synthesis of this compound via Grignard Reaction:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are reacted with 1-bromo-1-methylcyclohexane in anhydrous diethyl ether or THF to form the Grignard reagent.

  • Reaction with Formaldehyde: The freshly prepared Grignard reagent is then reacted with depolymerized paraformaldehyde, which is heated and the gaseous formaldehyde is passed into the Grignard solution.[4]

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • Isolation and Purification: The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The final product is purified by distillation under reduced pressure. A yield of 64-69% has been reported for the analogous synthesis of cyclohexylcarbinol.[4]

Data Presentation
ParameterGrignard Synthesis
Key Reagents 1-bromo-1-methylcyclohexane, Magnesium, Paraformaldehyde
Solvent Anhydrous diethyl ether or THF
Reaction Temperature 0°C to reflux
Yield 64-69% (reported for a similar synthesis)[4]
Scalability Good for lab-scale, can be challenging for large-scale
Cost Moderate, dependent on the cost of the starting halide

Method 3: Reduction of 1-Methylcyclohexanecarboxylic Acid or its Esters

This method involves the reduction of a carboxylic acid or its ester derivative to the corresponding primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent commonly used for this transformation, known for its high efficiency and broad applicability.[5][6]

Experimental Protocol

Reduction of Methyl 1-Methylcyclohexanecarboxylate with LiAlH₄:

  • Reaction Setup: A solution of methyl 1-methylcyclohexanecarboxylate in an anhydrous solvent like THF or diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0°C under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. The progress can be monitored by techniques like TLC or GC.

  • Quenching and Work-up: The reaction is carefully quenched at 0°C by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and generates hydrogen gas, requiring extreme caution.

  • Isolation and Purification: The resulting aluminum salts are removed by filtration, and the organic layer is dried and concentrated. The crude alcohol is then purified by distillation. This method typically affords high yields, often exceeding 90%.[5]

Data Presentation
ParameterReduction with LiAlH₄
Key Reagents Methyl 1-methylcyclohexanecarboxylate, Lithium Aluminum Hydride
Solvent Anhydrous THF or diethyl ether
Reaction Temperature 0°C to room temperature
Yield Typically >90%[5]
Safety Considerations LiAlH₄ is highly reactive and pyrophoric; requires careful handling
Cost High, due to the cost of LiAlH₄

Economic Analysis and Comparison

A direct quantitative economic comparison is challenging without detailed process-specific data. However, a qualitative analysis can be made based on the inherent costs of reagents, catalysts, and process conditions.

  • Hydroformylation-Hydrogenation: This method is the most economically viable for large-scale industrial production , despite the high initial investment in high-pressure equipment. The choice between a rhodium and a cobalt catalyst presents a trade-off between higher initial catalyst cost (rhodium) for higher efficiency and milder conditions, versus lower catalyst cost (cobalt) with higher energy demands and potentially lower yields.[2][7] For high-value products where purity and yield are paramount, the rhodium-catalyzed process is often preferred.

  • Grignard Synthesis: This route is well-suited for laboratory and pilot-scale synthesis . The starting materials are generally moderately priced, and the equipment is standard for a synthetic chemistry lab. However, the multi-step nature and the need for strict anhydrous conditions can make it less cost-effective and more challenging to scale up compared to the hydroformylation route.

  • Reduction of Carboxylic Acid/Ester: While this method often provides the highest yields , the high cost of lithium aluminum hydride makes it the most expensive option on a per-kilogram basis.[5] This route is typically reserved for small-scale syntheses where high purity and yield are critical and the cost of the reducing agent is justifiable, such as in the synthesis of pharmaceutical intermediates.

Visualizing the Synthetic Pathways

To further clarify the reaction workflows, the following diagrams illustrate the key steps in each production method.

Hydroformylation_Hydrogenation 1-Methylcyclohexene 1-Methylcyclohexene 1-Methylcyclohexanecarbaldehyde 1-Methylcyclohexanecarbaldehyde 1-Methylcyclohexene->1-Methylcyclohexanecarbaldehyde CO, H2 [Rh] or [Co] catalyst This compound This compound 1-Methylcyclohexanecarbaldehyde->this compound H2 Catalyst

Caption: Hydroformylation of 1-methylcyclohexene followed by hydrogenation.

Grignard_Synthesis 1-Bromo-1-methylcyclohexane 1-Bromo-1-methylcyclohexane 1-Methylcyclohexylmagnesium bromide 1-Methylcyclohexylmagnesium bromide 1-Bromo-1-methylcyclohexane->1-Methylcyclohexylmagnesium bromide Mg, Et2O Intermediate Intermediate 1-Methylcyclohexylmagnesium bromide->Intermediate 1. HCHO This compound This compound Intermediate->this compound 2. H3O+ workup

Caption: Grignard synthesis of this compound.

Reduction_Synthesis Methyl 1-methylcyclohexanecarboxylate Methyl 1-methylcyclohexanecarboxylate Intermediate Intermediate Methyl 1-methylcyclohexanecarboxylate->Intermediate 1. LiAlH4, THF This compound This compound Intermediate->this compound 2. H2O workup

Caption: Reduction of a carboxylic acid ester to this compound.

Conclusion

The choice of production method for this compound is a multifactorial decision that depends on the desired scale of production, purity requirements, and economic constraints.

  • For large-scale, cost-effective production , the hydroformylation of 1-methylcyclohexene followed by hydrogenation is the most industrially relevant and economically viable route. The selection of a rhodium or cobalt catalyst will depend on a careful cost-benefit analysis.

  • For flexible, laboratory-scale synthesis , the Grignard reaction provides a reliable and adaptable method with good yields.

  • When high purity and near-quantitative yields are paramount for small-scale applications , the reduction of a 1-methylcyclohexanecarboxylic acid derivative with lithium aluminum hydride is an excellent, albeit expensive, option.

By understanding the advantages and limitations of each method, researchers and drug development professionals can make an informed decision to best suit their specific needs.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of the cis and trans isomers of 4-methylcyclohexylmethanol reveals distinct differences in their NMR and IR spectra, providing clear markers for their differentiation. These distinctions, arising from the conformational disparities between the two isomers, are crucial for researchers, scientists, and drug development professionals in ensuring stereochemical purity and understanding structure-activity relationships.

This guide provides a comprehensive comparison of the spectroscopic properties of cis- and trans-4-methylcyclohexylmethanol, supported by experimental data and detailed analytical protocols. The orientation of the methyl and hydroxymethyl groups on the cyclohexane ring—axial versus equatorial—creates unique magnetic and vibrational environments that are readily distinguishable using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy: A Tale of Two Conformations

The most definitive method for distinguishing between the cis and trans isomers of 4-methylcyclohexylmethanol is NMR spectroscopy. The differing spatial arrangements of the substituents in the preferred chair conformations of the isomers lead to characteristic shifts in both proton (¹H) and carbon (¹³C) spectra.

In the trans isomer, both the methyl and hydroxymethyl groups can occupy equatorial positions, leading to a thermodynamically more stable conformation. In the cis isomer, one substituent is forced into an axial position, resulting in greater steric interactions. These conformational differences are the root of the observed spectral variations.

Comparative NMR Data

The following tables summarize the key ¹H and ¹³C NMR chemical shift data for the cis and trans isomers of 4-methylcyclohexylmethanol.

Table 1: ¹H NMR Chemical Shift Data (ppm) for 4-Methylcyclohexylmethanol Isomers

Protoncis-4-Methylcyclohexylmethanoltrans-4-MethylcyclohexylmethanolKey Distinguishing Features
-CH₃~0.92 (d)~0.89 (d)The methyl protons of the cis isomer are slightly deshielded (downfield shift) compared to the trans isomer.
-CH₂OH~3.55 (d)~3.45 (d)The hydroxymethyl protons of the cis isomer exhibit a downfield shift relative to the trans isomer.[1]

Table 2: ¹³C NMR Chemical Shift Data (ppm) for 4-Methylcyclohexylmethanol Isomers [2]

Carboncis-4-Methylcyclohexylmethanoltrans-4-MethylcyclohexylmethanolKey Distinguishing Features
-CH₂OH66.3168.70The carbon of the hydroxymethyl group in the trans isomer is deshielded (downfield shift) compared to the cis isomer.
Ring-C1 (bearing CH₂OH)38.0940.15The C1 carbon of the trans isomer is shifted downfield.
Ring-C4 (bearing CH₃)30.6232.80The C4 carbon of the trans isomer is shifted downfield.
Ring Carbons (average)29.87, 25.1634.62, 29.47The ring carbons of the trans isomer generally appear at a lower field.
-CH₃19.9922.61The methyl carbon in the trans isomer is significantly deshielded compared to the cis isomer.

Infrared (IR) Spectroscopy: The Fingerprint of Isomerism

While NMR provides more definitive structural elucidation, IR spectroscopy offers a rapid method for distinguishing between the isomers, particularly by examining the fingerprint region (below 1500 cm⁻¹). The C-O stretching vibration is particularly sensitive to the axial or equatorial orientation of the hydroxymethyl group.

Table 3: Key IR Absorption Bands for Distinguishing Isomers

Vibrational ModeApproximate Frequency (cm⁻¹)Interpretation
O-H Stretch3600 - 3200 (broad)Present in both isomers, characteristic of the alcohol functional group.
C-H Stretch3000 - 2850Present in both isomers, corresponding to the alkyl C-H bonds.
C-O Stretch (trans isomer)~1050 - 1000The C-O bond of an equatorial hydroxymethyl group typically absorbs at a higher wavenumber.
C-O Stretch (cis isomer)~1000 - 950The C-O bond of an axial hydroxymethyl group generally absorbs at a lower wavenumber.

The fingerprint region of the spectra for both isomers will show a complex pattern of C-C stretching and C-H bending vibrations. While specific assignments are challenging, the overall pattern serves as a unique fingerprint for each isomer.

Experimental Protocols

Synthesis and Isomer Separation

The synthesis of 4-methylcyclohexylmethanol can be achieved via the catalytic hydrogenation of 4-methylcyclohexanecarbaldehyde or the reduction of a 4-methylcyclohexanecarboxylate ester. A common laboratory-scale synthesis involves the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester.[2]

Protocol for Reduction of Ethyl 4-Methylcyclohexanecarboxylate:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add a suspension of sodium metal in an anhydrous solvent like toluene or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ester: A solution of ethyl 4-methylcyclohexanecarboxylate in anhydrous ethanol is added dropwise to the sodium suspension with vigorous stirring.

  • Reflux: The reaction mixture is heated to reflux for several hours until all the sodium has reacted.

  • Quenching: After cooling, the reaction is carefully quenched by the slow addition of water, followed by dilute acid to neutralize the mixture.

  • Extraction: The product is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • Purification and Separation: The solvent is removed under reduced pressure. The resulting mixture of cis- and trans-4-methylcyclohexylmethanol can be separated by fractional distillation or column chromatography on silica gel.

Spectroscopic Analysis

NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, acquire a proton-decoupled spectrum, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr salt plates.

  • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between the cis and trans isomers of 4-methylcyclohexylmethanol using the described spectroscopic techniques.

G cluster_0 Sample Preparation start Mixture of Isomers separation Synthesis & Separation (e.g., Chromatography) start->separation cis_isomer Purified cis-Isomer separation->cis_isomer trans_isomer Purified trans-Isomer separation->trans_isomer nmr NMR Spectroscopy (¹H and ¹³C) cis_isomer->nmr ir IR Spectroscopy cis_isomer->ir trans_isomer->nmr trans_isomer->ir nmr_data ¹H: -CH₂OH downfield ¹³C: -CH₃ upfield nmr->nmr_data nmr_data_trans ¹H: -CH₂OH upfield ¹³C: -CH₃ downfield nmr->nmr_data_trans ir_data C-O Stretch Lower Wavenumber (~1000-950 cm⁻¹) ir->ir_data ir_data_trans C-O Stretch Higher Wavenumber (~1050-1000 cm⁻¹) ir->ir_data_trans cis_id Identified as cis-Isomer nmr_data->cis_id ir_data->cis_id trans_id Identified as trans-Isomer nmr_data_trans->trans_id ir_data_trans->trans_id

References

Comparative Analysis of the Biological Activities of (1-Methylcyclohexyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of (1-Methylcyclohexyl)methanol and structurally related cyclohexane compounds. While direct comparative studies on a broad spectrum of this compound derivatives are limited in publicly available literature, this document synthesizes existing findings on their potential analgesic, antimicrobial, and anticancer properties. The information is intended to serve as a valuable resource for researchers engaged in the exploration and development of novel therapeutic agents based on the cyclohexane scaffold.

Analgesic Activity of Cyclohexyl Derivatives

Recent studies have explored the analgesic potential of phencyclidine (PCP) analogs incorporating a cyclohexyl moiety. These investigations provide insights into the structure-activity relationships that govern their analgesic effects.

A study on new methyl and methoxy hydroxyl derivatives of phencyclidine revealed that substitutions on the phenyl ring significantly influence analgesic activity. The compound 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol demonstrated more potent analgesic effects in the tail immersion test compared to the parent compound, PCP. In contrast, the methoxy derivative, 1-[1-(4-methoxyphenyl)(cyclohexyl)]-4-piperidinol, exhibited only slight analgesic effects.[1]

Another investigation into a new PCP derivative, 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol, showed promising results in both acute thermal and chronic chemical pain models. This compound produced higher analgesic effects in the tail immersion test compared to PCP.[2] Furthermore, it significantly attenuated chronic pain in the formalin test, although it was not effective against acute chemical pain in the same assay.[2]

Table 1: Comparative Analgesic Effects of Phencyclidine Derivatives

CompoundTest ModelDosageKey FindingsReference
1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinolTail Immersion (rats)Not specifiedMore analgesic effect than PCP[1]
1-[1-(4-methoxyphenyl)(cyclohexyl)]-4-piperidinolTail Immersion (rats)Not specifiedSlight analgesic effect, not significantly different from control[1]
1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinolTail Immersion (rats)1, 5, 10 mg/kgHigher analgesic effect than PCP[2]
1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinolFormalin (rats)5, 10 mg/kgAttenuated chronic pain, not effective in acute pain[2]
Antimicrobial Activity of Cyclohexane Derivatives

Functionally substituted cyclohexane derivatives have been a subject of interest for their potential antimicrobial properties, driven by the increasing challenge of antimicrobial resistance.[3][4] Various studies have demonstrated the activity of these compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7]

The antimicrobial potential of these derivatives is often evaluated using methods such as the disc diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).[3][5] Structure-activity relationship studies suggest that the nature and position of substituents on the cyclohexane ring play a crucial role in their antimicrobial efficacy.[7] For instance, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have shown significant activity, with some compounds being more potent than tetracycline.[7]

Table 2: Comparative Antimicrobial Activity of Cyclohexane Derivatives

Compound ClassTest OrganismsMethodKey FindingsReference
N,N-dibenzyl-cyclohexane-1,2-diamine derivativesGram-positive and Gram-negative bacteria, Candida albicans, Candida glabrata, Geotrichum candidiumMIC determinationSome derivatives more active than tetracycline (MIC: 0.0005-0.032 µg/mL)[7]
Diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylateGram-positive and Gram-negative bacteria, FungiAgar well diffusionBetter activity against Gram-negative bacteria; Acinetobacter baumannii was most sensitive[3]
1,1'-Bis(4-aminophenyl)-4-phenyl cyclohexane derivativesStaphylococcus aureus, Staphylococcus pyogenes, Klebsiella pneumoniae, Escherichia coliDisc diffusionE. coli was the most sensitive bacterium[5]
Anticancer Activity of Cyclohexane Derivatives

The cytotoxic properties of compounds related to the cyclohexane scaffold have been investigated against various cancer cell lines.[8] While specific data for this compound derivatives is scarce, studies on related structures indicate that specific substitutions can lead to potent anti-proliferative effects.[8] The MTT assay is a commonly used method to determine the cytotoxic effect of such compounds on cancer cells.[9]

For example, a comparative analysis of [4-(4-Chlorophenyl)cyclohexyl]methanol and its structural analogs suggests that modifications to the core structure can influence biological activity.[10] Similarly, a guide on methyl cyclohexanecarboxylate derivatives presents comparative data on the anticancer potential of other cyclohexane compounds.[11]

Table 3: Comparative Anticancer Activity of Cyclohexane and Related Derivatives

Compound/Analog ClassCancer Cell LineAssayKey FindingsReference
2-oxo-3-phenylquinoxaline derivatives with cyclohexyl amineColorectal cancer (HCT-116)MTT AssayCompound 7j showed significant reduction in cell viability (IC50: 26.75 ± 3.50 μg/mL)[12]
Spirooxindole derivativesColon cancer (HCT-116)3D-QSAR analysisIdentified key pharmacophore features for anticancer activity[13]
Methyl 2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)butanoate (MBTTB)Not specified (in-vivo anti-inflammatory)Carrageenan-induced paw edemaShowed anti-inflammatory effects[11]

Experimental Protocols

Analgesic Activity Assessment: Tail Immersion Test

This protocol is used to evaluate the response to acute thermal pain.[1][2]

  • Animal Preparation: Male Wistar rats are used.

  • Procedure: The terminal 3 cm of the rat's tail is immersed in a water bath maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Measurement: The latency to withdraw the tail from the hot water is recorded. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in tail withdrawal latency after administration of the test compound is compared to that of a control group (e.g., saline) and a standard drug (e.g., PCP).

Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay

This method is used to screen for antimicrobial activity.[3]

  • Medium Preparation: Mueller-Hinton agar for bacteria or Sabouraud Dextrose Agar for fungi is prepared and poured into sterile Petri plates.

  • Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Cytotoxicity Evaluation: MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Media_Prep Prepare Agar Medium Inoculation Inoculate Agar Plate Media_Prep->Inoculation Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->Inoculation Well_Creation Create Wells Inoculation->Well_Creation Compound_Addition Add Test Compound Well_Creation->Compound_Addition Incubation Incubate Plates Compound_Addition->Incubation Measure_Zones Measure Inhibition Zones Incubation->Measure_Zones Determine_MIC Determine MIC Measure_Zones->Determine_MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48/72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT Cytotoxicity Assay.

structure_activity_relationship cluster_modifications Structural Modifications cluster_activities Biological Activities Core This compound Core Structure R_Group Substitution on Cyclohexyl Ring Core->R_Group Methanol_Mod Modification of Methanol Group Core->Methanol_Mod Stereochem Stereochemistry Core->Stereochem Analgesic Analgesic R_Group->Analgesic Antimicrobial Antimicrobial R_Group->Antimicrobial Anticancer Anticancer R_Group->Anticancer Methanol_Mod->Antimicrobial Methanol_Mod->Anticancer Stereochem->Analgesic

Caption: Conceptual Structure-Activity Relationship.

References

Safety Operating Guide

Proper Disposal of (1-Methylcyclohexyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(1-Methylcyclohexyl)methanol is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Profile

Before handling this compound, it is essential to be aware of its hazards.

Hazard StatementGHS Classification
Combustible liquidFlammable liquids (Category 4)[1]
Causes skin irritationSkin corrosion/irritation (Category 2)[1]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including:

    • Safety goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Lab coat

  • Waste Segregation:

    • This compound waste should be segregated from other chemical wastes to prevent potentially hazardous reactions.

    • Do not mix it with incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Label the container clearly with "this compound Waste" and the associated hazard symbols (flammable, irritant).

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[4]

    • The storage area should be a designated hazardous waste accumulation area.

  • Disposal:

    • Never dispose of this compound down the drain or in the regular trash.

    • Disposal must be handled by a licensed hazardous waste disposal company.[5] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

    • Provide the disposal company with a complete Safety Data Sheet (SDS) for this compound.

Emergency Procedures

In case of a spill or exposure:

  • Spill:

    • Evacuate the immediate area.

    • Remove all sources of ignition.[4]

    • Ventilate the area.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Is the waste in a properly labeled, sealed container? ppe->container prepare_container Transfer to a labeled, sealed, compatible container container->prepare_container No storage Store in designated cool, dry, well-ventilated hazardous waste area container->storage Yes prepare_container->storage ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup storage->ehs end End: Proper Disposal ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (1-Methylcyclohexyl)methanol

This document provides immediate and essential safety, operational, and disposal guidance for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation[1][2]. Adherence to the following procedures is crucial for maintaining a safe laboratory environment.

Summary of Hazards and Properties

Proper handling of this compound requires a clear understanding of its physical and chemical properties and associated hazards.

Property/HazardInformation
GHS Classification Flammable liquids (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity — single exposure (respiratory tract irritation) (Category 3)[1]
Signal Word Warning[1]
Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Physical State Liquid[3]
Appearance Clear, colorless[4]
Odor Alcohol-like[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the minimum PPE requirements.

SituationRequired PPE
Routine Handling & Transfer - Chemical-resistant gloves (Nitrile, minimum 4mil thickness)- ANSI-approved safety goggles- Flame-resistant lab coat[5]
Risk of Splash - Chemical-resistant gloves (Nitrile)- Chemical splash goggles and a face shield[5]- Flame-resistant lab coat and a chemical-resistant apron
Cleaning Spills - Chemical-resistant gloves (Nitrile or Butyl rubber)- Chemical splash goggles and a face shield- Flame-resistant lab coat and a chemical-resistant apron- Respiratory protection may be required depending on the spill size and ventilation

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is essential to prevent accidents.

Storage
  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[6][7].

  • Keep containers tightly closed in a designated flammable liquid storage cabinet[8][9].

  • Ensure containers are properly labeled with the chemical name and hazard warnings[10].

  • Ground and bond containers during transfer to prevent static discharge[9].

Handling
  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood[5].

    • Assemble all necessary equipment and PPE before handling the chemical.

  • Transferring :

    • Use only non-sparking tools and explosion-proof equipment where necessary[11].

    • When transferring, pour slowly to minimize splashing and vapor generation.

    • Keep containers closed when not in use.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.

    • Decontaminate the work area.

    • Properly dispose of any contaminated materials as hazardous waste.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency.

Spill Response
  • Evacuate : Immediately evacuate the area of the spill.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill[11].

  • Clean-up : Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with soap and water.

  • Large Spills : For large spills, evacuate the area and contact emergency services.

Personal Exposure
Exposure RouteFirst Aid Measures
Skin Contact - Immediately remove contaminated clothing.- Flush the affected skin with plenty of water for at least 15 minutes[12].- If irritation persists, seek medical attention[12].
Eye Contact - Immediately flush eyes with large amounts of water for at least 15 to 20 minutes, occasionally lifting the upper and lower eyelids[13].- Seek immediate medical attention[12].
Inhalation - Move the exposed person to fresh air at once[12][14][15].- If breathing is difficult, administer oxygen if trained to do so.- If breathing has stopped, perform artificial respiration[12].- Seek immediate medical attention[12][16].
Ingestion - Do NOT induce vomiting[6].- If the person is conscious, rinse their mouth with water.- Seek immediate medical attention[12].

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection : Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams[17].

  • Storage of Waste : Store waste containers in a designated hazardous waste accumulation area, away from ignition sources[17].

  • Disposal : Arrange for disposal through your institution's hazardous waste management program. Do not dispose of down the drain[18][19].

  • Empty Containers : Empty containers may retain product residue and should be triple-rinsed before disposal as regular trash, with the rinseate collected as hazardous waste.

Safe Handling Workflow

Safe_Handling_Workflow start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling storage Store Properly (Cool, Dry, Ventilated, Flammable Cabinet) handling->storage spill Spill Occurs handling->spill exposure Personal Exposure handling->exposure waste Collect Waste handling->waste end End: Decontaminate & Wash Hands storage->end spill_response Execute Spill Response Plan spill->spill_response YES exposure_response Execute First Aid Procedures exposure->exposure_response YES spill_response->waste exposure_response->end disposal Dispose as Hazardous Waste waste->disposal disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.